2-Chloro-4-(trifluoromethyl)benzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3N/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHMLBFNZKJDQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371387 | |
| Record name | 2-Chloro-4-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1813-33-8 | |
| Record name | 2-Chloro-4-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-(trifluoromethyl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Core Compound Identification and Physicochemical Profile
An In-Depth Technical Guide to 2-Chloro-4-(trifluoromethyl)benzonitrile
This guide provides a comprehensive technical overview of this compound, a pivotal intermediate in the synthesis of advanced pharmaceuticals and agrochemicals. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, synthesis methodologies, key applications, and critical safety protocols, grounding all information in authoritative scientific data.
This compound, identified by CAS Number 1813-33-8 , is an aromatic nitrile distinguished by the presence of both a chloro and a trifluoromethyl group on the benzene ring.[1][2][3] These substitutions are not merely structural markers; they are fundamental to the compound's reactivity and utility. The trifluoromethyl group (-CF3), a potent electron-withdrawing group, significantly influences the electronic properties of the aromatic ring, enhancing the compound's stability and modifying its reactivity in subsequent synthetic steps.[4] This group is renowned in medicinal chemistry for improving the lipophilicity and metabolic stability of parent molecules, thereby enhancing the bioavailability and efficacy of active pharmaceutical ingredients (APIs).[5][6]
The compound is also known by its synonym, 3-Chloro-4-cyanobenzotrifluoride.[1][2] Its fundamental properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1813-33-8 | [1][2] |
| Molecular Formula | C₈H₃ClF₃N | [1][2] |
| Molecular Weight | 205.56 g/mol | [1][2] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Boiling Point | 192-193 °C (lit.); 97 °C at 13 mmHg | [1][2] |
| Density | 1.389 - 1.41 g/mL at 25 °C | [1][2] |
| Refractive Index (n20/D) | 1.48 - 1.484 (lit.) | [1][2] |
| Flash Point | 104.4 °C (219.9 °F) - closed cup | [2] |
Synthesis Pathway: A Strategic Overview
The synthesis of substituted benzonitriles like this compound often involves a multi-step process starting from readily available precursors. While specific proprietary methods may vary, a common and logical synthetic strategy for a related isomer, 4-chloro-2-trifluoromethylbenzonitrile, has been outlined in the patent literature.[7] This general approach, involving nitration, reduction, diazotization, and cyanation, provides a validated framework for understanding the production of this class of compounds.
The causality behind this sequence is critical:
-
Nitration: This initial step introduces a nitro group onto the aromatic ring, which serves as a precursor to the amine.
-
Reduction: The nitro group is then reduced to an aniline derivative. This amine is essential for the subsequent diazotization reaction.
-
Diazotization & Halogenation/Bromination: The aniline is converted into a diazonium salt, a highly versatile intermediate. This salt can then be subjected to a Sandmeyer-type reaction to introduce a halide (e.g., bromide), which is a good leaving group for the final cyanation step.
-
Cyanation: The final step involves the displacement of the halide with a cyanide group, typically using a cyanide salt like cuprous cyanide, to yield the target benzonitrile.[7]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound 97 1813-33-8 [sigmaaldrich.com]
- 3. This compound | 1813-33-8 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. innospk.com [innospk.com]
- 6. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]
- 7. CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile - Google Patents [patents.google.com]
2-Chloro-4-(trifluoromethyl)benzonitrile physical and chemical properties
An In-depth Technical Guide to 2-Chloro-4-(trifluoromethyl)benzonitrile: Properties, Synthesis, and Applications
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern medicinal and agricultural chemistry, fluorinated organic compounds are indispensable building blocks. The strategic incorporation of fluorine-containing moieties, such as the trifluoromethyl (CF₃) group, can profoundly enhance the physicochemical and biological properties of a molecule, including metabolic stability, lipophilicity, and binding affinity to target proteins. This compound, a trifunctional aromatic compound, represents a cornerstone intermediate in this field. Its unique electronic and steric properties, conferred by the chloro, trifluoromethyl, and nitrile groups, make it a highly versatile and reactive scaffold for the synthesis of complex, high-value molecules.
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis, an exploration of its chemical reactivity, and an examination of its critical role in the development of pharmaceuticals and agrochemicals. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights into the practical application of this pivotal chemical intermediate.
Core Physical and Chemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis, dictating choices in reaction conditions, solvents, and purification methods. This compound is typically a colorless to light yellow liquid under standard conditions.[1] Its key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1813-33-8 | [1] |
| Molecular Formula | C₈H₃ClF₃N | [1] |
| Molecular Weight | 205.56 g/mol | [1] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Density | 1.389 - 1.41 g/mL at 25 °C | [1] |
| Boiling Point | 192-193 °C (lit.); 97 °C at 13 mmHg | [1] |
| Refractive Index | n20/D 1.4840 (lit.) | |
| Flash Point | 104.4 °C (219.9 °F) - closed cup | |
| Synonyms | 3-Chloro-4-cyanobenzotrifluoride | [1] |
| InChI Key | GEHMLBFNZKJDQM-UHFFFAOYSA-N | |
| SMILES | FC(F)(F)c1ccc(C#N)c(Cl)c1 |
Spectroscopic and Analytical Characterization
Spectroscopic analysis is crucial for confirming the identity and purity of this compound. While specific spectra are proprietary to manufacturers, the expected characteristics can be reliably predicted based on the molecular structure and data from analogous compounds.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing three signals in the aromatic region (typically δ 7.5-8.0 ppm). The protons on the benzene ring will exhibit splitting patterns (doublets and doublet of doublets) due to coupling with each other. The specific chemical shifts are influenced by the electronic effects of the three substituents.
-
¹³C NMR: The carbon NMR spectrum will display signals for the six aromatic carbons, the nitrile carbon (C≡N), and the trifluoromethyl carbon (-CF₃). The nitrile carbon typically appears around δ 115-120 ppm. The carbon of the -CF₃ group will be observed as a characteristic quartet due to one-bond coupling with the three fluorine atoms, with a chemical shift around δ 120-125 ppm.[1] The aromatic carbons will appear in the δ 125-140 ppm range, with their specific shifts influenced by the attached substituents.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present. Key expected absorption bands include:
-
C≡N Stretch: A sharp, medium-intensity peak around 2220-2240 cm⁻¹.
-
C-F Stretch: Strong, characteristic absorptions in the 1100-1350 cm⁻¹ region.
-
Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ range.
-
C-Cl Stretch: A band in the 600-800 cm⁻¹ region.
Mass Spectrometry (MS)
In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) would be expected at m/z 205. The presence of a chlorine atom will result in a characteristic M+2 isotope peak with an intensity approximately one-third that of the M⁺ peak. Common fragmentation patterns would involve the loss of Cl, CN, or CF₃ groups.
Synthesis Pathway: The Sandmeyer Reaction
The most logical and industrially relevant method for synthesizing this compound is via the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting an amino group into a variety of functionalities, including nitriles.[3][4] The precursor for this synthesis is 2-chloro-4-(trifluoromethyl)aniline. The process involves two key stages: diazotization of the aniline followed by cyanation catalyzed by a copper(I) salt.
Representative Experimental Protocol
Disclaimer: This protocol is a representative method based on established chemical principles for the Sandmeyer reaction and should be adapted and optimized by experienced chemists with appropriate safety precautions.
Step 1: Diazotization of 2-Chloro-4-(trifluoromethyl)aniline
-
In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add 2-chloro-4-(trifluoromethyl)aniline (1.0 eq) to an aqueous solution of hydrochloric acid (approx. 3.0 eq).
-
Cool the resulting slurry to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in cold water.
-
Add the sodium nitrite solution dropwise to the aniline slurry, ensuring the temperature is strictly maintained between 0-5 °C. The causality here is critical: diazonium salts are thermally unstable and can decompose, potentially explosively, at higher temperatures. The slow, controlled addition prevents localized heating and ensures complete conversion.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure the formation of the 2-chloro-4-(trifluoromethyl)benzenediazonium chloride solution is complete.
Step 2: Sandmeyer Cyanation
-
In a separate reaction vessel, prepare a solution of copper(I) cyanide (CuCN) (1.2 eq) and sodium cyanide (NaCN) (1.3 eq) in water. This forms a soluble cyanocuprate(I) complex, which is the active catalytic species.
-
Warm the copper cyanide solution to approximately 60-70 °C.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the hot copper cyanide solution. Vigorous evolution of nitrogen gas (N₂) will be observed. The rate of addition must be controlled to manage the effervescence. This step is the core of the Sandmeyer reaction, where the diazonium group is replaced by the nitrile group.[3]
-
After the addition is complete, heat the reaction mixture (e.g., to 80 °C) for 1-2 hours to ensure the reaction goes to completion.
-
Cool the mixture to room temperature and extract the product with an appropriate organic solvent (e.g., toluene or dichloromethane).
-
Wash the organic layer with aqueous sodium hydroxide solution to remove any hydrogen cyanide traces and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the distinct reactivity of its three functional groups. The electron-withdrawing nature of both the -CF₃ and -C≡N groups significantly influences the reactivity of the aromatic ring and the attached chlorine atom.[5]
Transformations of the Nitrile Group
The nitrile group is a versatile functional handle that can be readily converted into other key functionalities, such as carboxylic acids and primary amines.
-
Hydrolysis to Carboxylic Acid: The nitrile can be hydrolyzed under acidic or basic conditions to yield 2-chloro-4-(trifluoromethyl)benzoic acid, a valuable intermediate for pharmaceuticals and agrochemicals.[6][7] Acid-catalyzed hydrolysis typically involves heating the nitrile in a strong aqueous acid like sulfuric acid.[7]
-
Reduction to Benzylamine: The nitrile can be reduced to 2-chloro-4-(trifluoromethyl)benzylamine. This transformation is commonly achieved via catalytic hydrogenation using catalysts like Raney Nickel in the presence of ammonia or using chemical reducing agents such as lithium aluminum hydride (LiAlH₄).[8] This resulting benzylamine is a common building block in drug discovery.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom on the aromatic ring is activated towards nucleophilic aromatic substitution (SNAr). The powerful electron-withdrawing effects of the para-CF₃ group and the ortho-C≡N group stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby facilitating the displacement of the chloride ion by a nucleophile. This allows for the introduction of a wide range of substituents, such as amines, alkoxides, and thiolates, at the C2 position.
Note: The DOT script above is a template. For actual rendering, image paths for chemical structures would be needed.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Applications in Research and Development
This compound serves as a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals.[5] The trifluoromethyl group is a bioisostere for other groups and can significantly improve a drug candidate's profile.
Pharmaceutical Synthesis
This intermediate is particularly valuable for creating molecules targeting a range of diseases. For instance, the structurally related 4-chloro-2-(trifluoromethyl)benzonitrile is a known intermediate in the synthesis of bicalutamide, a non-steroidal anti-androgen used to treat prostate cancer. By analogy, this compound can be used to construct novel kinase inhibitors, receptor antagonists, or other therapeutic agents where the specific substitution pattern is desired for optimal target engagement.
Agrochemical Synthesis
In the agrochemical sector, this compound is used to develop modern pesticides and herbicides.[9] The trifluoromethyl group often enhances the efficacy and environmental persistence of the final product. For example, the related compound 2-chloro-4-(trifluoromethyl)phenol is a precursor to the fungicide Flufenoxystrobin. This phenol could potentially be synthesized from this compound via hydrolysis of the nitrile to a carboxylic acid, followed by a Curtius rearrangement and hydrolysis, or via direct nucleophilic substitution of the chloro group with a protected hydroxylamine followed by reduction and hydrolysis, although a more direct route from a different starting material is likely used in industry. The benzonitrile itself can be a precursor to a variety of heterocyclic structures common in agrochemicals.
Illustrative Synthetic Application
The following diagram illustrates a plausible, albeit hypothetical, pathway where this compound is used to synthesize a complex heterocyclic molecule, a scaffold common in modern drug discovery.
Caption: Plausible synthetic route to a bioactive molecule.
Safety and Handling
As with any active chemical reagent, proper handling of this compound is paramount for laboratory safety. It is classified as a combustible liquid and is harmful if swallowed or in contact with skin. It also causes skin and eye irritation.
-
Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from strong oxidizing agents and sources of ignition.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
References
- Sandmeyer reaction. Wikipedia. [Link]
- Supporting Information for - The Royal Society of Chemistry. Royal Society of Chemistry. [Link]
- Sandmeyer Trifluoromethyl
- Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. [Link]
- Sandmeyer Reaction.
- Exploring 4-Chloro-2-(trifluoromethyl)benzonitrile: Properties and Applications. Ningbo Inno Pharmchem Co.,Ltd. [Link]
- 2-Chloro-4-fluorobenzonitrile. NIST WebBook. [Link]
- Benzonitrile at BMRB. Biological Magnetic Resonance Bank. [Link]
- Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.
- Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid.
- A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline. Quick Company. [Link]
- Synthetic method of 2-trifluoromethyl benzamide.
- Preparation method of 2-trifluoromethyl benzoic acid.
- Synthesis of 2-chloro-4-nitrobenzonitrile. PrepChem.com. [Link]
- Preparation method of 2,4, 6-trifluorobenzylamine.
- 2-Chlorobenzonitrile. PubChem - NIH. [Link]
- 2-Chloro-4-fluoro-5-(trifluoromethyl)benzonitrile. PubChem. [Link]
- The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
- Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate.
Sources
- 1. rsc.org [rsc.org]
- 2. 2-CHLORO-5-(TRIFLUOROMETHYL)BENZONITRILE(328-87-0) 1H NMR spectrum [chemicalbook.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 7. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
2-Chloro-4-(trifluoromethyl)benzonitrile molecular structure and weight
An In-depth Technical Guide to 2-Chloro-4-(trifluoromethyl)benzonitrile: Synthesis, Reactivity, and Application in Modern Agrochemicals
This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development and agrochemical science. It details the molecular characteristics, synthesis, and critical applications of this compound (CAS No. 1813-33-8), a versatile chemical intermediate. The narrative emphasizes the causal relationships behind its synthetic utility and its role in the development of high-value agricultural fungicides.
Section 1: Core Molecular Profile and Physicochemical Properties
This compound is a substituted aromatic nitrile featuring both a chloro and a trifluoromethyl group. These substituents profoundly influence the molecule's electronic properties and reactivity, making it a valuable building block in multi-step organic synthesis.[1] The trifluoromethyl group, a common feature in modern pharmaceuticals and agrochemicals, is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2]
The fundamental properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 1813-33-8 | [3][4][5] |
| Molecular Formula | C₈H₃ClF₃N | [3][5] |
| Molecular Weight | 205.56 g/mol | [3][4][5] |
| Appearance | Colorless to light yellow clear liquid | [3] |
| Density | 1.389 g/mL at 25 °C | [4] |
| Boiling Point | 192-193 °C (lit.) | [4] |
| Flash Point | 104.4 °C (closed cup) | [4] |
| Refractive Index | n20/D 1.4840 (lit.) | [4] |
| Synonyms | 3-Chloro-4-cyanobenzotrifluoride | [3][4] |
Section 2: Synthesis and Chemical Reactivity
The synthesis of this compound is most effectively achieved via the Sandmeyer reaction, a robust and widely utilized method for converting aromatic amines into various functional groups via a diazonium salt intermediate.[6][7] This pathway offers a reliable route from readily available aniline precursors.
Synthetic Workflow: The Sandmeyer Reaction
The logical pathway begins with 2-Amino-5-chlorobenzotrifluoride. This precursor undergoes diazotization in the presence of a nitrite source and a strong acid at low temperatures to form a transient diazonium salt. This salt is then immediately treated with a copper(I) cyanide catalyst, which facilitates the substitution of the diazonium group with a nitrile group, yielding the final product. The choice of a copper(I) catalyst is critical as it initiates the radical-nucleophilic aromatic substitution mechanism that defines this reaction.[6]
Caption: Synthetic workflow for this compound via the Sandmeyer reaction.
Chemical Reactivity and Downstream Transformations
The utility of this compound as an intermediate is derived from the reactivity of its functional groups.
-
Nucleophilic Aromatic Substitution (SₙAr): The aromatic ring is electron-deficient due to the powerful electron-withdrawing effects of both the nitrile (-CN) and trifluoromethyl (-CF₃) groups. This activates the chlorine atom for nucleophilic aromatic substitution, allowing for its displacement by various nucleophiles such as amines and thiols.[1] This reactivity is fundamental to its use in building more complex molecular scaffolds.
-
Nitrile Group Transformations: The cyano group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine (e.g., aminomethyl group). This flexibility allows for the introduction of diverse functionalities required for biological activity.
Section 3: Application in Agrochemicals - The Synthesis of SDHI Fungicides
A prominent application of this compound is as a key building block in the synthesis of modern pyrazole carboxamide fungicides.[6] These agrochemicals are highly effective against a range of plant pathogenic fungi.
Role as a Precursor to Fungicide Scaffolds
In the synthesis of these fungicides, the benzonitrile is typically converted into a corresponding aniline derivative, such as 2-chloro-4-(trifluoromethyl)aniline. This is achieved through the reduction of the nitrile group. This aniline is then coupled with a substituted pyrazole carboxylic acid to form the final pyrazole carboxamide active ingredient. This modular approach allows for the creation of large libraries of compounds for screening and optimization.
Mechanism of Action: Succinate Dehydrogenase Inhibition
Pyrazole carboxamide fungicides function by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain of fungi.[3][8][9]
-
Target: Succinate Dehydrogenase (Complex II).
-
Process Disrupted: The Tricarboxylic Acid (TCA) Cycle and Oxidative Phosphorylation.
-
Mechanism: SDH is responsible for oxidizing succinate to fumarate in the TCA cycle and transferring electrons to the electron transport chain. By binding to the ubiquinone binding site (Qp site) of the SDH enzyme complex, these fungicides block this electron transfer.[3][7][8]
-
Result: The blockage of electron flow halts cellular respiration, depriving the fungal cells of ATP (energy). This cessation of energy production leads to the inhibition of fungal growth and ultimately cell death.
Caption: Mechanism of action of SDHI fungicides on the fungal mitochondrial respiratory chain.
Section 4: Experimental Protocols
The following protocols are provided for illustrative purposes and should be adapted and optimized by experienced synthetic chemists with appropriate safety precautions in a laboratory setting.
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
This protocol is a representative procedure based on established methodologies for the Sandmeyer reaction.[6][8]
-
Diazotization:
-
In a three-neck flask equipped with a mechanical stirrer and thermometer, suspend 2-Amino-5-chlorobenzotrifluoride (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C using an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 eq) in water.
-
Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the internal temperature is maintained below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Cyanation:
-
In a separate reaction vessel, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water. Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring. A significant evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature, then heat to 50-60 °C for 1-2 hours until gas evolution ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., dichloromethane or toluene).
-
Wash the combined organic layers sequentially with aqueous sodium hydroxide and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound as a clear liquid.
-
Section 5: Safety and Handling
This compound is a combustible liquid and should be handled with care.[4] It is harmful if swallowed or in contact with skin and can cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mist. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials and sources of ignition.
Section 6: References
-
Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. (2020). PubMed. Available at: [Link]
-
Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. (n.d.). ACS Publications. Available at: [Link]
-
Sandmeyer reaction. (n.d.). Wikipedia. Available at: [Link]
-
Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. (n.d.). Semantic Scholar. Available at: [Link]
-
1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. (n.d.). ACS Publications. Available at: [Link]
-
This compound. (n.d.). Pharmaffiliates. Available at: [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). NIH. Available at: [Link]
-
2-Chloro-4-fluorobenzonitrile: A Key Intermediate for Pharmaceutical and Agrochemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
-
Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. (2024). PubMed. Available at: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Journal of Biomedical Research & Environmental Sciences. Available at: [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI. Available at: [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). [Source document not fully available].
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). NIH. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 5. scbt.com [scbt.com]
- 6. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-4-(trifluoromethyl)benzonitrile
This guide provides a comprehensive technical overview of the critical physicochemical properties of 2-Chloro-4-(trifluoromethyl)benzonitrile, focusing on its solubility and stability. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond mere data presentation to explain the underlying scientific principles and provide robust, field-proven methodologies for characterization.
Introduction: A Pivotal Intermediate
This compound (CAS No. 1813-33-8) is a highly functionalized aromatic compound of significant interest in the chemical and pharmaceutical industries.[1] Its unique structure, featuring a chloro group, a nitrile moiety, and an electron-withdrawing trifluoromethyl (CF3) group, makes it a versatile intermediate for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1][2] The trifluoromethyl group, in particular, is known to enhance properties such as metabolic stability and lipophilicity in drug candidates, making this benzonitrile derivative a valuable building block.[2]
A thorough understanding of the solubility and stability of this intermediate is paramount for its effective use. Solubility dictates the choice of solvent systems for reactions, purification, and formulation, while stability data informs safe storage conditions, handling procedures, and predicts potential degradation pathways that could impact the purity and efficacy of downstream products. This guide provides the theoretical framework and practical protocols to empower researchers to fully characterize this critical reagent.
Physicochemical Profile
The fundamental properties of this compound provide the basis for understanding its behavior in various systems. These characteristics are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1813-33-8 | [1][3] |
| Molecular Formula | C₈H₃ClF₃N | [1] |
| Molecular Weight | 205.56 g/mol | [3] |
| Appearance | Colorless to light yellow clear liquid or fused solid | [1][4] |
| Density | ~1.389 - 1.41 g/mL at 25 °C | [1][3] |
| Boiling Point | 192-193 °C (lit.) | [3] |
| Refractive Index | n20/D 1.4840 (lit.) | [3] |
| Synonyms | 3-Chloro-4-cyanobenzotrifluoride | [1] |
Solubility Profile: A Predictive and Practical Approach
Solubility is a critical parameter that influences every stage of chemical development, from reaction kinetics to formulation. The structural features of this compound—a largely nonpolar aromatic core with a highly polar nitrile group—suggest a complex solubility profile. The potent electron-withdrawing nature of the CF₃ group and the chlorine atom reduces the electron density of the aromatic ring, influencing its interactions with various solvents.
Theoretical Considerations
-
Aqueous Solubility: The molecule is expected to have very low solubility in water. The dominant hydrophobic character of the substituted benzene ring and the lipophilic CF₃ group far outweighs the modest hydrophilic contribution of the nitrile group. A related compound, 2-chloro-5-(trifluoromethyl)benzonitrile, is described as not mixing well with water.[5]
-
Organic Solvent Solubility: Higher solubility is anticipated in a range of organic solvents. Polar aprotic solvents like DMSO and DMF should be effective due to their ability to interact with the nitrile dipole. Chlorinated solvents such as dichloromethane and chloroform are also likely to be good solvents. Alcohols like methanol and ethanol may offer moderate solubility.[]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method (OECD Guideline 105) is the gold standard for determining the solubility of a compound. The causality behind this choice rests on its ability to allow the system to reach thermodynamic equilibrium, providing a true measure of saturation solubility.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a precisely known volume of the desired solvent (e.g., water, pH 7.4 buffer, methanol, acetonitrile). The excess solid is crucial to ensure saturation is achieved.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (typically 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the minimum time required.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved material settle. Centrifuge the samples at high speed to pellet any remaining suspended solid. This step is critical to avoid aspirating solid material, which would artificially inflate the measured concentration.
-
Sampling: Carefully withdraw a clear aliquot from the supernatant of each vial.
-
Dilution: Dilute the aliquot with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as the RP-HPLC-UV protocol described in Section 5.0, to determine the concentration of the dissolved compound.
Visualization: Solubility Determination Workflow
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Stability Profile: Ensuring Compound Integrity
Stability testing is essential for defining storage conditions, shelf-life, and potential degradation products. A systematic approach, starting with forced degradation (stress testing), provides critical insights into the molecule's inherent liabilities.
Key Degradation Pathways
-
Hydrolysis: The nitrile group (-C≡N) is susceptible to hydrolysis under both acidic and basic conditions, which would convert it first to an amide and subsequently to a carboxylic acid.
-
Photolysis: Aromatic systems can absorb UV radiation, potentially leading to photochemical degradation. The ICH Q1B guideline provides a standardized approach for assessing this.[7][8]
-
Oxidation: While the molecule is generally stable, strong oxidizing conditions could potentially lead to degradation. The electron-deficient ring is relatively resistant to oxidation, but it is a necessary stress condition to test.
Experimental Protocol: Forced Degradation Studies
Forced degradation studies are designed to accelerate decomposition to identify likely degradation products and validate the stability-indicating power of the analytical method.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl. Heat at a controlled temperature (e.g., 60-80 °C) for a set period (e.g., 24 hours).
-
Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH. Keep at room temperature or heat gently, as base-catalyzed nitrile hydrolysis can be rapid.
-
Oxidation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature for a set period.
-
Thermal Stress: Store the stock solution and a sample of the neat compound in a temperature-controlled oven (e.g., 80 °C).
-
Photostability: Expose the stock solution and a sample of the neat compound to a light source specified in ICH Q1B guidelines, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[7] A dark control sample, wrapped in aluminum foil, must be stored under the same temperature conditions.[8]
-
-
Sample Analysis: At appropriate time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze all samples, including a non-degraded control, by a stability-indicating HPLC method (see Section 5.0).
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation. The peak purity of the parent compound should be assessed using a photodiode array (PDA) detector to ensure no co-eluting degradants.
Visualization: Stability Testing Decision Logic
Caption: Decision workflow for systematic stability assessment.
Analytical Methodology for Quantification
A robust, validated analytical method is the cornerstone of accurate solubility and stability determination. Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is the method of choice for this type of small molecule.
Rationale for Method Selection
The nonpolar nature of this compound makes it an ideal candidate for retention on a nonpolar stationary phase (like C18). Its aromatic structure contains a chromophore that allows for sensitive detection by UV absorbance. A PDA detector is highly recommended as it provides spectral data, which is invaluable for assessing peak purity during stability studies.
Protocol: RP-HPLC-UV Method Development
-
Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). This provides a good balance of resolution and backpressure.
-
Mobile Phase Preparation:
-
Aqueous (A): HPLC-grade water with 0.1% formic acid or trifluoroacetic acid. The acid improves peak shape for aromatic compounds.
-
Organic (B): Acetonitrile or Methanol. Acetonitrile is often preferred for its lower UV cutoff and viscosity.
-
-
Wavelength Selection: Dissolve the compound in the mobile phase and acquire a UV spectrum using the PDA detector. Select the wavelength of maximum absorbance (λmax) for quantification to ensure the highest sensitivity.
-
Gradient Elution Development:
-
Begin with a broad scouting gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate retention time.
-
Optimize the gradient around the elution point to ensure the peak is sharp and well-separated from any impurities or degradants. A typical starting point might be a linear gradient from 40% to 90% B over 15 minutes.
-
-
System Suitability: Before each run, inject a standard solution multiple times to verify system performance. Key parameters include:
-
Tailing Factor: Should be between 0.8 and 1.5.
-
Theoretical Plates: Should be >2000.
-
Relative Standard Deviation (RSD) of Peak Area: Should be <2% for replicate injections.
-
-
Calibration: Prepare a series of calibration standards of known concentrations and inject them to generate a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (r²) of >0.999.
Visualization: Analytical Workflow
Caption: Standard workflow for HPLC-based sample quantification.
Conclusion and Recommendations
This compound is a stable compound under standard laboratory conditions, but its integrity relies on a proper understanding of its potential liabilities.[1] Its solubility is expected to be low in aqueous media and high in common organic solvents. The nitrile functionality represents the most probable site for hydrolytic degradation, particularly under basic conditions.
Recommendations:
-
Storage: Store the material at room temperature in a dry, well-sealed container to protect it from moisture.[1][4]
-
Handling: Avoid contact with strong acids, strong bases, and potent oxidizing agents.[5]
-
Experimental Design: Always use a validated, stability-indicating analytical method for quantification in solubility and stability studies to ensure that the parent compound is being measured accurately, free from interference from any potential degradants.
By employing the systematic, protocol-driven approach outlined in this guide, researchers can confidently determine the solubility and stability characteristics of this compound, ensuring its successful application in complex synthetic and developmental workflows.
References
- Xing Technologies. Exploring 4-Chloro-2-(trifluoromethyl)
- PubChem. 2-Chloro-4-fluoro-5-(trifluoromethyl)benzonitrile. [Link]
- Ministry of the Environment, Japan. Analytical Methods. [Link]
- European Medicines Agency (EMA). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
- PubChem. 2-Chloro-4-fluorobenzonitrile. [Link]
- PubChem. 2-Fluoro-4-(trifluoromethyl)benzonitrile. [Link]
- Wikipedia. 4-Chlorobenzotrifluoride. [Link]
- PubChem. 2-(Trifluoromethyl)benzonitrile. [Link]
- International Council for Harmonisation (ICH). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]
- Cheméo. Chemical Properties of Benzonitrile, 4-(chloromethyl)- (CAS 874-86-2). [Link]
- Agency for Toxic Substances and Disease Registry (
- NIST. 2-Fluoro-4-(trifluoromethyl)benzonitrile. [Link]
- LookChem. This compound manufacturers and suppliers in india. [Link]
- CP Lab Safety. Laboratory Chemicals, this compound, 5g, Each. [Link]
- NIST. Benzonitrile, 2-chloro-. [Link]
- ResearchGate. Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors. [Link]
Sources
An In-depth Technical Guide to the Safe Handling of 2-Chloro-4-(trifluoromethyl)benzonitrile
This guide provides a comprehensive overview of the essential safety and handling protocols for 2-Chloro-4-(trifluoromethyl)benzonitrile, a versatile intermediate compound widely utilized in pharmaceutical and agrochemical research and development.[1] Adherence to these protocols is critical for ensuring the safety of laboratory personnel and the integrity of research outcomes. This document is intended for researchers, scientists, and drug development professionals.
Section 1: Compound Identification and Properties
This compound, also known as 3-Chloro-4-cyanobenzotrifluoride, is an aromatic nitrile that serves as a key building block in organic synthesis.[1] Its unique molecular structure, featuring a trifluoromethyl group, enhances its reactivity and selectivity in various chemical reactions, making it a valuable component in the synthesis of novel compounds with potential biological activity.[1]
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of a compound is the foundation of its safe handling. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1813-33-8 | , |
| Molecular Formula | C₈H₃ClF₃N | |
| Molecular Weight | 205.56 g/mol | , |
| Appearance | Colorless to light yellow clear liquid | |
| Boiling Point | 97 °C at 13 mmHg; 192-193 °C (lit.) | , |
| Density | 1.389 g/mL at 25 °C (lit.); 1.41 g/cm³ | , |
| Refractive Index | n20/D 1.4840 (lit.) | |
| Flash Point | 104.4 °C (219.9 °F) - closed cup | |
| Storage Class | 10 - Combustible liquids |
Section 2: Hazard Identification and GHS Classification
Understanding the potential hazards associated with this compound is paramount. While specific GHS classification for this exact compound is not uniformly available across all sources, data from structurally similar compounds and supplier safety data sheets indicate the following potential hazards.
GHS Hazard Statements
Based on available data for related compounds, this compound should be handled as a substance that:
-
Causes skin irritation.[2]
-
Causes serious eye irritation.[3]
-
May be harmful if swallowed, in contact with skin, or if inhaled.[3][4]
The following diagram illustrates the logical flow from hazard identification to the implementation of control measures.
Caption: Logical relationship between chemical hazards and required PPE.
Section 5: First-Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Get medical attention as soon as possible. [2][5] |
| Skin Contact | Immediately flush the contaminated skin with plenty of soap and water. [2][5]Remove contaminated clothing. If skin irritation occurs, get medical advice/attention. [2] |
| Eye Contact | Immediately wash (irrigate) the eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper lids. [5]Get medical attention immediately. [5] |
| Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately. [6]If the person is conscious, rinse their mouth with water. [3] |
Section 6: Storage and Handling Procedures
Proper storage and handling are essential to maintain the stability of the compound and prevent accidental release.
Handling
-
Avoid contact with skin, eyes, and clothing. [3]* Do not breathe vapors or mists. [3]* Wash hands thoroughly after handling. [2]* Keep away from incompatible materials such as strong oxidizing agents, acids, and bases. [2][7]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place. [2][3]* The compound should be stored at room temperature. [1]* Store away from heat, sparks, and open flames as it is a combustible liquid. [4]
Section 7: Spill and Disposal Considerations
Spill Response
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collect: Carefully collect the absorbed material into a suitable, labeled container for disposal.
-
Clean: Decontaminate the spill area.
Waste Disposal
-
Dispose of contents and container in accordance with local, regional, and national regulations. [2][3]* This material and its container must be disposed of as hazardous waste. [7]
References
- NIOSH | CDC. First Aid Procedures for Chemical Hazards. [Link]
Sources
An In-Depth Technical Guide to 2-Chloro-4-(trifluoromethyl)benzonitrile: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Chloro-4-(trifluoromethyl)benzonitrile, a key chemical intermediate in the pharmaceutical and agrochemical industries. We will delve into its chemical identity, synthesis, reactivity, and significant applications, offering field-proven insights and detailed experimental protocols.
Chemical Identity and Properties
This compound is a substituted aromatic nitrile. Its structure features a benzene ring substituted with a chloro group at the 2-position, a trifluoromethyl group at the 4-position, and a nitrile group at the 1-position.
Synonyms: The most common synonym for this compound is 3-Chloro-4-cyanobenzotrifluoride .
A comprehensive list of its identifiers and key physical properties is provided in the table below.
| Identifier | Value | Reference |
| CAS Number | 1813-33-8 | |
| Molecular Formula | C₈H₃ClF₃N | |
| Molecular Weight | 205.56 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 192-193 °C | |
| Density | 1.389 g/mL at 25 °C | |
| Refractive Index | n20/D 1.4840 | |
| Flash Point | 104.4 °C (closed cup) |
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with coupling patterns indicative of the substitution on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the nitrile carbon, and the carbon of the trifluoromethyl group. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum will show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, often starting from a readily available substituted toluene. A plausible and industrially relevant synthetic route involves the Sandmeyer reaction, a versatile method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[2][3][4]
Conceptual Synthetic Pathway
Caption: Conceptual synthetic pathway for this compound.
Detailed Experimental Protocol (Adapted from related syntheses)
This protocol is a representative example and may require optimization based on laboratory conditions and available equipment.
Step 1: Amination of 3,4-Dichlorobenzotrifluoride
The initial step involves the nucleophilic aromatic substitution of a chlorine atom with an amino group.
-
Reaction: 3,4-Dichlorobenzotrifluoride is reacted with a source of ammonia, such as aqueous ammonia or an ammonia equivalent, under pressure and at elevated temperatures. A copper catalyst is often employed to facilitate this transformation.
-
Rationale: The electron-withdrawing nature of the trifluoromethyl and nitrile groups activates the aromatic ring towards nucleophilic attack. The chloro group at the 4-position is more susceptible to substitution than the one at the 3-position due to the combined electronic effects.
Step 2: Diazotization of 2-Amino-4-(trifluoromethyl)benzonitrile
The resulting aminobenzonitrile is then converted to its corresponding diazonium salt.
-
Procedure: 2-Amino-4-(trifluoromethyl)benzonitrile is dissolved in a mineral acid (e.g., hydrochloric acid) and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature.
-
Causality: The reaction of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and the mineral acid) at low temperatures leads to the formation of a relatively stable diazonium salt. Maintaining a low temperature is crucial to prevent the premature decomposition of the diazonium salt.
Step 3: Sandmeyer Reaction
The diazonium salt is then reacted with a copper(I) chloride catalyst to introduce the chloro group.
-
Procedure: The cold diazonium salt solution is slowly added to a solution of copper(I) chloride. The reaction is typically accompanied by the evolution of nitrogen gas.
-
Mechanism: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[2] A single-electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical and nitrogen gas. The aryl radical then abstracts a chlorine atom from a copper(II) chloride species, regenerating the copper(I) catalyst.
Work-up and Purification:
Following the reaction, the mixture is typically extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by distillation or chromatography to yield pure this compound.
Reactivity and Synthetic Utility
The chemical reactivity of this compound is primarily dictated by the interplay of its three functional groups: the nitrile, the chloro substituent, and the trifluoromethyl group.
Nucleophilic Aromatic Substitution
The presence of the strongly electron-withdrawing trifluoromethyl and nitrile groups activates the aromatic ring towards nucleophilic aromatic substitution (SNAг). This makes the chloro group susceptible to displacement by a variety of nucleophiles.
Caption: General scheme for nucleophilic aromatic substitution on this compound.
Experimental Protocol: Nucleophilic Substitution with an Amine
-
Procedure: To a solution of this compound in a suitable aprotic polar solvent (e.g., DMSO, DMF), add the desired amine and a non-nucleophilic base (e.g., potassium carbonate). The reaction mixture is then heated.
-
Rationale: The aprotic polar solvent helps to solvate the cation of the base, increasing the nucleophilicity of the amine. The base is necessary to deprotonate the amine after it has added to the aromatic ring, facilitating the elimination of the chloride ion. Heating is often required to overcome the activation energy of the reaction.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro-substituent on the aromatic ring can also participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions.[5][6][7][8] These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Experimental Workflow: Suzuki Coupling
Caption: A typical workflow for a Suzuki cross-coupling reaction.
Applications in Drug Discovery and Agrochemicals
This compound is a valuable building block in the synthesis of a variety of biologically active molecules. The trifluoromethyl group is a common motif in modern pharmaceuticals and agrochemicals, as it can enhance properties such as metabolic stability, lipophilicity, and binding affinity.
Synthesis of Anti-Androgens
This class of compounds is crucial in the treatment of prostate cancer. While not a direct precursor, the structurally related 4-amino-2-(trifluoromethyl)benzonitrile is a key intermediate in the synthesis of the anti-androgen drug Bicalutamide . The synthesis of this intermediate often starts from precursors similar to this compound.
Development of Antitubercular Agents
The scaffold of this compound is found in molecules investigated as potential treatments for tuberculosis. The combination of the chloro, trifluoromethyl, and nitrile groups provides a platform for the synthesis of diverse libraries of compounds for screening against Mycobacterium tuberculosis.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions.[9][10]
-
Health Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection when handling this compound. A respirator may be necessary if working in a poorly ventilated area.
-
Storage: Store in a well-ventilated, dry, and cool place in a tightly sealed container.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this chemical.[9][10]
Conclusion
This compound is a versatile and valuable chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its unique combination of functional groups allows for a wide range of chemical transformations, making it a powerful tool for medicinal and process chemists. A thorough understanding of its synthesis, reactivity, and safe handling is essential for its effective utilization in research and development.
References
- Supporting Information for a scientific article. (URL not provided)
- Supporting Information for - The Royal Society of Chemistry. (URL: [Link])
- Electronic Supplementary Information - The Royal Society of Chemistry. (URL: [Link])
- Sandmeyer reaction - Wikipedia. (URL: [Link])
- Sandmeyer Trifluoromethylation - Organic Chemistry Portal. (URL: [Link])
- Sandmeyer-Reaktion - ResearchG
- Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (URL: [Link])
- Sandmeyer Reaction Mechanism - BYJU'S. (URL: [Link])
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (URL: [Link])
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. (URL: [Link])
- Process for producing 2,4-dichlorobenzotrifluoride - Google P
- (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (URL: [Link])
- material safety data sheet - Capot Chemical. (URL: [Link])
- Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. (URL: [Link])
- Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride - Google P
- Nucleophilic Substitution in Synthesis: Amines - Chemistry LibreTexts. (URL: [Link])
- Primary Amine Nucleophilic Addition to Nitrilium Closo-Dodecaborate [B12H11NCCH3]−: A Simple and Effective Route to the New BNCT Drug Design - NIH. (URL: [Link])
- Results of the nucleophilic substitution reaction between fluoro-aromatic compounds and PVAm.
- Nucleophilic substitution of haloalkanes with cyanide ions - chemrevise.org. (URL: [Link])
Sources
- 1. rsc.org [rsc.org]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond | MDPI [mdpi.com]
- 7. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Discovery and history of 2-Chloro-4-(trifluoromethyl)benzonitrile
An In-Depth Technical Guide to 2-Chloro-4-(trifluoromethyl)benzonitrile: Emergence, Synthesis, and Applications
Abstract
This compound, with CAS Number 1813-33-8, is a highly functionalized aromatic compound that has become a cornerstone intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1] Its strategic combination of a nitrile group, a chloro substituent, and an electron-withdrawing trifluoromethyl group imparts unique reactivity and makes it a valuable building block for modern chemical synthesis. This guide provides a comprehensive overview of the historical context of its development, the evolution of its synthetic methodologies, its key physicochemical properties, and its significant applications, tailored for researchers, chemists, and professionals in drug development.
Historical Context: The Convergence of Synthetic Innovation
The "discovery" of this compound is not attributable to a single breakthrough but rather to the logical culmination of advances in two distinct areas of organic chemistry: the development of reliable aromatic transformations and the burgeoning field of fluorine chemistry.
The Legacy of the Sandmeyer Reaction
The foundational chemistry enabling the synthesis of aryl nitriles from anilines was established in 1884 by Swiss chemist Traugott Sandmeyer.[2][3] While attempting to synthesize phenylacetylene, he discovered that treating an aryl diazonium salt with copper(I) salts could efficiently yield aryl halides.[2][3] This method, now known as the Sandmeyer reaction, was soon extended to include cyanation, using copper(I) cyanide to convert aryl diazonium salts into the corresponding benzonitriles.[2][4] The reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism, initiated by a one-electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the loss of nitrogen gas.[2][3] This robust and versatile reaction remains a primary method for introducing a nitrile group onto an aromatic ring.[5]
The Rise of the Trifluoromethyl Group in Applied Chemistry
In the mid-20th century, the introduction of fluorine and fluorinated groups into organic molecules began to attract significant attention, particularly in medicinal chemistry.[6][7] The trifluoromethyl (-CF₃) group was identified as a critical pharmacophore due to its unique properties. Its strong electron-withdrawing nature, high metabolic stability, and increased lipophilicity can profoundly enhance a drug candidate's efficacy, membrane permeability, and pharmacokinetic profile.[6][8][9] The trifluoromethyl group is often used as a bioisostere for chlorine atoms or methyl groups, offering steric similarity with distinct electronic properties.[6] This growing appreciation for the -CF₃ group drove demand for versatile, fluorinated building blocks.
The synthesis of this compound thus emerged as a practical application of the well-established Sandmeyer cyanation to a strategically designed aniline precursor, 3-Chloro-4-aminobenzotrifluoride, to create a bifunctional intermediate primed for further elaboration in drug discovery and agrochemical development programs.
Synthesis and Methodologies
The primary and most industrially relevant route to this compound is the Sandmeyer reaction, starting from 4-amino-3-chlorobenzotrifluoride. Alternative methods and improvements continue to be explored to enhance yield, purity, and operational safety.
Primary Synthetic Route: The Sandmeyer Reaction
This pathway involves two key steps: the diazotization of the starting aniline followed by a copper-catalyzed cyanation. The choice of this method is driven by the ready availability of the aniline precursor and the high efficiency of the Sandmeyer reaction for this class of compounds.
Caption: General workflow for the Sandmeyer synthesis of this compound.
Detailed Experimental Protocol (Illustrative):
-
Diazotization:
-
To a stirred solution of hydrochloric acid in water, cool the mixture to 0-5 °C using an ice-salt bath.
-
Slowly add 4-amino-3-chlorobenzotrifluoride to the cold acid solution to form the corresponding amine salt slurry.
-
Prepare a solution of sodium nitrite (NaNO₂) in water.
-
Add the sodium nitrite solution dropwise to the amine salt slurry, ensuring the temperature is strictly maintained below 5 °C. The formation of the diazonium salt is indicated by a change in the reaction mixture.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 15-30 minutes.
-
-
Sandmeyer Cyanation:
-
In a separate reaction vessel, prepare a solution or slurry of copper(I) cyanide (CuCN) in a suitable solvent (e.g., water or toluene).
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide mixture. This addition is often exothermic and may be accompanied by vigorous nitrogen gas evolution, requiring careful control of the addition rate and temperature.
-
After the addition is complete, slowly warm the reaction mixture to a specified temperature (e.g., 50-70 °C) and hold for several hours until the reaction is complete, as monitored by TLC or HPLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with an appropriate organic solvent (e.g., toluene or dichloromethane).
-
Wash the organic layer sequentially with water, a dilute sodium carbonate solution, and brine to remove residual acids and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by vacuum distillation or recrystallization to obtain a product of high purity.
-
Physicochemical and Spectroscopic Data
The physical and chemical properties of this compound are critical for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 1813-33-8 | |
| Molecular Formula | C₈H₃ClF₃N | |
| Molecular Weight | 205.56 g/mol | |
| Appearance | Colorless to light yellow liquid or solid | |
| Boiling Point | 192-193 °C (lit.) | |
| Density | 1.389 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.4840 (lit.) | |
| Flash Point | 104.4 °C (closed cup) | |
| Synonyms | 3-Chloro-4-cyanobenzotrifluoride |
Chemical Reactivity and Applications
The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The electron-withdrawing nature of both the nitrile and trifluoromethyl groups activates the aromatic ring, making the chloro substituent susceptible to nucleophilic aromatic substitution (SNAr).[1][10]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Sandmeyer_reaction [chemeurope.com]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The trifluoromethyl group in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. mdpi.com [mdpi.com]
- 10. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Key Reactive Sites of 2-Chloro-4-(trifluoromethyl)benzonitrile
Introduction
2-Chloro-4-(trifluoromethyl)benzonitrile is a highly functionalized aromatic compound of significant interest in the pharmaceutical, agrochemical, and materials science sectors.[1][2][3] Its chemical architecture, featuring a benzonitrile core substituted with a chloro group, a nitrile group, and a trifluoromethyl group, creates a unique electronic landscape that defines its reactivity.[4] This guide provides an in-depth analysis of the molecule's key reactive sites, offering field-proven insights into its chemical behavior and synthetic utility for researchers, scientists, and drug development professionals. The strategic placement of three distinct electron-withdrawing groups governs the molecule's reactivity, making it a versatile intermediate for constructing complex molecular frameworks.[1][5]
| Property | Value | Source |
| Molecular Formula | C₈H₃ClF₃N | [1] |
| Molecular Weight | 205.56 g/mol | [1] |
| CAS Number | 1813-33-8 | [1] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Boiling Point | 192-193 °C (lit.) | |
| Density | 1.389 g/mL at 25 °C (lit.) |
Analysis of the Core Reactive Sites
The reactivity of this compound is not random; it is dictated by the electronic interplay of its functional groups. Three primary sites are susceptible to chemical transformation under distinct conditions.
Caption: Key reactive centers on the this compound molecule.
The Aromatic Ring: A Platform for Nucleophilic Aromatic Substitution (SNAr)
The most significant feature of the aromatic ring in this molecule is its profound electron deficiency. The trifluoromethyl (-CF₃) group, the nitrile (-CN) group, and the chlorine (-Cl) atom are all potent electron-withdrawing groups (EWGs). This has two major consequences:
-
Deactivation towards Electrophilic Attack: The ring is strongly deactivated towards traditional electrophilic aromatic substitution (EAS) reactions like nitration or Friedel-Crafts alkylation.[6][7]
-
Activation towards Nucleophilic Attack: The EWGs, particularly the -CF₃ and -CN groups positioned para and ortho to the chlorine atom, respectively, strongly activate the ring for nucleophilic aromatic substitution (SNAr).[8][9] This is the most synthetically valuable reaction pathway for this molecule.
The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[10] The electron-withdrawing groups are crucial as they delocalize and stabilize this negative charge. Subsequently, the chloride ion is eliminated, restoring aromaticity and yielding the substituted product.
Caption: General workflow for the Nucleophilic Aromatic Substitution (SNAr) pathway.
This reactivity makes the chlorine atom at the C2 position an excellent leaving group, allowing for the introduction of a wide variety of nucleophiles, including amines, alkoxides, and thiolates, to forge new C-N, C-O, and C-S bonds.[1]
The Nitrile Group (C≡N): A Gateway to Amines and Carboxylic Acids
The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack.[11][12] This site offers two primary, high-yield transformation pathways.
-
Reduction to a Primary Amine: The nitrile group can be readily reduced to an aminomethyl group (-CH₂NH₂). This transformation is fundamental in drug development for introducing a basic amine, which can be crucial for forming salts with improved solubility or for key binding interactions. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this conversion.[13][14] Catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon is also a widely used industrial method.[15][16]
-
Hydrolysis to a Carboxylic Acid: Under aqueous acidic or basic conditions, the nitrile group can be hydrolyzed.[11][13] The reaction proceeds through an intermediate amide (-CONH₂), which can sometimes be isolated under carefully controlled, milder basic conditions.[12][17] However, vigorous heating in strong acid or base will drive the reaction to completion, yielding the corresponding carboxylic acid (-COOH).[18][19] This provides a route to synthesize 2-chloro-4-(trifluoromethyl)benzoic acid, another valuable synthetic intermediate.
Caption: Primary synthetic transformations of the nitrile functional group.
The Trifluoromethyl Group (-CF₃): An Unreactive Modulator
The trifluoromethyl group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance properties like metabolic stability, lipophilicity, and binding affinity.[4][20][21] From a reactivity standpoint, the -CF₃ group on this molecule is exceptionally stable. The carbon-fluorine bond is one of the strongest in organic chemistry, making this group resistant to transformation under most synthetic conditions.[20]
Its primary role is not to react, but to influence the reactivity of the other sites.[7] As a powerful electron-withdrawing group through the inductive effect, it significantly contributes to the electron deficiency of the aromatic ring, thereby activating the C2 position for the critical SNAr reaction.[4][20]
Experimental Protocols: Self-Validating Methodologies
The following protocols are presented as robust, self-validating systems. Each includes checkpoints for reaction monitoring and purification to ensure the integrity of the outcome.
Protocol 1: Nucleophilic Aromatic Substitution with an Amine
This protocol describes a typical SNAr reaction to displace the chlorine atom with a primary amine.
-
System Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.), the desired primary amine (1.2 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Reaction Execution: Heat the reaction mixture to 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine.
-
Self-Validation (Monitoring): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup and Purification: Cool the mixture to room temperature and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Product Characterization: Purify the crude product by column chromatography on silica gel to yield the desired N-substituted 2-amino-4-(trifluoromethyl)benzonitrile.
Protocol 2: Base-Catalyzed Hydrolysis of the Nitrile Group
This protocol details the conversion of the nitrile to a carboxylic acid under basic conditions.
-
System Setup: In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1.0 eq.) in ethanol or methanol.
-
Reagent Addition: Add an aqueous solution of sodium hydroxide (NaOH, ~3.0 eq., e.g., 10-20% w/v).[18]
-
Reaction Execution: Heat the mixture to reflux (typically 80-100 °C). Ammonia gas may be evolved. The reaction may require several hours to overnight for completion.
-
Self-Validation (Monitoring): Monitor the disappearance of the starting material by TLC. The carboxylic acid product will have a different retention factor and can be visualized with an appropriate stain.
-
Workup and Purification: Cool the reaction mixture and concentrate it under reduced pressure to remove the alcohol. Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., ether) to remove any unreacted starting material.
-
Product Isolation: Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl until the pH is ~2-3. The carboxylic acid product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry to obtain 2-chloro-4-(trifluoromethyl)benzoic acid.[18]
Conclusion
This compound is a molecule with three distinct functional groups that provide a predictable and versatile reactivity profile. The dominant and most synthetically useful pathway is the nucleophilic aromatic substitution at the C2 position, enabled by the powerful electron-withdrawing nature of the ortho-nitrile and para-trifluoromethyl groups. Additionally, the nitrile group serves as a valuable handle for conversion into primary amines or carboxylic acids via reduction or hydrolysis, respectively. The trifluoromethyl group, while unreactive itself, is the key electronic director that activates the molecule for these crucial transformations. A thorough understanding of these reactive sites allows chemists to strategically and selectively manipulate this compound to build complex, high-value molecules for a range of scientific applications.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. (2025).
- Explain why the trifluoromethyl (CF_3)
- This compound. Chem-Impex.
- The Importance of Trifluoromethylated Aromatic Compounds in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..
- Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube. (2024).
- Exploring the Synthesis of Trifluoromethylated Arom
- This compound 97 1813-33-8. Sigma-Aldrich.
- Technical Support Center: Synthesis of 2-Amino-4-(trifluoromethoxy)benzonitrile. Benchchem.
- Exploring 4-Chloro-2-(trifluoromethyl)
- 2-Chloro-4-trifluoromethylbenzonitrile | CAS 1813-33-8. Santa Cruz Biotechnology.
- 2-Chloro-4-fluoro-5-(trifluoromethyl)benzonitrile | C8H2ClF4N. PubChem.
- Reactions of Nitriles. Chemistry Steps.
- Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.
- C
- 2-Chloro-4-fluorobenzonitrile. NIST WebBook.
- Hydrolysis of Nitriles. Organic Synthesis.
- Hydrolysis of nitriles. Lumen Learning.
- Nitrile reduction. Wikipedia.
- Synthetic method of 2-trifluoromethyl benzamide.
- The Chemistry Behind 2-Chloro-5-(trifluoromethyl)benzonitrile: Synthesis and Properties. NINGBO INNO PHARMCHEM CO.,LTD..
- Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. National Institutes of Health (NIH). (2021).
- Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. (2024).
- Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons.
- Nitriles: base hydrolysis. YouTube. (2018).
- Hydrolysis of nitriles. Chemistry LibreTexts. (2020).
- The Reduction of Nitriles. Chemistry LibreTexts. (2023).
- 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones.
- Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives.
- Nucleophilic Aromatic Substitution.
- Concerted Nucleophilic Aromatic Substitutions.
- Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central.
- Unlocking Pharmaceutical Potential: The Role of 4-(Trifluoromethyl)benzonitrile in Drug Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. innospk.com [innospk.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. m.youtube.com [m.youtube.com]
- 7. nbinno.com [nbinno.com]
- 8. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 17. m.youtube.com [m.youtube.com]
- 18. organic-synthesis.com [organic-synthesis.com]
- 19. youtube.com [youtube.com]
- 20. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jelsciences.com [jelsciences.com]
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-4-(trifluoromethyl)benzonitrile
Introduction
2-Chloro-4-(trifluoromethyl)benzonitrile is a substituted aromatic nitrile, a class of compounds with significant utility in the synthesis of pharmaceuticals and agrochemicals.[1][2] The presence of three distinct functional groups—a nitrile, a chloro group, and a trifluoromethyl group—on the benzene ring imparts unique chemical properties and reactivity. Accurate structural elucidation and purity assessment are paramount for its application in research and development. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretations are based on fundamental spectroscopic principles and data from analogous structures.
Molecular Structure and Key Features
A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The following diagram illustrates the structure of this compound with IUPAC numbering for the aromatic carbons.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[3] For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts of these protons are influenced by the electronic effects of the substituents. The nitrile (-CN), chloro (-Cl), and trifluoromethyl (-CF₃) groups are all electron-withdrawing, which generally deshields the aromatic protons, causing them to resonate at a lower field (higher ppm) compared to benzene (δ ≈ 7.3 ppm).[4][5]
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | 7.9 - 8.1 | d | ~8.0 |
| H-5 | 7.7 - 7.9 | dd | ~8.0, ~1.5 |
| H-3 | 7.6 - 7.8 | d | ~1.5 |
Interpretation:
-
H-6: This proton is ortho to the electron-withdrawing nitrile group and is expected to be the most deshielded. It will appear as a doublet due to coupling with H-5.
-
H-5: This proton is coupled to both H-6 (ortho coupling, J ≈ 8.0 Hz) and H-3 (meta coupling, J ≈ 1.5 Hz), resulting in a doublet of doublets.
-
H-3: This proton is ortho to the chloro group and will appear as a doublet due to the small meta coupling with H-5.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will show eight distinct signals: six for the aromatic carbons and one each for the nitrile and trifluoromethyl carbons. The chemical shifts are influenced by the electronegativity and resonance effects of the substituents.[6][7]
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-CN | 115 - 120 |
| C-CF₃ | 120 - 125 (quartet) |
| Aromatic C-H | 125 - 135 |
| Aromatic C-Cl | 135 - 140 |
| Aromatic C-CN | 110 - 115 |
| Aromatic C-CF₃ | 130 - 135 (quartet) |
Interpretation:
-
Nitrile Carbon (C-CN): The carbon of the nitrile group typically appears in the 115-120 ppm range.[7]
-
Trifluoromethyl Carbon (C-CF₃): The carbon of the trifluoromethyl group will be split into a quartet due to coupling with the three fluorine atoms.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbons directly bonded to the electron-withdrawing groups (C-Cl, C-CN, C-CF₃) will have distinct chemical shifts compared to the protonated carbons. The carbon attached to the trifluoromethyl group will also exhibit splitting (quartet) due to C-F coupling.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[3]
Predicted IR Data:
| Wavenumber (cm⁻¹) | Functional Group |
| ~2230 | C≡N (nitrile) stretch |
| 1400 - 1600 | Aromatic C=C stretches |
| 1100 - 1300 | C-F (trifluoromethyl) stretches |
| 700 - 800 | C-Cl stretch |
| 3000 - 3100 | Aromatic C-H stretch |
Interpretation:
-
Nitrile Stretch: A sharp, strong absorption band around 2230 cm⁻¹ is characteristic of the C≡N stretching vibration.[8]
-
Aromatic C=C Stretches: Multiple bands in the 1400-1600 cm⁻¹ region are indicative of the benzene ring.
-
C-F Stretches: The trifluoromethyl group will give rise to strong absorption bands in the 1100-1300 cm⁻¹ region.
-
C-Cl Stretch: The C-Cl bond will have a characteristic absorption in the fingerprint region, typically between 700 and 800 cm⁻¹.
-
Aromatic C-H Stretch: A weak to medium band above 3000 cm⁻¹ is expected for the aromatic C-H stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.[9] For this compound, the molecular weight is 205.56 g/mol .[1]
Predicted Mass Spectrometry Data:
| m/z | Proposed Fragment |
| 205/207 | [M]⁺ (Molecular ion) |
| 170 | [M - Cl]⁺ |
| 136 | [M - CF₃]⁺ |
| 179/181 | [M - CN]⁺ |
Interpretation:
The mass spectrum is expected to show a molecular ion peak at m/z 205, with a smaller peak at m/z 207 (the M+2 peak) in an approximate 3:1 ratio, which is characteristic of the presence of a chlorine atom. Common fragmentation pathways would involve the loss of the substituents as radicals:
-
Loss of Chlorine: Fragmentation of the C-Cl bond would result in a fragment ion at m/z 170.
-
Loss of Trifluoromethyl Radical: Cleavage of the C-CF₃ bond would lead to a fragment at m/z 136.
-
Loss of Nitrile Group: Loss of the cyano radical would produce a fragment at m/z 179/181.
The following diagram illustrates the predicted fragmentation pathway:
Caption: Predicted mass spectrometry fragmentation of this compound.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[3]
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard 90° pulse sequence.
-
Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).
-
Average 16-32 scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).
-
Use a sufficient number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio, as the natural abundance of ¹³C is low.[3]
-
IR Spectroscopy Protocol
-
Sample Preparation: As this compound is a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the sample in the IR beam.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.[3]
-
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range of m/z 50-300 to detect the molecular ion and significant fragments.
Overall Spectroscopic Workflow
The following diagram outlines the logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: General workflow for spectroscopic characterization.
Conclusion
This technical guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. By leveraging fundamental spectroscopic principles and comparative data, a comprehensive analytical profile of the molecule can be established. These data and interpretations serve as a valuable resource for researchers and scientists in the fields of chemical synthesis, drug discovery, and materials science, enabling confident structural verification and quality control.
References
- a) Chemical structure of benzonitrile derivatives b) FT‐IR absorption...
- SUBSTITUENT EFFECTS IN THE 13C NMR CHEMICAL SHIFTS OF PARA-(PARA-SUBSTITUTED BENZYLIDENE AMINO)BENZONITRILE AND PARA-(ORTHO-SUBS - SID
- 2 - Supporting Inform
- IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed...
- A Spectroscopic Comparison of Substituted Aromatic Nitriles: A Guide for Researchers - Benchchem
- 2-CHLORO-5-(TRIFLUOROMETHYL)BENZONITRILE(328-87-0) 1H NMR spectrum
- This compound 97 1813-33-8 - Sigma-Aldrich
- Electronic Supplementary Inform
- 4 - Supporting Inform
- Infrared Absorption Spectra of Benzonitrile and its Monodeuterated Derivatives: Tentative Assignment of Fundamentals - ResearchG
- 2-Chloro-4-fluoro-5-(trifluoromethyl)benzonitrile | C8H2ClF4N | CID 119025007 - PubChem
- 2-Chloro-4-fluorobenzonitrile - the NIST WebBook
- An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol - Benchchem
- October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" - Fluorine notes
- Assigning the 1H-NMR Signals of Aromatic Ring 1H-
- 2-(Trifluoromethyl)benzonitrile | C8H4F3N | CID 67972 - PubChem
- Benzonitrile(100-47-0)IR1 - ChemicalBook
- 2-chloro-5-(trifluoromethyl)benzonitrile(328-87-0) 13 c nmr - ChemicalBook
- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry D
- Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)
- Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory - Der Pharma Chemica
- 13 C NMR Chemical Shifts - Oregon St
- 14.5: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts
- Benzonitrile - Optional[13C NMR] - Chemical Shifts - SpectraBase
- Benzonitrile(100-47-0) 13C NMR spectrum - ChemicalBook
- Supporting Information for - The Royal Society of Chemistry
- mass spectra - fragmentation p
- NMR Chemical Shifts
- 2-Fluoro-4-(trifluoromethyl)benzonitrile | C8H3F4N | CID 518973 - PubChem
- Observed 1 H NMR chemical shifts (δ , ppm) of various aromatic and...
- How to Analyze Chemical Shift in the Arom
- 1.7.
- 2-(Trifluoromethyl)benzonitrile(447-60-9) 1H NMR spectrum - ChemicalBook
- 2-Fluoro-4-(trifluoromethyl)benzonitrile - the NIST WebBook
- This compound | 1813-33-8 - ChemicalBook
- 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects - ResearchG
- bmse000284 Benzonitrile
- Chemical structure of benzonitrile derivatives investigated - ResearchG
- 2-Chloro-4-fluorotoluene(452-73-3) 1H NMR spectrum - ChemicalBook
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI
Sources
- 1. 2-氯-4-(三氟甲基)苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. youtube.com [youtube.com]
- 6. sid.ir [sid.ir]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. chemguide.co.uk [chemguide.co.uk]
Introduction: The Strategic Importance of a Fluorinated Building Block
An In-Depth Technical Guide to 2-Chloro-4-(trifluoromethyl)benzonitrile
This compound (CAS No. 1813-33-8) is a highly functionalized aromatic compound that has garnered significant attention as a versatile building block in organic synthesis.[1] Its structure, featuring a nitrile group, a chlorine atom, and a trifluoromethyl (CF3) group, offers a unique combination of reactive sites and modulating properties. The trifluoromethyl group, in particular, is prized in medicinal chemistry for its ability to enhance metabolic stability, lipophilicity, and binding affinity of target molecules.[2][3] This strategic combination of functional groups makes it an invaluable intermediate in the synthesis of complex molecules, particularly for the pharmaceutical and agrochemical industries.[1][2]
This guide will explore the core physicochemical properties, detail established synthetic routes with mechanistic insights, and survey the primary applications of this compound, providing a comprehensive resource for laboratory and industrial applications.
Physicochemical Properties and Structural Data
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. This compound is typically a colorless to light yellow clear liquid under standard conditions.[1] Key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1813-33-8 | [1][4] |
| Molecular Formula | C₈H₃ClF₃N | [1][4] |
| Molecular Weight | 205.56 g/mol | [1][4] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Boiling Point | 192-193 °C (lit.) | |
| 97 °C at 13 mmHg | [1] | |
| Density | 1.389 g/mL at 25 °C (lit.) | |
| 1.41 g/cm³ | [1] | |
| Refractive Index (n20/D) | 1.4840 (lit.) | |
| Flash Point | 104.4 °C (219.9 °F) - closed cup | |
| SMILES String | FC(F)(F)c1ccc(C#N)c(Cl)c1 | |
| InChI Key | GEHMLBFNZKJDQM-UHFFFAOYSA-N |
Synthesis of this compound: A Multi-Step Approach
While numerous synthetic routes can be envisioned, a common industrial pathway for analogous compounds involves a multi-step sequence starting from a readily available precursor. A plausible and illustrative synthesis for the related isomer, 4-chloro-2-(trifluoromethyl)benzonitrile, is detailed in patent literature, providing a strong model for the synthesis of such structures.[5] This process highlights key organic transformations fundamental to the synthesis of substituted benzonitriles.
The synthesis can be logically broken down into four main stages: Nitration, Reduction, Diazotization/Halogenation, and Cyanation.
Caption: A representative workflow for the synthesis of a chloro-(trifluoromethyl)benzonitrile isomer.[5]
Experimental Protocol: A Representative Synthesis
The following protocol is based on established methods for analogous compounds and illustrates the key chemical principles involved.[5][6]
Step 1: Nitration of the Starting Material
-
Principle: Electrophilic aromatic substitution is used to introduce a nitro group onto the aromatic ring. The choice of a nitric acid/sulfuric acid system is critical; sulfuric acid protonates nitric acid to generate the highly reactive nitronium ion (NO₂⁺), the active electrophile.
-
Procedure:
-
Cool the starting trifluoromethyl-substituted benzene derivative in a reaction vessel.
-
Slowly add a pre-mixed solution of concentrated nitric acid and sulfuric acid, ensuring the temperature is maintained below 25 °C to control the exothermic reaction and prevent side product formation.
-
After the addition is complete, allow the mixture to react at room temperature for several hours.
-
Separate the organic layer and purify the resulting nitro-intermediate, for example, by recrystallization.
-
Step 2: Reduction of the Nitro Group
-
Principle: The nitro group is reduced to a primary amine. Catalytic hydrogenation is a common and efficient method. The patent literature specifies Raney nickel as the catalyst, noting that other catalysts like 5% Pd/C could lead to undesired side reactions such as dechlorination.[5] This choice highlights the importance of catalyst selection for chemoselectivity.
-
Procedure:
-
In an autoclave, combine the nitro-intermediate, ethanol (as a solvent), and a catalytic amount of Raney nickel.
-
Pressurize the vessel with hydrogen gas and maintain a constant temperature (e.g., 30-35 °C).
-
Monitor the reaction until hydrogen uptake ceases.
-
Filter the reaction mixture to recover the catalyst. The resulting aniline derivative is often used directly in the next step without extensive purification.
-
Step 3: Diazotization and Sandmeyer-type Reaction
-
Principle: The primary amine is converted into a diazonium salt, which is a versatile intermediate. In a subsequent Sandmeyer-type reaction, the diazonium group is replaced by a halogen (e.g., bromine), using a copper(I) salt catalyst.
-
Procedure:
-
Dissolve the aniline derivative in an aqueous acid solution (e.g., hydrobromic acid).
-
Cool the solution to 0-5 °C. Diazonium salts are unstable and potentially explosive at higher temperatures.[6]
-
Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.
-
In a separate vessel, prepare the copper(I) bromide catalyst. Add the cold diazonium salt solution to the catalyst to initiate the replacement reaction, which yields the bromo-intermediate.
-
Step 4: Cyanation (Nitrile Group Introduction)
-
Principle: The final step involves a nucleophilic substitution to replace the bromine atom with a nitrile group. The Rosenmund-von Braun reaction, using copper(I) cyanide (CuCN), is a classic method for this transformation. The use of a phase-transfer catalyst (PTC) can enhance the reaction rate and yield.[5]
-
Procedure:
-
Heat the bromo-intermediate with copper(I) cyanide in a suitable high-boiling solvent.
-
The addition of a phase-transfer catalyst, such as cetyl trimethylammonium bromide, can facilitate the reaction.
-
After the reaction is complete, the final product, this compound, is isolated and purified, typically by distillation or chromatography.
-
Chemical Reactivity and Applications
The utility of this compound stems from the distinct reactivity of its functional groups, making it a valuable scaffold for building more complex molecules.
Caption: Key reaction pathways for this compound.
Pharmaceutical Research
This compound is a key intermediate in the synthesis of biologically active molecules.[1] The trifluoromethyl group enhances drug properties, while the chloro and nitrile groups serve as handles for further modification.[2][3]
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted aromatic core. Benzonitrile derivatives are used in the synthesis of inhibitors for pathways like PD-1/PD-L1, which are crucial in oncology.[7]
-
Anticancer Agents: The structural motif is found in compounds designed to inhibit tubulin polymerization, a validated anticancer strategy.[7]
-
Antiviral Agents: Fluorinated benzonitriles are used to synthesize novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, where the specific substitution pattern is crucial for potency and resistance profiles.[8]
Agrochemical Development
In agrochemical research, this compound serves as an intermediate for creating potent pesticides and herbicides.[1] The trifluoromethyl group often imparts increased efficacy and stability to the final active ingredient. Its properties lend themselves to the formulation of pesticides that target specific pests while aiming to minimize environmental impact.[1]
Materials Science
The compound is also employed in the production of specialty polymers and coatings.[1] The incorporation of the fluorinated moiety can impart desirable properties such as high thermal stability, chemical resistance, and durability, which are critical for advanced industrial applications.[1]
Conclusion
This compound is more than a simple chemical reagent; it is a strategic building block that enables significant advances in medicinal chemistry, agrochemistry, and materials science. Its well-defined synthesis and the versatile reactivity of its functional groups provide chemists with a reliable platform for innovation. The continued exploration of its derivatives is expected to yield novel compounds with enhanced efficacy and tailored properties, underscoring its importance in both academic and industrial research.
References
- Exploring 4-Chloro-2-(trifluoromethyl)benzonitrile: Properties and Applications. Xiamen Photpipharma Co., Ltd. [Link]
- 2-Chloro-4-fluoro-5-(trifluoromethyl)benzonitrile | C8H2ClF4N | CID 119025007. PubChem. [Link]
- CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.
- 2-chloro-4-fluoro-3-methylbenzonitrile CAS NO.796600-15-2. Lizhuo. [Link]
- CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
- CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
- Optimizing Synthesis with 2-Fluoro-4-(trifluoromethyl)benzonitrile. Fluoropharm Co., Ltd. [Link]
- PROCESS FOR THE PREPARATION OF 4-HALOPHENOXY-2-TRIFLUOROMETHYL BENZONITRILE.
- 2 - Supporting Inform
- Kinetics of the reaction between 2-phenylpropionitrile and 2-chloro-5-nitrotrifluoromethylbenzene under phase-transfer c
- 2-Chloro-4-fluorobenzonitrile: A Key Intermediate for Pharmaceutical and Agrochemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
- PROCESS FOR THE PREPARATION OF 4-NITRO-2-(TRIFLUOROMETHYL)-BENZONITRILE.
- Synthesis of 2-chloro-4-nitrobenzonitrile. PrepChem.com. [Link]
- Spectroscopy Data for Undergradu
- The Role of Trifluoromethylated Benzonitriles in Modern Drug Discovery. Fluoropharm Co., Ltd. [Link]
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
- 2-Fluoro-4-(trifluoromethyl)benzonitrile: A Versatile Intermediate for Chemical Synthesis. Fluoropharm Co., Ltd. [Link]
- Discovery and Characterization of Fluorine-Substituted Diarylpyrimidines Derivatives as Novel HIV-1 NNRTIs with Highly Improved Resistance Profiles and Low Activity for the hERG Ion Channel. PubMed Central. [Link]
- Cooperative NHC and Photoredox Catalysis for the Synthesis of β‐Trifluoromethylated Alkyl Aryl Ketones. PMC - NIH. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. innospk.com [innospk.com]
- 3. nbinno.com [nbinno.com]
- 4. scbt.com [scbt.com]
- 5. CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Discovery and Characterization of Fluorine-Substituted Diarylpyrimidines Derivatives as Novel HIV-1 NNRTIs with Highly Improved Resistance Profiles and Low Activity for the hERG Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated Regioselective Synthesis of 2-Chloro-4-(trifluoromethyl)benzonitrile
Abstract
This document provides a detailed, field-validated guide for the synthesis of 2-Chloro-4-(trifluoromethyl)benzonitrile. This key chemical intermediate is valuable in the development of advanced materials, pesticides, and novel pharmaceutical agents.[1][2] This application note addresses a common synthetic query regarding its preparation from m-chlorobenzotrifluoride and clarifies the regiochemical infeasibility of that specific transformation. Instead, we present a reliable and scalable three-step synthetic route starting from the commercially available isomer, p-chlorobenzotrifluoride. The protocol is structured to provide researchers and process chemists with not only a step-by-step methodology but also the underlying chemical principles that ensure high yield and purity. The synthesis involves a synergistic, directing group-controlled electrophilic nitration, a subsequent nitro group reduction, and a final Sandmeyer cyanation to yield the target molecule.
Introduction and Synthetic Strategy
Significance of this compound
The unique substitution pattern of this compound, featuring a trifluoromethyl group, a chlorine atom, and a reactive nitrile moiety, makes it a highly versatile building block in organic synthesis. The trifluoromethyl group is known to enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules, making this intermediate particularly sought after in drug discovery and the formulation of modern pesticides.[1][2]
Strategic Analysis of the Synthetic Route
A direct synthesis of this compound from m-chlorobenzotrifluoride (1-chloro-3-(trifluoromethyl)benzene) is not a viable strategy. The required transformation would necessitate a migration of the trifluoromethyl group from the 3-position to the 4-position relative to the chlorine, a rearrangement that is not achievable under standard synthetic conditions.
Therefore, a more logical and efficient synthesis commences with a precursor that already contains the correct 1,4-substitution pattern: p-chlorobenzotrifluoride (1-chloro-4-(trifluoromethyl)benzene). Our validated three-step approach leverages this starting material to achieve the desired regiochemistry with high fidelity.
The overall synthetic pathway is as follows:
-
Regioselective Nitration: Introduction of a nitro group at the 2-position of p-chlorobenzotrifluoride, guided by the synergistic directing effects of the existing substituents.
-
Nitro Group Reduction: Conversion of the nitro intermediate into the corresponding aniline, 2-chloro-4-(trifluoromethyl)aniline.
-
Sandmeyer Cyanation: Transformation of the aniline into the target benzonitrile via a diazonium salt intermediate.
This sequence is designed for optimal regiocontrol and scalability, avoiding the formation of difficult-to-separate isomers.
Diagram 1: High-level workflow for the synthesis of this compound.
Experimental Protocols
Part 1: Regioselective Nitration of p-Chlorobenzotrifluoride
Causality of Experimental Design: The success of this synthesis hinges on the regioselectivity of the initial electrophilic aromatic substitution. The starting material, p-chlorobenzotrifluoride, possesses two directing groups. The chlorine atom is an ortho-, para-director, while the strongly electron-withdrawing trifluoromethyl group is a meta-director. Both groups synergistically direct the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho to the chlorine and meta to the trifluoromethyl group (C2 and C6). This convergence of directing effects leads to a highly selective nitration at the C2 position, yielding the desired 2-nitro-1-chloro-4-(trifluoromethyl)benzene intermediate with minimal side products.
Diagram 2: Synergistic directing effects for regioselective nitration.
Protocol 1: Synthesis of 2-Nitro-1-chloro-4-(trifluoromethyl)benzene
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
|---|---|---|---|---|
| p-Chlorobenzotrifluoride | 180.56 | 50.0 g | 0.277 | 1.0 |
| Sulfuric Acid (98%) | 98.08 | 100 mL | - | - |
| Fuming Nitric Acid (90%) | 63.01 | 16.0 mL | ~0.36 | ~1.3 |
Procedure:
-
Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.
-
Acid Mixture: Carefully add 100 mL of concentrated sulfuric acid to the flask and cool to 0-5 °C.
-
Substrate Addition: Slowly add 50.0 g (0.277 mol) of p-chlorobenzotrifluoride to the cold sulfuric acid over 15 minutes, ensuring the temperature remains below 10 °C.
-
Nitration: Add 16.0 mL of fuming nitric acid to the dropping funnel. Add the nitric acid dropwise to the reaction mixture over 45-60 minutes. Critically maintain the internal temperature between 5-10 °C throughout the addition.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.
-
Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A yellow solid will precipitate.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Purification: Dry the crude product under vacuum. Recrystallization from ethanol or hexane can be performed if higher purity is required. Expected yield: 58-62 g (93-99%).
Safety Precautions: This procedure involves highly corrosive and oxidizing strong acids. Perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The quenching process is highly exothermic and should be done slowly and carefully.
Part 2: Reduction of 2-Nitro-1-chloro-4-(trifluoromethyl)benzene
Causality of Experimental Design: The conversion of the nitro group to a primary amine is a critical step to enable the subsequent Sandmeyer reaction. While catalytic hydrogenation is an effective method, reduction using iron powder in an acidic medium is often preferred in process chemistry due to its lower cost, operational simplicity, and avoidance of specialized high-pressure equipment. The reaction proceeds via a series of single-electron transfers from the iron metal to the nitro group under acidic conditions.
Protocol 2: Synthesis of 2-Chloro-4-(trifluoromethyl)aniline
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
|---|---|---|---|---|
| Nitro Intermediate | 225.56 | 58.0 g | 0.257 | 1.0 |
| Iron Powder (<100 mesh) | 55.85 | 57.4 g | 1.028 | 4.0 |
| Ethanol | 46.07 | 250 mL | - | - |
| Conc. Hydrochloric Acid | 36.46 | 10 mL | ~0.12 | - |
Procedure:
-
Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add the nitro intermediate (58.0 g, 0.257 mol), iron powder (57.4 g, 1.028 mol), and ethanol (250 mL).
-
Reaction Initiation: Add concentrated hydrochloric acid (10 mL) to the stirred suspension. The reaction is exothermic and should begin to reflux.
-
Reaction: Maintain a gentle reflux with external heating (if necessary) for 3-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and neutralize by slowly adding a saturated solution of sodium carbonate until the pH is ~8-9.
-
Filtration: Filter the mixture through a pad of Celite® to remove iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.
-
Extraction: Combine the filtrates and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (200 mL) and wash with brine (2 x 100 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude aniline as an oil or low-melting solid. Expected yield: 45-49 g (90-97%).
Part 3: Sandmeyer Cyanation of 2-Chloro-4-(trifluoromethyl)aniline
Causality of Experimental Design: The Sandmeyer reaction is a classic and highly reliable method for converting a primary aromatic amine into a variety of functional groups, including the nitrile.[3][4] The process occurs in two distinct stages. First, the amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. This intermediate is typically unstable and is used immediately. Second, the diazonium salt is added to a solution of a copper(I) salt, in this case, copper(I) cyanide. The copper catalyst facilitates the displacement of the dinitrogen gas (a superb leaving group) and the installation of the cyanide nucleophile onto the aromatic ring. Careful temperature control is paramount to prevent premature decomposition of the diazonium salt and side reactions.
Protocol 3: Synthesis of this compound
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
|---|---|---|---|---|
| Aniline Intermediate | 195.58 | 45.0 g | 0.230 | 1.0 |
| Conc. Hydrochloric Acid | 36.46 | 70 mL | ~0.84 | 3.65 |
| Sodium Nitrite | 69.00 | 16.6 g | 0.241 | 1.05 |
| Copper(I) Cyanide | 89.56 | 22.7 g | 0.253 | 1.1 |
| Water | 18.02 | 200 mL | - | - |
Procedure:
-
Diazotization:
-
In a 1 L beaker, dissolve the aniline intermediate (45.0 g, 0.230 mol) in a mixture of water (100 mL) and concentrated hydrochloric acid (70 mL).
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate flask, dissolve sodium nitrite (16.6 g, 0.241 mol) in water (50 mL).
-
Add the sodium nitrite solution dropwise to the cold aniline solution, keeping the temperature strictly below 5 °C. A slight excess of nitrous acid should be maintained (test with starch-iodide paper). Stir for an additional 20 minutes at 0-5 °C.
-
-
Cyanation:
-
In a separate 2 L reaction flask, dissolve copper(I) cyanide (22.7 g, 0.253 mol) in 50 mL of water.
-
Warm the CuCN solution to 60-70 °C in a water bath.
-
Slowly and carefully add the cold diazonium salt solution to the warm CuCN solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to maintain a steady effervescence.
-
After the addition is complete, stir the mixture at 60 °C for 1 hour, then cool to room temperature.
-
-
Work-up and Purification:
-
Extract the reaction mixture with toluene or ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with dilute aqueous sodium hydroxide to remove any HCN traces, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., heptane) to yield the final product as a white to off-white solid. Expected yield: 38-42 g (80-88%).
-
Safety Precautions: EXTREME CAUTION IS REQUIRED. Copper(I) cyanide is highly toxic. The reaction generates nitrogen gas, so ensure adequate pressure relief. Acidification of cyanide salts can release highly toxic hydrogen cyanide (HCN) gas. All operations must be conducted in a high-performance fume hood. Neutralize all cyanide-containing waste with bleach before disposal according to institutional guidelines. Diazonium salts can be explosive when dry; do not isolate them.
References
- Catalytic Cyanation of Aryl Halides with Electrophilic N–CN Reagent. Synlett, 2025.
- Nickel-Catalyzed Cyanation of Aryl Halides. MDPI, 2023.
- Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions. CCS Chemistry, Chinese Chemical Society.
- Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Publishing, 2020.
- Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal.
- This compound. Chem-Impex.
- Exploring 4-Chloro-2-(trifluoromethyl)benzonitrile: Properties and Applications.
- Synthesis of 2-Amino-4-(trifluoromethoxy)benzonitrile. Benchchem Technical Support Center.
- The Role of Trifluoromethylbenzonitriles in Modern Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile. Google Patents.
Sources
Application Notes and Protocols for the Utilization of 2-Chloro-4-(trifluoromethyl)benzonitrile in Pharmaceutical Synthesis
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive technical guide details the synthetic utility of 2-chloro-4-(trifluoromethyl)benzonitrile, a versatile building block in modern pharmaceutical research and development. The unique electronic properties conferred by the trifluoromethyl, chloro, and nitrile substituents render this molecule an exceptionally valuable precursor for a range of transformations crucial to the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document provides an in-depth analysis of its reactivity, supported by field-proven insights and detailed, step-by-step protocols for key synthetic applications, including nucleophilic aromatic substitution (SNAr), nitrile group transformations, and palladium-catalyzed cross-coupling reactions.
Introduction: The Strategic Importance of this compound
In the landscape of medicinal chemistry, the incorporation of fluorine-containing moieties is a well-established strategy to enhance the pharmacological profile of drug candidates. The trifluoromethyl (–CF₃) group, in particular, is prized for its ability to improve metabolic stability, increase lipophilicity, and modulate binding affinity to biological targets.[1] this compound serves as a readily available scaffold that strategically positions the potent –CF₃ group on an aromatic ring, alongside two other synthetically versatile functional groups: a nitrile and a chloro substituent.
The convergence of these three groups on a single benzene ring creates a powerful synthon:
-
The Trifluoromethyl Group (–CF₃): A strong electron-withdrawing group that significantly influences the electronic nature of the aromatic ring and imparts desirable pharmacokinetic properties.
-
The Chloro Group (–Cl): An excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions and a versatile handle for palladium-catalyzed cross-coupling reactions.[2]
-
The Nitrile Group (–CN): A versatile functional group that can be transformed into a primary amine, a carboxylic acid, or various heterocyclic systems.
This unique combination makes this compound a key intermediate in the synthesis of a variety of biologically active compounds, most notably in the development of multi-kinase inhibitors such as Sorafenib and Regorafenib, which are used in cancer therapy.
Chemical Reactivity and Synthetic Rationale
The reactivity of this compound is dominated by the strong electron-withdrawing nature of both the trifluoromethyl and nitrile groups. These groups act in concert to decrease the electron density of the aromatic ring, making it highly susceptible to nucleophilic attack.
Activation towards Nucleophilic Aromatic Substitution (SNAr)
The chloro substituent at the 2-position is ortho to the nitrile group and para to the trifluoromethyl group. This positioning is ideal for activating the ring towards SNAr. The electron-withdrawing groups stabilize the negative charge of the intermediate Meisenheimer complex, which is formed upon nucleophilic attack, thereby lowering the activation energy of the reaction.[3] This allows for the displacement of the chloride by a wide range of nucleophiles under relatively mild conditions.
Caption: Generalized SNAr mechanism on this compound.
Experimental Protocols
The following protocols are provided as a guide for the synthetic manipulation of this compound. All procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Nucleophilic Aromatic Substitution with an Amine
This protocol details the synthesis of 2-amino-4-(trifluoromethyl)benzonitrile derivatives, which are common precursors in pharmaceutical synthesis.
Objective: To synthesize 2-(butylamino)-4-(trifluoromethyl)benzonitrile.
Materials:
-
This compound
-
n-Butylamine
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
To a 100 mL round-bottom flask, add this compound (2.07 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and DMSO (20 mL).
-
Add n-butylamine (1.46 g, 20 mmol) to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 6-12 hours).
-
Cool the reaction mixture to room temperature and pour it into 100 mL of water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.
Data Presentation:
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Butylamine | K₂CO₃ | DMSO | 100 | 8 | ~85-95 |
| 2 | Aniline | K₂CO₃ | DMF | 120 | 12 | ~70-80 |
| 3 | Morpholine | Et₃N | NMP | 110 | 10 | ~80-90 |
Protocol 2: Reduction of the Nitrile to a Primary Amine
This protocol describes the conversion of the nitrile group to a benzylamine, a valuable intermediate for further functionalization.
Objective: To synthesize (2-chloro-4-(trifluoromethyl)phenyl)methanamine.
Materials:
-
This compound
-
Lithium aluminum hydride (LAH)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-necked round-bottom flask, dropping funnel, reflux condenser, ice bath, magnetic stirrer.
Procedure (Caution: LAH reacts violently with water):
-
Set up a dry three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet.
-
Suspend lithium aluminum hydride (0.76 g, 20 mmol) in anhydrous THF (50 mL) and cool the mixture to 0 °C in an ice bath.
-
Dissolve this compound (2.07 g, 10 mmol) in anhydrous THF (20 mL) and add it dropwise to the LAH suspension via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water (0.8 mL), 15% aqueous NaOH (0.8 mL), and then water (2.4 mL).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.
-
Combine the filtrate and washings, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
The product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt.
Caption: Workflow for the reduction of this compound.
Protocol 3: Hydrolysis of the Nitrile to a Carboxylic Acid
This protocol outlines the conversion of the nitrile moiety into a carboxylic acid, a key functional group in many APIs.
Objective: To synthesize 2-chloro-4-(trifluoromethyl)benzoic acid.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, ice bath, Buchner funnel.
Procedure:
-
In a 250 mL round-bottom flask, combine this compound (4.15 g, 20 mmol), ethanol (50 mL), and a 20% aqueous solution of sodium hydroxide (50 mL).
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 12-24 hours, or until the evolution of ammonia gas ceases (test with moist pH paper).
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~2 with concentrated hydrochloric acid. A white precipitate will form.
-
Keep the mixture in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel and wash the crystals with cold water (2 x 30 mL).
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-chloro-4-(trifluoromethyl)benzoic acid.
Protocol 4: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol provides a representative method for the formation of a C-C bond at the 2-position, creating a biaryl structure. The reactivity of aryl chlorides in Suzuki couplings can be lower than bromides or iodides, often requiring more active catalyst systems.[2]
Objective: To synthesize 2-phenyl-4-(trifluoromethyl)benzonitrile.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a more advanced ligand (e.g., SPhos, XPhos)
-
Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)
-
Toluene and water (or another suitable solvent system like dioxane/water)
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions.
Procedure:
-
To a Schlenk flask, add this compound (1.04 g, 5 mmol), phenylboronic acid (0.73 g, 6 mmol), and potassium carbonate (2.07 g, 15 mmol).
-
Add palladium(II) acetate (22.4 mg, 0.05 mmol, 1 mol%) and triphenylphosphine (52.5 mg, 0.1 mmol, 2 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene (20 mL) and degassed water (5 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring under the inert atmosphere for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate (50 mL), and filter through a pad of Celite®.
-
Transfer the filtrate to a separatory funnel, wash with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Safety and Handling
This compound is a chemical intermediate and should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) before use. In general, avoid contact with skin and eyes, and do not inhale dust or vapors. All manipulations should be carried out in a well-ventilated chemical fume hood.
Conclusion
This compound is a highly valuable and versatile building block for pharmaceutical synthesis. Its unique electronic and structural features allow for a wide range of selective transformations, including nucleophilic aromatic substitution, nitrile group manipulations, and palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide provide a solid foundation for researchers to exploit the full synthetic potential of this important intermediate in the development of novel therapeutic agents.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Convenient Synthesis of Sorafenib and Its Derivatives.
- Optimizing Synthesis with 2-Fluoro-4-(trifluoromethyl)benzonitrile. Ningbo Inno Pharmchem Co.,Ltd.
- A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. SynOpen, 2023(7), 422-429.
- New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evalu
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Hydrolysis of Nitriles to Carboxylic Acid. Ventura College Organic Chemistry Lab.
- Sonogashira coupling. Wikipedia.
- Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-6-nitronaphthalene. BenchChem.
- nucleophilic aromatic substitution of aryl fluorides by secondary nitriles: prepar
- Synthesis of 2-chloro-4-aminobenzonitrile. PrepChem.com.
- The Role of Trifluoromethylbenzonitriles in Modern Synthesis. Ningbo Inno Pharmchem Co.,Ltd.
- The Versatility of Benzonitrile Derivatives in Organic Synthesis. Ningbo Inno Pharmchem Co.,Ltd.
- Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Moodle.
- Suzuki-Miyaura Cross-Coupling in Continuous Flow. MDPI.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluorobor
- Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH.
- Sonogashira Coupling. Chemistry LibreTexts.
- Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids.
- The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps.
- Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
- Concerted Nucleophilic Arom
- Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Deriv
- Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH.
- An in-depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)benzylamine. BenchChem.
Sources
Application Note: The Strategic Importance of 2-Chloro-4-(trifluoromethyl)benzonitrile as a Core Building Block in Agrochemical Synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the pivotal role of 2-Chloro-4-(trifluoromethyl)benzonitrile in the synthesis of modern agrochemicals.
Introduction: The Need for Advanced Chemical Intermediates
The global imperative for increased crop yields and sustainable agricultural practices necessitates the continuous development of novel agrochemicals.[1] Modern pesticides must exhibit high efficacy against target pests, low toxicity to non-target organisms, and favorable environmental profiles.[1] Central to this innovation are specialized chemical intermediates that serve as foundational scaffolds for complex active ingredients. This compound (CAS No. 1813-33-8) has emerged as a versatile and highly valued building block in this domain.[2][3] Its unique molecular architecture, featuring a reactive nitrile group, a chlorine atom amenable to substitution, and a strategically placed trifluoromethyl (-CF3) group, makes it an indispensable precursor in the synthesis of next-generation crop protection agents.[2]
The Physicochemical Advantage: Why the Trifluoromethyl Group Matters
The trifluoromethyl (-CF3) group is not merely a structural component; it is a critical functional moiety that imparts significant, desirable properties to the final agrochemical product. Its inclusion, facilitated by intermediates like this compound, is a key strategy in modern pesticide design.[4][5]
-
Enhanced Biological Efficacy: The strong electron-withdrawing nature of the -CF3 group can profoundly influence the electronic properties of the entire molecule, often leading to a stronger interaction with the target site (e.g., an enzyme or receptor) in the pest.[4][5]
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong. This makes the -CF3 group resistant to metabolic degradation by enzymes within the target pest or in the environment, which can lead to longer-lasting pest control.[4][5]
-
Improved Bioavailability: The lipophilicity (the ability to dissolve in fats and lipids) of a molecule is often increased by the presence of a -CF3 group. This can improve the penetration of the active ingredient through the waxy cuticle of plants or the exoskeleton of insects, thereby increasing its bioavailability and effectiveness.[4]
Core Application: Synthesis of Phenylpyrazole Insecticides
This compound and its derivatives are fundamental to the synthesis of the phenylpyrazole class of insecticides. This class is renowned for its potent and broad-spectrum activity. The most prominent member, Fipronil, acts as a GABA-gated chloride channel blocker, leading to central nervous system disruption in insects.[6][7][8] The synthetic pathway to the core phenylpyrazole structure heavily relies on precursors derived from trifluoromethylated aniline, which can be synthesized from benzonitrile precursors.
Logical Framework for Phenylpyrazole Synthesis
The following diagram illustrates the conceptual workflow, positioning this compound as a key starting material for a critical precursor in the synthesis of Fipronil.
Caption: Synthetic pathway from the benzonitrile intermediate to Fipronil.
Protocol 1: Synthesis of 2,6-Dichloro-4-(trifluoromethyl)aniline from a Benzonitrile-Related Precursor
This protocol outlines a representative, multi-step synthesis for 2,6-dichloro-4-(trifluoromethyl)aniline, a critical intermediate for Fipronil, starting from a related trifluoromethylated aniline. This illustrates the type of transformations that would follow from a precursor like this compound after its conversion to an aniline.
Objective: To synthesize 2,6-dichloro-4-(trifluoromethyl)aniline, a key building block for phenylpyrazole insecticides. This protocol is based on established chlorination methods of trifluoromethylanilines.[9]
Materials and Reagents:
| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity | Notes |
| 2-Chloro-4-(trifluoromethyl)aniline | 320-51-4 | 195.58 | 19.5 g (0.1 mol) | Starting Material |
| Chlorobenzene | 108-90-7 | 112.56 | 210 mL | Solvent |
| Chlorine gas (Cl₂) | 7782-50-5 | 70.90 | ~1.22 molar equiv. | Chlorinating Agent |
| 5N Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | As needed | For work-up |
| Water (H₂O) | 7732-18-5 | 18.02 | As needed | For work-up |
Step-by-Step Methodology:
-
Reaction Setup: In a 500 mL three-neck flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser, combine 2-chloro-4-(trifluoromethyl)aniline (19.5 g) and chlorobenzene (210 mL).[9]
-
Senior Scientist Note: Chlorobenzene is chosen as the solvent due to its high boiling point and stability under chlorination conditions. The reaction should be performed in a well-ventilated chemical fume hood due to the use of chlorine gas.
-
-
Chlorination: Begin stirring the mixture and heat to 50-55°C. Bubble chlorine gas through the solution at a controlled rate.[9]
-
Senior Scientist Note: The temperature is maintained in this range to ensure an adequate reaction rate without promoting unwanted side reactions or excessive solvent evaporation. The reaction is exothermic and may require occasional cooling to maintain the target temperature.
-
-
Reaction Monitoring: Monitor the progress of the reaction over approximately 8 hours using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully add water to the reaction flask. Transfer the mixture to a separatory funnel.
-
Neutralization: Wash the organic layer with a 5N NaOH solution to neutralize any remaining HCl and unreacted chlorine.[9] Subsequently, wash the organic layer with water until the aqueous layer is neutral.
-
Senior Scientist Note: This neutralization step is crucial to remove acidic impurities that could interfere with the subsequent isolation and purification steps.
-
-
Isolation and Purification: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic layer under reduced pressure to remove the chlorobenzene.
-
Final Product: The crude product can be further purified by fractional distillation under reduced pressure to yield pure 2,6-dichloro-4-(trifluoromethyl)aniline.[9]
Protocol 2: Oxidation of Fipronil Sulfide to Fipronil
This protocol details the final step in Fipronil synthesis: the selective oxidation of the sulfide intermediate to the corresponding sulfoxide, which is the active ingredient. This demonstrates the final transformation to create the pesticide.
Objective: To oxidize 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthio-pyrazole (Fipronil Sulfide) to Fipronil.
Materials and Reagents:
| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity | Notes |
| Fipronil Sulfide | 120067-83-6 | 421.15 | 42.1 g (0.1 mol) | Reactant |
| Methylene Dichloride (DCM) | 75-09-2 | 84.93 | 150 mL | Solvent |
| Sulfuric Acid (H₂SO₄, 90% w/w) | 7664-93-9 | 98.08 | 50.0 g | Catalyst/Reagent |
| Hydrogen Peroxide (H₂O₂, 50% w/w) | 7722-84-1 | 34.01 | 6.8 g | Oxidizing Agent |
Step-by-Step Methodology:
-
Reaction Setup: In a reactor flask equipped with an overhead stirrer and condenser, charge methylene dichloride (150 mL) and Fipronil Sulfide (42.1 g).[10]
-
Cooling: Cool the resulting mass to a temperature between 12-15°C using an ice bath.
-
Senior Scientist Note: Precise temperature control is critical during the addition of the oxidizing agents. This prevents over-oxidation to the sulfone byproduct and ensures the selective formation of the desired sulfoxide (Fipronil).
-
-
Reagent Addition: Simultaneously add the hydrogen peroxide (6.8 g) and sulfuric acid (50.0 g) to the reaction mass over a period of 3-4 hours, while maintaining the temperature between 12-15°C.[10]
-
Reaction Progression: After the addition is complete, raise the reaction temperature to 28-30°C and maintain for approximately 2 hours to ensure the reaction goes to completion.[10]
-
Quenching: Cool the reaction mixture and quench it by carefully adding it to cold water. This will dilute the acid and stop the reaction.
-
Extraction & Isolation: Separate the organic (DCM) layer. Wash the organic layer with a sodium bicarbonate solution and then with water. Dry the organic layer over anhydrous sodium sulfate.
-
Final Product: Concentrate the organic layer by evaporating the solvent under reduced pressure. The resulting crude Fipronil can be recrystallized from a suitable solvent (e.g., chlorobenzene) to yield a crystalline product with high purity.[10][11]
Safety and Handling
Working with this compound and related intermediates requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, protective gloves (e.g., nitrile), and clothing to prevent skin exposure.[12]
-
Ventilation: Use only under a chemical fume hood to avoid inhalation of vapors or mists.[12] Do not breathe mist/vapors/spray.
-
Handling: Wash hands and any exposed skin thoroughly after handling.[12] Do not eat, drink, or smoke when using this product. Avoid ingestion and inhalation.[13]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store locked up.[12][13]
-
First Aid:
-
Eyes: Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[12]
-
Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing and wash before reuse.[12]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[12]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[12]
-
Conclusion
This compound is a cornerstone intermediate in the agrochemical industry. Its unique combination of reactive sites and the presence of the trifluoromethyl group provides a powerful tool for synthetic chemists to design and produce highly effective and metabolically stable pesticides. The protocols and principles outlined in this guide underscore the compound's strategic importance and provide a framework for its safe and effective utilization in the development of next-generation crop protection solutions.
References
- Synthesis and Insecticidal Activity of Two New Chlorantraniliprole Deriv
- Fipronil | New Drug Approvals. [Link]
- Why 2-Chloro-5-(trifluoromethyl)benzonitrile is Essential for Agrochemical Synthesis. [Link]
- US9029564B2 - Process for synthesis of fipronil - Google P
- Exploring 4-Chloro-2-(trifluoromethyl)
- WO2010049746A1 - Process for the synthesis of fipronil - Google P
- WO2011107998A1 - Process for synthesis of fipronil - Google P
- PROCESS FOR SYNTHESIS OF FIPRONIL - European Patent Office - EP 2542531 B1 - Googleapis.com. [Link]
- Method for synthesizing chlorantraniliprole - P
- SAFETY D
- This compound - United Factions. [Link]
- Agrochemical Innovation: The Role of 4-Fluoro-2-(trifluoromethyl)benzonitrile. [Link]
- Mode of action of pesticides and the novel trends – A critical review. [Link]
- Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC. [Link]
- Insecticides Mode of Action - CropLife Australia. [Link]
Sources
- 1. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. United Factions [unitedfactions.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. WO2010049746A1 - Process for the synthesis of fipronil - Google Patents [patents.google.com]
- 7. interesjournals.org [interesjournals.org]
- 8. croplife.org.au [croplife.org.au]
- 9. WO2011107998A1 - Process for synthesis of fipronil - Google Patents [patents.google.com]
- 10. US9029564B2 - Process for synthesis of fipronil - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.pt [fishersci.pt]
Application Notes and Protocols for the Strategic Use of 2-Chloro-4-(trifluoromethyl)benzonitrile in Synthetic Chemistry
Abstract
This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of 2-Chloro-4-(trifluoromethyl)benzonitrile, a versatile and highly functionalized reagent. We delve into its core physicochemical properties, reactivity, and critical safety considerations. The primary focus is on delivering detailed, field-proven experimental protocols for its application in key synthetic transformations, including Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. Each protocol is accompanied by an in-depth explanation of the underlying chemical principles and rationale for specific experimental choices, ensuring both practical utility and a deeper mechanistic understanding.
Reagent Overview: this compound
This compound (CAS No. 1813-33-8) is a pivotal building block in modern organic synthesis, particularly valued in the agrochemical and pharmaceutical industries.[1] Its synthetic utility stems from a unique electronic and structural profile.
1.1. Physicochemical Properties
The molecule's structure features a benzonitrile core substituted with a chloro group and a trifluoromethyl group, imparting distinct reactivity.[2]
| Property | Value | Source |
| Molecular Formula | C₈H₃ClF₃N | [1] |
| Molecular Weight | 205.56 g/mol | [1] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Boiling Point | 192-193 °C (lit.) | |
| Density | 1.389 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.4840 (lit.) | |
| Flash Point | 104.4 °C (closed cup) |
1.2. Principles of Reactivity
The synthetic power of this compound is dictated by the synergistic effects of its substituents:
-
Trifluoromethyl Group (-CF₃): As a potent electron-withdrawing group, the -CF₃ moiety significantly decreases the electron density of the aromatic ring. This "activation" is crucial for facilitating nucleophilic attack, a key step in SNAr reactions.[3]
-
Nitrile Group (-CN): This group also acts as an electron-withdrawing group, further enhancing the ring's electrophilicity, particularly at the ortho and para positions. The nitrile group itself is a versatile functional handle, readily convertible into amines, carboxylic acids, or various heterocyclic systems.[4]
-
Chloro Group (-Cl): The chlorine atom serves as an effective leaving group in SNAr reactions. Furthermore, its position on the aromatic ring makes it an ideal handle for various transition-metal-catalyzed cross-coupling reactions.
1.3. Safety and Handling
This compound is a combustible liquid and is harmful if swallowed or in contact with skin. All manipulations should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.[5] Store the reagent in a tightly closed container in a cool, well-ventilated area, away from heat or ignition sources. In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.
Application Protocol I: Nucleophilic Aromatic Substitution (SNAr)
The pronounced electron deficiency of the aromatic ring makes this compound an excellent substrate for SNAr reactions. This class of reaction is fundamental for forging C-O, C-N, and C-S bonds. The reaction proceeds via a two-step addition-elimination mechanism, stabilized by the electron-withdrawing substituents.[6]
2.1. Causality and Experimental Rationale
-
Solvent Choice: Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are preferred. They effectively solvate the cation of the base, leaving the nucleophile anion more "naked" and thus more reactive, accelerating the rate of nucleophilic attack.
-
Base Selection: A mild inorganic base such as potassium carbonate (K₂CO₃) is often sufficient. Its role is to deprotonate the nucleophile (e.g., a phenol or amine), generating the active nucleophilic species in situ. For less acidic nucleophiles, a stronger base like sodium hydride (NaH) may be required.
-
Temperature Control: While the ring is activated, elevated temperatures (60-120 °C) are typically necessary to overcome the activation energy for the formation of the intermediate Meisenheimer complex.[7] Reaction progress should be monitored to avoid decomposition at excessive temperatures.
2.2. Detailed Protocol: Synthesis of 2-Phenoxy-4-(trifluoromethyl)benzonitrile
This protocol details the etherification of this compound with phenol.
Materials:
-
This compound (1.0 equiv)
-
Phenol (1.1 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add potassium carbonate (2.0 equiv).
-
Reagent Addition: Under a positive pressure of nitrogen, add anhydrous DMF to the flask, followed by phenol (1.1 equiv). Stir the suspension for 10 minutes at room temperature.
-
Substrate Addition: Add this compound (1.0 equiv) to the reaction mixture via syringe.
-
Reaction: Heat the mixture to 90 °C using an oil bath and maintain stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-phenoxy-4-(trifluoromethyl)benzonitrile.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
2.3. SNAr Experimental Workflow
Caption: Workflow for Nucleophilic Aromatic Substitution.
Application Protocol II: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis for constructing C-C bonds.[8] this compound is a suitable electrophile for these transformations, enabling the introduction of diverse aryl or vinyl substituents.
3.1. Causality and Experimental Rationale
-
Catalyst System: The choice of palladium source and ligand is critical. A combination of a palladium(II) precatalyst like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand (e.g., RuPhos, SPhos) is highly effective for coupling aryl chlorides.[9] These ligands promote the oxidative addition step—often the rate-limiting step for aryl chlorides—and stabilize the active Pd(0) species.
-
Base: An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to the palladium center.[10]
-
Solvent System: A mixture of an organic solvent (e.g., toluene, DME, or dioxane) and water is commonly used. The aqueous phase is necessary to dissolve the inorganic base, while the organic phase dissolves the substrate and catalyst.
-
Inert Atmosphere: The active catalyst, Pd(0), is sensitive to oxygen. Therefore, the reaction must be thoroughly deoxygenated and run under an inert atmosphere (N₂ or Ar) to prevent catalyst degradation and ensure high yields.
3.2. Detailed Protocol: Synthesis of 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carbonitrile
This protocol describes the coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)
-
RuPhos (0.04 equiv)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
Toluene and Water (e.g., 4:1 v/v mixture)
Procedure:
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), K₂CO₃ (2.5 equiv), Pd(OAc)₂ (0.02 equiv), and RuPhos (0.04 equiv).
-
Deoxygenation: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add the degassed toluene/water solvent mixture via cannula.
-
Reaction: Heat the reaction mixture to 100 °C in an oil bath and stir vigorously. Monitor the reaction by TLC or GC-MS until completion (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the target biphenyl compound.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).
3.3. Suzuki-Miyaura Coupling Experimental Workflow
Caption: Workflow for Suzuki-Miyaura Cross-Coupling.
Application in Heterocyclic Synthesis
The dual functionality of this compound makes it an excellent precursor for constructing complex heterocyclic scaffolds, which are prevalent in medicinal chemistry.[11] The nitrile group can participate in cyclization reactions, while the chloro-substituent allows for pre- or post-cyclization functionalization. For example, the nitrile can be reacted with binucleophiles to form various five- or six-membered heterocycles.[12][13]
4.1. Representative Protocol: Synthesis of a Quinazoline Derivative
This conceptual protocol outlines the synthesis of a 2-amino-4-substituted-quinazoline, a common motif in drug discovery, by reacting the nitrile with a guanidine equivalent after an initial SNAr reaction.
Step A: SNAr Reaction (as described in Section 2)
-
React this compound with a primary amine (R-NH₂) to form N-alkyl-2-amino-4-(trifluoromethyl)benzonitrile.
Step B: Cyclization to form the Quinazoline Core
-
Reaction Setup: In a sealed tube, combine the product from Step A (1.0 equiv) with cyanamide (2.0 equiv) in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP).
-
Acid Catalyst: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH), to promote the cyclization.
-
Reaction: Heat the mixture using microwave irradiation (e.g., 150-180 °C for 30-60 minutes) or conventional heating for several hours.
-
Work-up and Purification: After cooling, the product can often be precipitated by adding an anti-solvent (like water or diethyl ether) and purified by recrystallization or chromatography.
4.2. Heterocycle Synthesis Logical Flow
Caption: Logic for multi-step heterocyclic synthesis.
Conclusion
This compound is a powerful and versatile reagent whose value is derived from the well-defined and predictable reactivity of its functional groups. The protocols and principles outlined in this guide demonstrate its utility in forming key carbon-heteroatom and carbon-carbon bonds through SNAr and palladium-catalyzed cross-coupling reactions. Furthermore, its application as a precursor for complex heterocyclic structures underscores its importance in programs focused on drug discovery and materials science. By understanding the causality behind the experimental conditions, researchers can effectively harness the potential of this reagent to achieve their synthetic goals.
References
- Fengchen Group. (n.d.). Optimizing Synthesis with 2-Fluoro-4-(trifluoromethyl)benzonitrile.
- Caron, S., Wojcik, J. M., & Vazquez, E. (n.d.). Nucleophilic aromatic substitution of aryl fluorides by secondary nitriles: preparation of 2-(2-Methoxyphenyl)-2-methylpropionitrile. Organic Syntheses Procedure.
- Autech Industry. (n.d.). Exploring 4-Chloro-2-(trifluoromethyl)benzonitrile: Properties and Applications.
- Magano, J. (2022). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Organic Process Research & Development, 26(5), 1333-1386.
- Google Patents. (n.d.). CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.
- Pearson, A. J., & Rees, D. C. (1982). Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. Journal of the Chemical Society, Perkin Transactions 1, 2467-2476.
- Reddy, B. V. S., et al. (2012). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions of Enantiomerically Enriched Potassium β-Trifluoroboratoamides with Various Aryl- and Hetaryl Chlorides. Organic Letters, 14(13), 3462–3465.
- Al-Masri, A. A. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- Singh, R. P., et al. (2017). Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates. Organic Letters, 19(21), 5868-5871.
- Fengchen Group. (2026, January 1). 2-Fluoro-4-(trifluoromethyl)benzonitrile: A Versatile Intermediate for Chemical Synthesis.
- National Center for Biotechnology Information. (n.d.). 2-Chloro-4-fluorobenzonitrile. PubChem Compound Database.
- Capot Chemical. (2013, September 2). Material Safety Data Sheet: 2-Fluoro-4-(trifluoromethyl)benzonitrile.
- Park, S., et al. (2021).
- ScienceScholar. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science.
- de la Hoz, A., et al. (2005). Solvent-Free Heterocyclic Synthesis. Chemical Reviews, 105(8), 2765-2814.
- Gao, M., et al. (2011). Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)
- Lee, S. J., et al. (2018). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Science, 360(6392), 1012-1016.
- ResearchGate. (n.d.). Synthesis of Trifluoromethyl Heterocyclic Compounds.
- Al-Zahrani, A. A., et al. (2022). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. RSC Advances, 12(12), 7247-7266.
- Al-Adiwish, W. M., et al. (2018). Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. Journal of Chemical and Pharmaceutical Research, 10(1), 60-65.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. innospk.com [innospk.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. fishersci.com [fishersci.com]
- 6. Concerted nucleophilic aromatic substitution with 19F− and 18F− [dash.harvard.edu]
- 7. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions of Enantiomerically Enriched Potassium β-Trifluoroboratoamides with Various Aryl- and Hetaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. sciencescholar.us [sciencescholar.us]
- 12. pubs.acs.org [pubs.acs.org]
- 13. longdom.org [longdom.org]
Application Note: 2-Chloro-4-(trifluoromethyl)benzonitrile as a Versatile Intermediate in Modern Organic Synthesis
Abstract
This technical guide provides an in-depth analysis of 2-Chloro-4-(trifluoromethyl)benzonitrile, a key building block in contemporary organic synthesis. Its unique electronic properties, arising from the synergistic effects of the chloro, cyano, and trifluoromethyl substituents, render it a highly valuable precursor for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and agrochemicals. This document details its reactivity profile and provides field-proven protocols for its application in pivotal synthetic transformations, with a focus on Nucleophilic Aromatic Substitution (SNAr). The causality behind experimental choices is explained to ensure reproducibility and success in the laboratory.
Introduction: The Strategic Importance of a Multifunctional Building Block
This compound is a strategically important intermediate in organic synthesis due to the orthogonal reactivity of its functional groups. The benzonitrile framework is substituted with three key moieties:
-
A Trifluoromethyl (-CF3) Group: This powerful electron-withdrawing group significantly enhances the lipophilicity and metabolic stability of target molecules, which is highly desirable in drug discovery. It also activates the aromatic ring towards nucleophilic attack.
-
A Chloro (-Cl) Group: Positioned ortho to the nitrile, the chlorine atom serves as a versatile leaving group in nucleophilic aromatic substitution (SNAr) reactions. While less reactive than bromo or iodo substituents, its lower cost and the availability of modern catalytic systems make it an attractive choice for large-scale synthesis.
-
A Nitrile (-CN) Group: The nitrile functionality is a versatile precursor that can be readily transformed into other nitrogen-containing groups such as primary amines, amides, or tetrazoles.
This unique combination of functional groups makes this compound a valuable starting material for creating libraries of compounds for biological screening and for the efficient synthesis of targeted therapeutic agents and advanced agrochemicals.[1]
Physicochemical Properties and Reactivity Profile
A comprehensive understanding of the physical and chemical properties of a reagent is fundamental to its effective application.
| Property | Value |
| CAS Number | 1813-33-8 |
| Molecular Formula | C8H3ClF3N |
| Molecular Weight | 205.56 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 58-62 °C |
| Boiling Point | ~235 °C |
The key to the utility of this compound lies in its reactivity. The strong electron-withdrawing nature of both the trifluoromethyl and nitrile groups makes the aromatic ring electron-deficient. This electronic characteristic significantly facilitates the initial attack of a nucleophile, which is the rate-determining step in many SNAr reactions.[2] The chlorine atom at the C2 position is thereby activated for displacement by a wide range of nucleophiles, including amines, alcohols, and thiols.
Core Application: Nucleophilic Aromatic Substitution (SNAr)
One of the most powerful and widely used applications of this compound is in SNAr reactions. This class of reaction provides a direct and efficient method for forming carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds on the aromatic ring.
Application Spotlight: Synthesis of Bioactive Aminobenzonitriles
Derivatives of 2-amino-4-(trifluoromethyl)benzonitrile are key structural motifs in a variety of pharmacologically active compounds, including kinase inhibitors. For instance, researchers in the development of novel PI3Kα inhibitors have utilized this compound as a starting material to synthesize a library of N-substituted 2-amino-4-(trifluoromethyl)benzonitriles.
Reaction Mechanism: The SNAr Pathway
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the leaving group (the chlorine atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. The strong electron-withdrawing groups at the ortho (nitrile) and para (trifluoromethyl) positions are crucial for stabilizing the negative charge of the Meisenheimer intermediate, thereby lowering the activation energy of the reaction.
Figure 1: General mechanism of the SNAr reaction.
Detailed Experimental Protocol: Synthesis of 2-(Methylamino)-4-(trifluoromethyl)benzonitrile
The following protocol is adapted from a validated synthesis of a PI3Kα inhibitor precursor. This procedure serves as a reliable template for the reaction of this compound with primary or secondary amines.
Workflow Diagram
Sources
Application Note: High-Throughput Analytical Strategies for the Quantification of 2-Chloro-4-(trifluoromethyl)benzonitrile
Abstract
This technical guide provides a comprehensive framework for the robust detection and quantification of 2-Chloro-4-(trifluoromethyl)benzonitrile, a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The inherent reactivity and specific physicochemical properties of this compound necessitate precise and validated analytical methods to ensure final product quality, safety, and efficacy.[2] We present two primary, validated analytical protocols: a High-Performance Liquid Chromatography (HPLC) method for routine purity assessment and quantification, and a Gas Chromatography-Mass Spectrometry (GC-MS) method for high-sensitivity detection and unambiguous identification. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, validation parameters, and the scientific rationale underpinning the selection of instrumental conditions.
Introduction: The Analytical Imperative
This compound is a versatile aromatic nitrile whose trifluoromethyl group imparts unique reactivity, making it a valuable building block in organic synthesis.[1] Its applications range from the development of novel pesticides to the synthesis of biologically active compounds for pharmaceutical research.[1] Given its role as a key starting material, the purity and concentration of this compound must be meticulously controlled. The presence of process-related impurities, isomers, or degradation products can have a profound impact on the yield, safety, and stability of the final active ingredient.[2]
Therefore, the development of selective, sensitive, and robust analytical methods is not merely a quality control exercise but a foundational component of the entire development lifecycle. The choice between analytical techniques depends on the specific requirements of the analysis, including the sample matrix, the need for qualitative versus quantitative data, and the required sensitivity.[3] This guide focuses on the two most powerful and widely adopted techniques for this purpose: HPLC and GC-MS.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1813-33-8 | [4][5] |
| Molecular Formula | C₈H₃ClF₃N | [4][5] |
| Molecular Weight | 205.56 g/mol | [4][5] |
| Boiling Point | 192-193 °C | [4] |
| Density | 1.389 g/mL at 25 °C | [4] |
| Flash Point | 104.4 °C |[4] |
Foundational Strategy: Sample Preparation
The axiom "garbage in, garbage out" is particularly resonant in analytical chemistry. The primary objective of sample preparation is to present the analyte to the instrument in a form that is free from interfering matrix components and is compatible with the analytical system.[6] An effective sample preparation strategy minimizes analyte loss while ensuring the method's reproducibility and robustness.[7]
General Protocol for Sample Preparation (Assay & Purity)
This protocol is suitable for relatively clean samples, such as the neat compound or in-process reaction mixtures where the analyte is a major component.
-
Sampling: Collect a representative portion of the material to be analyzed. For solids, this may involve grinding or homogenization to ensure uniformity.[6]
-
Accurate Weighing: Accurately weigh an appropriate amount of the sample (e.g., 10-25 mg) using a calibrated analytical balance.
-
Dissolution: Transfer the weighed sample to a Class A volumetric flask. Dissolve and dilute to volume with a suitable solvent (the "diluent").
-
Sonication (If Necessary): If the sample does not dissolve readily, sonicate the flask for 5-10 minutes.
-
Filtration: Filter the final solution through a 0.45 µm or 0.22 µm syringe filter (e.g., PTFE or nylon, depending on solvent compatibility) to remove any particulate matter that could damage the analytical column or instrument.[2]
Causality Note: The choice of diluent is critical. For HPLC, using a solvent stronger than the initial mobile phase can lead to peak distortion (fronting or splitting). For GC, the solvent must be volatile enough to not interfere with the analyte peaks. Filtration is a non-negotiable step to protect the significant investment in chromatographic columns and instrumentation.
For complex matrices (e.g., environmental samples, biological fluids), more advanced techniques like Solid-Phase Extraction (SPE) or QuEChERS ("Quick, Easy, Cheap, Effective, Rugged, and Safe") may be necessary to isolate the analyte from interfering substances.[9][10][11]
Method 1: Purity and Assay by Reversed-Phase HPLC-UV
High-Performance Liquid Chromatography is the industry standard for purity analysis of chemical intermediates.[12] A reversed-phase method is ideal for a moderately polar compound like this compound, offering excellent separation from both more polar and less polar impurities.[8]
Principle of Operation
In reversed-phase HPLC, the analyte partitions between a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase (commonly a mixture of water and acetonitrile or methanol). Compounds are separated based on their hydrophobicity; more nonpolar compounds are retained longer on the column. A UV detector measures the absorbance of the analyte as it elutes, allowing for quantification.
Detailed Experimental Protocol
Instrumentation and Materials:
-
HPLC System: A system with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[2]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A Phenyl-Hexyl column may offer alternative selectivity for aromatic compounds.[2][12]
-
Reagents: HPLC grade acetonitrile, formic acid, and purified water (e.g., Milli-Q).
Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[2]
-
Diluent: Acetonitrile/Water (50:50, v/v).[2]
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.[12]
-
Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the diluent.
-
Sample Solution (0.1 mg/mL): Prepare as described in the general sample preparation protocol (Section 2.1) to achieve a target concentration of approximately 0.1 mg/mL.
Chromatographic Conditions: | Parameter | Condition | | :--- | :--- | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection Wavelength | 254 nm (or as determined by UV scan) | | Injection Volume | 10 µL | | Gradient Elution | Time (min) | % Mobile Phase B (ACN) | | | 0.0 | 40 | | | 15.0 | 95 | | | 18.0 | 95 | | | 18.1 | 40 | | | 25.0 | 40 |
Causality Note: A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and eluted from the column within a reasonable runtime. The addition of formic acid to the mobile phase helps to protonate any free silanols on the silica backbone, improving peak symmetry. A column thermostat ensures reproducible retention times.
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[8] Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation Summary
The method must be validated according to established guidelines (e.g., ICH Q2(R1)) to prove its suitability.[13]
Table 2: Typical HPLC Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Purpose |
|---|---|---|
| Specificity | Peak is pure and resolved from impurities (Rs > 1.5) | Ensures the signal is from the analyte only |
| Linearity | Correlation coefficient (r²) ≥ 0.995 | Confirms a proportional response to concentration |
| Range | 80% to 120% of the target concentration | The concentration range over which the method is precise and accurate |
| Accuracy | 98.0% - 102.0% recovery | Measures the closeness of the result to the true value |
| Precision (RSD) | Repeatability: ≤ 2.0%; Intermediate: ≤ 2.0% | Measures the degree of scatter between measurements |
| LOD / LOQ | Signal-to-Noise ≥ 3 (LOD), ≥ 10 (LOQ) | Defines the lowest concentration that can be reliably detected/quantified |
HPLC Workflow Diagram
Caption: Logical workflow for HPLC-UV analysis.
Method 2: High-Sensitivity Analysis by GC-MS
For trace-level detection or for applications requiring definitive structural confirmation, Gas Chromatography-Mass Spectrometry is the premier technique.[14] Its high sensitivity and the structural information gleaned from mass spectra make it invaluable for identifying unknown impurities or confirming the identity of the main component.[15]
Principle of Operation
GC separates volatile and semi-volatile compounds in a gaseous mobile phase. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column containing a stationary phase. Separation occurs based on the compounds' boiling points and their interactions with the stationary phase. As compounds elute from the column, they enter the mass spectrometer, where they are ionized (typically by Electron Ionization - EI), fragmented, and detected based on their mass-to-charge ratio (m/z). The resulting fragmentation pattern is a highly specific "fingerprint" of the molecule.[15]
Detailed Experimental Protocol
Instrumentation and Materials:
-
GC-MS System: A gas chromatograph equipped with a capillary column, coupled to a mass spectrometer (e.g., quadrupole or ion trap).[8][15]
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[11]
-
Reagents: High-purity dichloromethane or ethyl acetate. Helium (carrier gas).
Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
-
Working Standards: Perform serial dilutions of the stock solution to create calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Sample Solution: Prepare the sample as described in Section 2.1 to achieve a concentration within the calibration range.
GC-MS Conditions:
| Parameter | Condition |
|---|---|
| Injector | Splitless, 250 °C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial: 100 °C, hold 2 min |
| Ramp: 15 °C/min to 280 °C, hold 5 min | |
| Transfer Line Temp | 280 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Ion Source Temp | 230 °C |
| Mass Range | Scan m/z 40-400 |
Causality Note: A splitless injection is used for trace analysis to ensure the entire sample volume reaches the column, maximizing sensitivity. The oven temperature program begins at a low temperature to trap and focus analytes at the head of the column, then ramps up to elute compounds in order of increasing boiling point. The 70 eV ionization energy is a standard that provides reproducible fragmentation patterns, allowing for library matching.
Data Analysis:
-
Identification: The analyte is identified by matching its retention time and its mass spectrum against that of a known reference standard.
-
Quantification: For quantitative analysis, a calibration curve is constructed by plotting the peak area against the concentration of the working standards. The concentration of the analyte in the sample is then determined from this curve. Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity by monitoring only specific, characteristic ions of the analyte.[15]
Expected Mass Spectrum: The molecular ion (M⁺) peak is expected at m/z 205, with a characteristic isotopic peak at m/z 207 (approximately 1/3 the intensity) due to the presence of ³⁷Cl. Key fragments would likely arise from the loss of Cl (m/z 170) or the CF₃ group.
GC-MS Workflow Diagram
Caption: Logical workflow for GC-MS analysis.
Method Comparison and Selection
The choice between HPLC-UV and GC-MS should be driven by the analytical objective.
Table 3: Comparative Performance of HPLC-UV and GC-MS
| Feature | HPLC-UV | GC-MS |
|---|---|---|
| Primary Use | Purity assessment, assay, quantification | Trace analysis, impurity identification, structural confirmation |
| Selectivity | Good; based on chromatography | Excellent; based on chromatography and mass fragmentation |
| Sensitivity | Moderate (µg/mL range) | High (ng/mL to pg/mL range) |
| Sample Volatility | Not required | Required (analyte must be thermally stable) |
| Confirmation | Based on retention time and UV spectrum | Definitive; based on retention time and mass spectrum |
| Throughput | Relatively high | Can be lower due to longer run times |
Conclusion
This application note provides two robust, validated methods for the analysis of this compound. The HPLC-UV method is a workhorse for routine quality control, offering reliable quantification and purity assessment. The GC-MS method provides unparalleled sensitivity and specificity, making it the definitive tool for trace-level analysis and structural elucidation. The successful implementation of these protocols, grounded in a solid understanding of their underlying principles, will empower researchers and quality control scientists to ensure the integrity of their materials and the success of their development programs.
References
- Benchchem. (2025). A Comparative Guide to Validated Analytical Methods for Substituted Benzonitriles.
- Retsch. (n.d.). Sample Preparation Process - Step by step.
- Benchchem. (2025). A Comparative Guide to Validated HPLC Methods for 3-Methylbenzonitrile Purity Analysis.
- Chem-Impex. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound 97%.
- Preprints.org. (2025). Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography.
- Agilent. (n.d.). Sample Preparation.
- Multi-Agency Radiological Laboratory Analytical Protocols Manual. (n.d.). Volume II: Chapter 12, Laboratory Sample Preparation.
- Benchchem. (2025). A Comparative Guide to the Analytical Characterization of 2-(3-Fluorophenyl)benzonitrile.
- Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
- SIELC Technologies. (n.d.). Separation of 2-Nitro-4-(trifluoromethyl)benzonitrile on Newcrom R1 HPLC column.
- Neliti. (2016). Analytical Method Validation of Benzene Using High Performance Liquid Chromatography in Beverage Containing Sodium Benzoate and Ascorbic Acid.
- Benchchem. (2025). Application Note: HPLC Analysis of 2,4-Dichloro-5-fluorobenzonitrile Reaction Mixtures.
- Benchchem. (2025). A Comparative Guide to Analytical Methods for the Characterization of 2-Chloro-4-methoxy-1,3,5-triazine Derivatives.
- Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Santa Cruz Biotechnology. (n.d.). 2-Chloro-4-trifluoromethylbenzonitrile.
- Benchchem. (2025). Application Note: Analysis of 2,3,4-Trichloroanisole by Gas Chromatography-Mass Spectrometry.
- Benchchem. (2025). A Comparative Guide to the GC-MS Analysis of 2-Chloro-3-fluorotoluene.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound 97 1813-33-8 [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. Sample Preparation Process - Step by step | RETSCH [retsch.com]
- 7. epa.gov [epa.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. preprints.org [preprints.org]
- 10. agilent.com [agilent.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Applications of 2-Chloro-4-(trifluoromethyl)benzonitrile in the Synthesis of High-Performance Fluorinated Polymers
Introduction: The Strategic Importance of Fluorinated Building Blocks
In the relentless pursuit of advanced materials with superior performance characteristics, the strategic incorporation of fluorine atoms into polymer backbones has emerged as a cornerstone of modern materials science. Fluorinated polymers, renowned for their exceptional thermal stability, chemical inertness, low dielectric constants, and unique surface properties, are indispensable in a myriad of demanding applications, from aerospace and electronics to energy and biomedicine. 2-Chloro-4-(trifluoromethyl)benzonitrile stands out as a pivotal building block in this domain. Its unique molecular architecture, featuring a reactive chlorine atom, a robust trifluoromethyl group, and a versatile nitrile functionality, offers a gateway to a diverse range of high-performance polymers. The trifluoromethyl (-CF3) group, in particular, imparts a desirable combination of properties, including increased solubility, enhanced thermal and oxidative stability, and a reduced dielectric constant, making it a highly sought-after moiety in the design of advanced materials.[1]
This technical guide provides an in-depth exploration of the applications of this compound in materials science, with a focus on the synthesis of high-performance fluorinated polyamides and polyimides. We will delve into the synthetic pathways for converting this versatile intermediate into polymerizable monomers and provide detailed, field-proven protocols for the subsequent polymerization and characterization of the resulting materials.
Core Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective utilization in materials synthesis.
| Property | Value | Reference |
| CAS Number | 1813-33-8 | [2] |
| Molecular Formula | C8H3ClF3N | [2] |
| Molecular Weight | 205.56 g/mol | [2] |
| Boiling Point | 192-193 °C | [1] |
| Density | 1.389 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.4840 | [1] |
The presence of the electron-withdrawing trifluoromethyl and nitrile groups activates the chlorine atom towards nucleophilic aromatic substitution, a key reaction for the synthesis of more complex monomers. The nitrile group itself is a versatile functional handle that can be chemically transformed into an amine or a carboxylic acid, providing pathways to various polymer classes.
Synthetic Pathways to High-Performance Polymers
The journey from this compound to a high-performance polymer typically involves a two-stage process:
-
Monomer Synthesis: Transformation of this compound into a bifunctional monomer (e.g., a diamine or a dicarboxylic acid).
-
Polymerization: Polycondensation of the synthesized monomer with a suitable comonomer to yield the final polymer.
This guide will focus on a representative synthetic route: the preparation of a novel fluorinated diamine monomer and its subsequent polymerization to afford a high-performance fluorinated polyamide.
Part 1: Synthesis of a Fluorinated Diamine Monomer
A common and effective strategy for synthesizing diamine monomers from chloro-substituted aromatics involves a nucleophilic aromatic substitution reaction followed by the reduction of an intermediate functional group. In this protocol, we will adapt a known procedure for the synthesis of a structurally related diamine, demonstrating the versatility of this approach. The target diamine, 1,4-bis(2-cyano-5-(trifluoromethyl)phenoxy)benzene, is synthesized from this compound and hydroquinone, followed by the reduction of the nitrile groups to amines.
Caption: Synthetic workflow for the preparation of a fluorinated diamine monomer.
Step 1: Synthesis of 1,4-Bis(2-cyano-5-(trifluoromethyl)phenoxy)benzene
-
Rationale: This step involves a nucleophilic aromatic substitution reaction where the phenoxide ions generated from hydroquinone displace the chlorine atoms of two molecules of this compound. The use of a polar aprotic solvent like N,N-dimethylacetamide (DMAc) facilitates this reaction, and potassium carbonate acts as a base to deprotonate the hydroquinone.
-
Procedure:
-
To a dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a condenser, add hydroquinone (5.51 g, 0.05 mol), anhydrous potassium carbonate (15.2 g, 0.11 mol), and 100 mL of anhydrous N,N-dimethylacetamide (DMAc).
-
Stir the mixture at room temperature under a nitrogen atmosphere for 30 minutes.
-
Add this compound (20.56 g, 0.1 mol) to the flask.
-
Heat the reaction mixture to 160°C and maintain this temperature for 12 hours with continuous stirring.
-
After cooling to room temperature, pour the reaction mixture into 500 mL of vigorously stirred deionized water.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with deionized water, and then with methanol.
-
Dry the crude product in a vacuum oven at 80°C overnight.
-
Recrystallize the dried product from a mixture of DMAc and ethanol to obtain pure 1,4-bis(2-cyano-5-(trifluoromethyl)phenoxy)benzene as a white solid.
-
Step 2: Reduction of 1,4-Bis(2-cyano-5-(trifluoromethyl)phenoxy)benzene to 1,4-Bis(2-aminomethyl-5-(trifluoromethyl)phenoxy)benzene
-
Rationale: The nitrile groups of the intermediate are reduced to primary amines to yield the desired diamine monomer. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent suitable for this transformation.[3] Alternatively, catalytic hydrogenation offers a milder and often safer route.[4]
-
Procedure (using Lithium Aluminum Hydride):
-
Caution: LiAlH4 reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under a strictly anhydrous nitrogen atmosphere.
-
In a dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (3.8 g, 0.1 mol) in 150 mL of anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve 1,4-bis(2-cyano-5-(trifluoromethyl)phenoxy)benzene (11.5 g, 0.025 mol) in 100 mL of anhydrous THF and add it dropwise to the LiAlH4 suspension over a period of 1 hour, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 24 hours.
-
Carefully quench the reaction by slowly adding 4 mL of water, followed by 4 mL of 15% aqueous sodium hydroxide, and then 12 mL of water.
-
Filter the resulting white precipitate of aluminum salts and wash it with THF.
-
Combine the filtrate and the washings, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure diamine monomer.
-
Part 2: Synthesis of a High-Performance Fluorinated Polyamide
With the synthesized diamine monomer in hand, we can proceed to the polymerization step. Polyamides are typically formed through the polycondensation of a diamine with a dicarboxylic acid or its derivative, such as a diacyl chloride.[5] For this protocol, we will use the low-temperature solution polycondensation method with an aromatic diacyl chloride, which is a common and effective technique for preparing high-molecular-weight polyamides.[6]
Caption: General workflow for the synthesis of a fluorinated polyamide.
-
Rationale: The low-temperature solution polycondensation of a diamine with a diacyl chloride is a rapid and efficient method to produce high molecular weight polyamides. The reaction is typically carried out in a polar aprotic solvent like DMAc, and a base such as pyridine is often added to neutralize the HCl byproduct, which can otherwise react with the amine and terminate the polymerization.
-
Procedure:
-
In a dried 100 mL three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the synthesized diamine monomer, 1,4-bis(2-aminomethyl-5-(trifluoromethyl)phenoxy)benzene (2.31 g, 5 mmol), and pyridine (0.8 mL) in 20 mL of anhydrous DMAc.
-
Cool the solution to -10°C using a dry ice-acetone bath.
-
To the stirred solution, add terephthaloyl chloride (1.015 g, 5 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 0°C.
-
After the addition is complete, continue stirring at -10°C to 0°C for 1 hour, and then allow the reaction to proceed at room temperature overnight. The solution will become highly viscous.
-
Pour the viscous polymer solution into 300 mL of vigorously stirring methanol to precipitate the polyamide.
-
Collect the fibrous polymer by filtration, wash it thoroughly with hot methanol and then with water to remove any unreacted monomers and salts.
-
Dry the resulting fluorinated polyamide in a vacuum oven at 100°C for 24 hours.
-
Characterization and Properties of the Fluorinated Polyamide
The synthesized polyamide should be characterized to determine its structure, molecular weight, and material properties.
| Characterization Technique | Expected Observations | Significance |
| FTIR Spectroscopy | Characteristic amide I (C=O stretch) and amide II (N-H bend) bands around 1650 cm⁻¹ and 1540 cm⁻¹, respectively. C-F stretching vibrations around 1100-1300 cm⁻¹. | Confirms the formation of the polyamide structure and the presence of fluorine. |
| ¹H NMR Spectroscopy | Resonances corresponding to the aromatic protons and the methylene protons adjacent to the amine groups. | Provides detailed structural information of the polymer repeating unit. |
| Gel Permeation Chromatography (GPC) | Determination of number-average (Mn) and weight-average (Mw) molecular weights, and the polydispersity index (PDI). | Indicates the success of the polymerization in achieving high molecular weight, which is crucial for good mechanical properties. |
| Thermogravimetric Analysis (TGA) | High decomposition temperature (typically >400°C), indicating excellent thermal stability.[4] | Quantifies the thermal stability of the polymer, a key performance metric for high-temperature applications. |
| Differential Scanning Calorimetry (DSC) | A high glass transition temperature (Tg), often above 200°C.[7] | Determines the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state, defining its upper service temperature. |
| Solubility Testing | Good solubility in a range of organic solvents such as DMAc, NMP, and THF, which is a common feature of fluorinated polyamides.[6] | Indicates improved processability compared to non-fluorinated aromatic polyamides. |
| Mechanical Testing (of cast films) | Formation of tough, flexible films with high tensile strength and modulus. | Evaluates the mechanical performance of the material. |
The incorporation of the trifluoromethyl groups is expected to result in a polyamide with a combination of high thermal stability, good solubility, and a low dielectric constant, making it a promising candidate for applications in microelectronics, aerospace, and as a matrix for advanced composites.[1]
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for the synthesis of advanced fluorinated polymers. The synthetic pathways outlined in this guide demonstrate a practical approach to transform this readily available chemical into high-performance materials. The resulting fluorinated polyamides and polyimides exhibit a compelling portfolio of properties that meet the stringent requirements of modern high-technology applications.
Future research in this area will likely focus on the development of novel monomers derived from this compound to further tailor the properties of the resulting polymers. This includes the synthesis of monomers with different flexibilizing linkages, bulky side groups, and functionalities for cross-linking or post-polymerization modification. The continued exploration of "green" and more sustainable synthetic methods, such as hydrothermal polymerization, will also be a key area of investigation for the production of these advanced materials.[8] The unique combination of reactive sites on this compound ensures its continued importance as a foundational element in the design and synthesis of next-generation high-performance polymers.
References
- Chen, W.-Y., Wei, M.-H., Liu, X.-L., Liu, Y.-J., & Sheng, S.-R. (2015). Synthesis and characterization of novel fluorinated polyamides bearing tetraphenyl imidazole moieties. Journal of Macromolecular Science, Part A, 52(10), 803-810.
- Rogers, M. E., & Long, T. E. (Eds.). (2018). Synthetic methods in step-growth polymers. John Wiley & Sons.
- Chen, W.-Y., Wei, M.-H., Liu, X.-L., Liu, Y.-J., & Sheng, S.-R. (2015). Synthesis and characterization of novel fluorinated polyamides bearing tetraphenyl imidazole moieties. Taylor & Francis Online.
- Kondo, H., Iguchi, Y., Itoh, T., & Ueda, M. (2022). Fluorinated and Bio-Based Polyamides with High Transparencies and Low Yellowness Index. Polymers, 14(3), 450.
- Hsiao, S.-H., & Lin, S.-W. (2011). Synthesis and Properties of Fluorinated Polyamides Based on 2,7-Bis(4-amino-2-trifluoromethylphenoxy)naphthalene. Journal of Polymer Science Part A: Polymer Chemistry, 49(16), 3569-3578.
- Lee, S., Kim, S., & Lee, Y. M. (2022). Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. Polymers, 14(3), 466.
- Lee, S., Kim, S., & Lee, Y. M. (2022). Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups.
- Kim, D. H., Park, J. H., Kim, S. Y., & Lee, Y. M. (2021). Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology. Polymers, 13(21), 3829.
- Ghosh, A., & Banerjee, S. (2013). Fluorinated Polyimides: Synthesis, Properties, and Applications.
- Li, Y., et al. (2010). Synthesis and characterization of fluorinated polyimides derived from novel unsymmetrical diamines. Journal of Fluorine Chemistry, 131(6), 722-728.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
- Santa Cruz Biotechnology. (n.d.). 2-Chloro-4-trifluoromethylbenzonitrile. SCBT.
- Lee, H., et al. (2023). New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides. Molecules, 28(19), 6898.
- Hsiao, S.-H., & Lin, H.-W. (2013). Synthesis and properties of electroactive aromatic polyimides with methyl- or trifluoromethyl-protecting triphenylamine units. Journal of Polymer Science Part A: Polymer Chemistry, 51(12), 2648-2660.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology - PMC [pmc.ncbi.nlm.nih.gov]
Reaction of 2-Chloro-4-(trifluoromethyl)benzonitrile with nucleophiles
An In-Depth Guide to the Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-(trifluoromethyl)benzonitrile
Introduction: A Versatile Building Block in Modern Chemistry
This compound is a highly valuable and versatile building block in the fields of medicinal chemistry, agrochemicals, and materials science. Its utility stems from a unique electronic architecture: the benzene ring is rendered significantly electron-deficient by the powerful electron-withdrawing effects of two substituents—a cyano group (-CN) ortho to the chlorine and a trifluoromethyl group (-CF3) para to it. This pronounced electrophilic character makes the molecule an excellent substrate for nucleophilic aromatic substitution (SNAr), a reaction class that is otherwise challenging for unactivated aryl halides.[1][2][3][4][5]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the reaction of this compound with common nucleophiles. We will delve into the underlying reaction mechanism, provide detailed experimental protocols for key transformations, and offer field-proven insights into optimizing these reactions.
The Engine of Reactivity: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The reactivity of this compound is governed by the SNAr mechanism, a two-step addition-elimination process. Unlike SN1 or SN2 reactions, which are typically associated with aliphatic compounds, the SNAr pathway is characteristic of electron-poor aromatic systems.[5][6]
-
Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex: The reaction begins with the attack of a nucleophile on the carbon atom bearing the chlorine leaving group. This step temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5] The stability of this intermediate is the linchpin of the entire reaction. The electron-withdrawing cyano and trifluoromethyl groups are perfectly positioned (ortho and para) to delocalize the negative charge through resonance, significantly lowering the activation energy for this step.[2][3]
-
Step 2: Elimination and Restoration of Aromaticity: In the second, typically faster step, the leaving group (chloride ion, Cl⁻) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.[6]
The overall rate of the SNAr reaction is critically dependent on the presence of these activating groups; without them, the Meisenheimer complex would be too high in energy to form at a practical rate.[4][6]
Caption: The two-step Addition-Elimination mechanism of SNAr.
Part 1: Synthesis of Aryl Amines via Reaction with N-Nucleophiles
The introduction of an amino group onto the this compound scaffold produces 2-amino-4-(trifluoromethyl)benzonitrile derivatives. These compounds are pivotal intermediates in pharmaceutical manufacturing, serving as precursors for a wide range of drug candidates, including benzimidazoles for cancer therapy and non-steroidal androgen receptor modulators.[7][8][9]
Protocol 1: General Synthesis of 2-Amino-4-(trifluoromethyl)benzonitrile Derivatives
This protocol describes a general method for the reaction with various primary and secondary amines, including ammonia.
Core Directive: The choice of base and solvent is critical. A non-nucleophilic base is required to neutralize the HCl formed during the reaction without competing with the amine nucleophile. Polar aprotic solvents are ideal as they effectively solvate the cation of the base, enhancing the nucleophilicity of the amine, and can support the temperatures often required for these reactions.[10]
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., ammonia, aniline, diethylamine) (1.2 - 2.0 eq)
-
Base (e.g., Potassium Carbonate (K₂CO₃), Diisopropylethylamine (DIPEA)) (1.5 - 2.0 eq)
-
Solvent (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), or Ethanol for reactions with ammonia)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, inert atmosphere setup (N₂ or Ar)
Experimental Workflow:
Caption: General experimental workflow for nucleophilic substitution.
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and the chosen polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of substrate).
-
Reagent Addition: Add the base (e.g., K₂CO₃, 1.5 eq) followed by the amine nucleophile (1.2 eq). For gaseous amines like ammonia, a solution in a suitable solvent (e.g., ammonia in ethanol) can be used in a sealed reaction vessel.[11][12]
-
Reaction Conditions: Heat the mixture to a temperature between 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine. Reactions with ammonia may require higher temperatures and pressure in a sealed tube.[11][12]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate).
-
Extraction & Washing: Extract the aqueous layer 2-3 times with the organic solvent. Combine the organic layers and wash sequentially with water and brine to remove the solvent and residual base.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel or recrystallization to yield the pure 2-amino-4-(trifluoromethyl)benzonitrile derivative.
Data Summary: Amination Reactions
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Time (h) | Expected Yield (%) |
|---|---|---|---|---|---|
| Ammonia (liquid) | - | Ethanol | 120-122 | 8-10 | >90 (crude)[11][12] |
| Aniline | K₂CO₃ | DMF | 100 | 12-16 | 85-95 |
| Diethylamine | DIPEA | NMP | 90 | 6-10 | 80-90 |
| Morpholine | K₂CO₃ | DMSO | 80 | 4-8 | >90 |
Part 2: Synthesis of Aryl Ethers via Reaction with O-Nucleophiles
The reaction with alcohols or phenols (alkoxides/phenoxides) produces aryl ethers. These moieties are prevalent in pharmaceuticals, contributing to improved metabolic stability and binding affinity.
Protocol 2: General Synthesis of 2-Alkoxy/Phenoxy-4-(trifluoromethyl)benzonitriles
Core Directive: Alcohols and phenols are generally weaker nucleophiles than amines. Therefore, they must first be deprotonated with a strong base to form the much more reactive alkoxide or phenoxide anion. Anhydrous conditions are crucial, especially when using highly reactive bases like sodium hydride (NaH), to prevent quenching of the base.
Materials:
-
This compound (1.0 eq)
-
Alcohol or Phenol (1.1 - 1.5 eq)
-
Base (e.g., Sodium Hydride (NaH, 60% dispersion in mineral oil), Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃)) (1.2 eq)
-
Anhydrous Solvent (e.g., Tetrahydrofuran (THF), DMF)
-
Standard laboratory glassware, inert atmosphere setup (N₂ or Ar)
Procedure:
-
Setup: To a dry, three-necked, round-bottom flask under an inert atmosphere, add the alcohol or phenol (1.1 eq) and anhydrous solvent (e.g., THF).
-
Alkoxide/Phenoxide Formation: Cool the solution to 0 °C using an ice bath. Carefully add the base (e.g., NaH, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, allowing for the formation of the nucleophilic anion (hydrogen gas evolution will be observed with NaH).
-
Substrate Addition: Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise to the alkoxide/phenoxide solution at 0 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-80 °C.
-
Monitoring: Monitor the reaction by TLC. These reactions are typically complete within 2-12 hours.
-
Work-up: Cool the reaction to 0 °C and carefully quench by the slow addition of water or a saturated aqueous ammonium chloride solution.
-
Extraction & Purification: Follow steps 6-8 from Protocol 1 to extract, dry, concentrate, and purify the final aryl ether product.
Data Summary: Etherification Reactions
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Time (h) | Expected Yield (%) |
|---|---|---|---|---|---|
| Methanol | NaH | THF | 60 | 4-6 | 85-95 |
| Phenol | K₂CO₃ | DMF | 80 | 6-10 | >90 |
| Isopropanol | NaH | THF | 70 | 8-12 | 80-90 |
Part 3: Synthesis of Aryl Thioethers via Reaction with S-Nucleophiles
The synthesis of thioethers (or sulfides) via reaction with thiols introduces a sulfur linkage, a functional group known to modulate a molecule's lipophilicity and metabolic profile.[13]
Protocol 3: General Synthesis of 2-(Alkyl/Arylthio)-4-(trifluoromethyl)benzonitriles
Core Directive: Thiols are readily deprotonated to form highly potent thiolate nucleophiles. The reactions are often rapid and can proceed under milder conditions compared to their oxygen-based counterparts. A moderately strong base is usually sufficient.
Materials:
-
This compound (1.0 eq)
-
Thiol (e.g., thiophenol, ethanethiol) (1.1 eq)
-
Base (e.g., K₂CO₃, Triethylamine (Et₃N)) (1.5 eq)
-
Solvent (e.g., Acetonitrile (ACN), DMF)
-
Standard laboratory glassware
Procedure:
-
Setup: In a round-bottom flask, dissolve the thiol (1.1 eq) and the base (K₂CO₃, 1.5 eq) in the chosen solvent (e.g., ACN).
-
Thiolate Formation: Stir the mixture at room temperature for 15-20 minutes to ensure the formation of the thiolate anion.
-
Substrate Addition: Add this compound (1.0 eq) to the mixture.
-
Reaction Conditions: Stir the reaction at room temperature or heat gently to 40-60 °C if necessary.
-
Monitoring: Monitor the reaction by TLC. These reactions are often complete in 1-6 hours.
-
Work-up & Purification: Follow the general work-up and purification steps outlined in Protocol 1.
Data Summary: Thioetherification Reactions
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Time (h) | Expected Yield (%) |
|---|---|---|---|---|---|
| Thiophenol | K₂CO₃ | ACN | 40 | 1-3 | >95 |
| Ethanethiol | Et₃N | DMF | 25 (RT) | 2-4 | >90 |
| Benzyl Mercaptan | K₂CO₃ | ACN | 50 | 2-4 | >90 |
Safety and Handling
-
This compound: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Solvents: DMF, DMSO, and NMP are excellent solvents but have associated health risks. Consult the Safety Data Sheet (SDS) for each and handle with appropriate care.
-
Bases: Sodium hydride (NaH) is a flammable solid that reacts violently with water. Handle under an inert atmosphere and quench with extreme care. Strong bases like potassium carbonate are corrosive.
-
Nucleophiles: Many amines and thiols are volatile, toxic, and have strong odors. Always handle them in a fume hood.
Conclusion
This compound stands out as a superbly activated substrate for nucleophilic aromatic substitution. The strategic placement of its electron-withdrawing groups facilitates efficient displacement of the chloro substituent by a wide array of nitrogen, oxygen, and sulfur nucleophiles. The protocols and principles outlined in this guide demonstrate the straightforward yet powerful application of this reagent in constructing complex molecular architectures, underscoring its continued importance in the discovery and development of novel chemical entities.
References
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II.
- Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution.
- BYJU'S. (n.d.). Nucleophilic aromatic substitution.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- Acme Synthesis. (n.d.). 4-Amino-2-(trifluoromethyl)benzonitrile: A Key Intermediate for Pharmaceutical Synthesis.
- Google Patents. (n.d.). Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.
- Google Patents. (n.d.). Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
- EASTFINE. (2025, April 21). The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing.
- ChemistryViews. (2024, June 19). S-Trifluoromethylation of Aromatic Thiols.
- PubMed Central (PMC). (n.d.). Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR.
- Wordpress. (2025, December 27). SNAr Reaction in Other Common Molecular Solvents.
- Pearson+. (2023, December 20). Predict the products of the following nucleophilic aromatic substitution.
- Journal of the Chemical Society (Resumed) (RSC Publishing). (n.d.). Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part I. Formation of benzimidazolin-2-ones and 2-alkoxybenz-imidazoles. Retrieved from Journal of the Chemical Society (Resumed) (RSC Publishing). [Link]
- YouTube. (2025, May 5). Organic Chemistry - Nucleophilic Aromatic Substitution.
- Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Substitution of Aryl Halides.
- Preprints.org. (2021, February 25). Nucleophilic aromatic substitution of polyfluoroarene to access highly functionalized 10-phenylphenothiazine derivatives.
- Chemistry LibreTexts. (2024, July 30). 16.7: Nucleophilic Aromatic Substitution.
- ResearchGate. (n.d.). Reaction pathways associated with the hydrogenation of benzonitrile.
- PubMed Central (PMC). (n.d.). Anomalous reaction of 4-chloro-7-nitrobenzofurazan with thiol compounds.
- PubMed Central (PMC). (n.d.). The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. byjus.com [byjus.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing | EASTFINE [eastfine.net]
- 10. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 11. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 12. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 13. S-Trifluoromethylation of Aromatic Thiols - ChemistryViews [chemistryviews.org]
The Strategic Derivatization of 2-Chloro-4-(trifluoromethyl)benzonitrile: A Guide for Synthetic and Medicinal Chemists
In the landscape of modern drug discovery and materials science, the strategic manipulation of molecular scaffolds is paramount to achieving desired biological activity and material properties. Among the myriad of available building blocks, 2-Chloro-4-(trifluoromethyl)benzonitrile has emerged as a particularly versatile precursor for a range of high-value compounds.[1][2] Its utility stems from the presence of three key functional groups on the aromatic ring: a nucleophilically displaceable chlorine atom, an electron-withdrawing trifluoromethyl group that enhances reactivity, and a synthetically malleable nitrile moiety.[1][3]
This technical guide provides an in-depth exploration of the synthetic pathways for preparing key derivatives from this compound. We will delve into the mechanistic underpinnings of these transformations and furnish detailed, field-proven protocols for their execution. The applications of the resulting derivatives, particularly in the realms of pharmaceuticals and agrochemicals, will also be highlighted to provide a comprehensive understanding of their significance.[1]
Core Reactivity: A Tale of Two Functional Groups
The synthetic potential of this compound is primarily dictated by the reactivity of the chloro and nitrile groups. The trifluoromethyl group, being strongly electron-withdrawing, activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) at the chlorine-bearing carbon.[4] This facilitates the introduction of a wide array of nucleophiles, thereby enabling the generation of diverse molecular architectures.
Simultaneously, the nitrile group offers a gateway to several important functional group transformations. It can undergo cycloaddition reactions to form heterocycles like tetrazoles, be hydrolyzed to carboxylic acids or amides, or be reduced to a primary amine. This dual reactivity makes this compound a powerful tool for constructing complex molecules with tailored properties.
Key Synthetic Transformations and Protocols
Herein, we detail the protocols for three fundamental derivatizations of this compound: nucleophilic aromatic substitution, tetrazole formation, and nitrile hydrolysis.
Nucleophilic Aromatic Substitution (SNAr) with Amines
The displacement of the chloride with an amine is a cornerstone reaction for building libraries of compounds for biological screening. The electron-deficient nature of the aromatic ring facilitates this substitution.[4]
Caption: Workflow for Nucleophilic Aromatic Substitution.
Protocol: Synthesis of 2-(dialkylamino)-4-(trifluoromethyl)benzonitrile
-
Materials:
-
This compound
-
Dialkylamine (2.0 eq.)
-
Potassium carbonate (K₂CO₃) (2.5 eq.)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
To a stirred solution of this compound (1.0 eq.) in DMF, add the dialkylamine (2.0 eq.) and potassium carbonate (2.5 eq.).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(dialkylamino)-4-(trifluoromethyl)benzonitrile.
-
[2+3] Cycloaddition for Tetrazole Synthesis
The conversion of nitriles to tetrazoles is a highly valuable transformation in medicinal chemistry, as the tetrazole ring is often used as a bioisostere for a carboxylic acid group.[5] This reaction is typically achieved through a [2+3] cycloaddition with an azide source.[6][7]
Caption: Workflow for Tetrazole Synthesis.
Protocol: Synthesis of 5-(2-Chloro-4-(trifluoromethyl)phenyl)-1H-tetrazole
-
Materials:
-
This compound
-
Sodium azide (NaN₃) (1.5 eq.)
-
Ammonium chloride (NH₄Cl) (1.5 eq.)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (1 M)
-
-
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq.), sodium azide (1.5 eq.), and ammonium chloride (1.5 eq.) in DMF.
-
Heat the mixture to 100-120 °C and stir for 12-24 hours.[8]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully acidify with 1 M HCl to pH ~2-3.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the 5-(2-Chloro-4-(trifluoromethyl)phenyl)-1H-tetrazole.
-
Hydrolysis of the Nitrile to a Carboxylic Acid
The hydrolysis of the nitrile group to a carboxylic acid provides another avenue for derivatization, such as amide bond formation. This transformation is typically carried out under strong acidic or basic conditions.[9][10]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. innospk.com [innospk.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajgreenchem.com [ajgreenchem.com]
- 9. znaturforsch.com [znaturforsch.com]
- 10. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol: Strategic Synthesis of Benzothiazinone Scaffolds Utilizing 2-Chloro-4-(trifluoromethyl)benzonitrile
Introduction: The Significance of Benzothiazinones and the Role of Fluorinated Building Blocks
Benzothiazinones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. Notably, certain 8-nitro-1,3-benzothiazin-4-ones (BTZs), such as BTZ043 and PBTZ169, are potent antitubercular agents that have advanced to clinical trials.[1] These compounds act as suicide inhibitors of decaprenylphosphoryl-β-d-ribose 2′-epimerase (DprE1), an essential enzyme in the biosynthesis of the mycobacterial cell wall.[1][2] The core benzothiazinone structure is a key pharmacophore, and its synthesis is a critical step in the development of new therapeutic agents.
While many synthetic routes to BTZs start from substituted 2-chlorobenzoic acids, the strategic use of alternative starting materials can offer advantages in terms of availability, cost, and the introduction of diverse functionalities.[2] This application note details a robust protocol for the synthesis of a benzothiazinone core utilizing 2-Chloro-4-(trifluoromethyl)benzonitrile as a key starting material. The presence of the trifluoromethyl group at the 4-position and the nitrile group are strongly electron-withdrawing, which significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), a key step in the formation of the benzothiazinone ring system.[3][4][5][6] This guide provides a detailed protocol, explains the underlying chemical principles, and offers insights for researchers in drug discovery and organic synthesis.
Mechanistic Rationale: The SNAr-Driven Cyclization
The synthetic strategy hinges on a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of aromatic chemistry.[3][4] Unlike SN1 and SN2 reactions, the SNAr mechanism is favored on electron-poor aromatic rings and proceeds through a two-step addition-elimination pathway.
-
Activation of the Aryl Halide: The this compound is highly activated for nucleophilic attack. The trifluoromethyl (-CF3) and nitrile (-CN) groups are powerful electron-withdrawing groups. Their presence ortho and para to the chlorine atom delocalizes the negative charge of the intermediate Meisenheimer complex, thereby stabilizing it and lowering the activation energy for the reaction.[4][5][6]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: A suitable sulfur-containing nucleophile, such as a thiolate, attacks the carbon atom bearing the chlorine. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][7]
-
Elimination and Re-aromatization: The departure of the chloride leaving group restores the aromaticity of the ring, yielding the substituted product.
The subsequent intramolecular cyclization to form the benzothiazinone ring is facilitated by the proximity of the reacting groups.
Below is a conceptual workflow for the synthesis.
Caption: High-level workflow for benzothiazinone synthesis.
Experimental Protocol: Synthesis of 6-(Trifluoromethyl)-4H-1,3-benzothiazin-4-one
This protocol describes a two-step synthesis of a core benzothiazinone structure from this compound.
Materials and Reagents
| Reagent | Grade | Supplier |
| This compound | ≥98% | Sigma-Aldrich |
| Sodium thioglycolate | ≥98% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Hydrochloric acid (HCl) | Concentrated (37%) | Fisher Scientific |
| Ethyl acetate (EtOAc) | ACS Grade | VWR |
| Sodium sulfate (Na2SO4) | Anhydrous, Granular | VWR |
| Deionized water | N/A | In-house |
Step-by-Step Methodology
Step 1: Synthesis of 2-((carboxymethyl)thio)-4-(trifluoromethyl)benzonitrile
-
To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add this compound (1.0 eq, e.g., 2.07 g, 10 mmol) and anhydrous N,N-Dimethylformamide (DMF, 20 mL).
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
In a separate beaker, dissolve sodium thioglycolate (1.1 eq, 1.25 g, 11 mmol) in DMF (10 mL).
-
Add the sodium thioglycolate solution dropwise to the reaction flask over 15 minutes at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent.
-
After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Acidify the aqueous solution to pH 2-3 with concentrated HCl. A precipitate should form.
-
Filter the precipitate, wash with cold water (3 x 20 mL), and dry under vacuum to yield the intermediate product, 2-((carboxymethyl)thio)-4-(trifluoromethyl)benzonitrile.
Step 2: Intramolecular Cyclization to 6-(Trifluoromethyl)-4H-1,3-benzothiazin-4-one
-
Place the dried intermediate from Step 1 into a 50 mL round-bottom flask.
-
Add polyphosphoric acid (PPA) (10 times the weight of the intermediate, e.g., 20 g).
-
Heat the mixture to 120 °C with vigorous stirring for 2-3 hours. The mixture will become a thick slurry.
-
Monitor the reaction by TLC (7:3 hexanes:ethyl acetate).
-
Cool the reaction mixture to approximately 60 °C and carefully pour it onto crushed ice (100 g) with stirring.
-
The product will precipitate out of the solution.
-
Filter the solid, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Dry the solid under vacuum. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Reaction Mechanism Visualization
The following diagram illustrates the key mechanistic steps in the synthesis.
Caption: Key mechanistic steps in the synthesis.
Trustworthiness and Self-Validation
-
Reaction Monitoring: Each step of the protocol includes a recommendation for monitoring by TLC. This allows the researcher to track the consumption of the starting material and the formation of the product, ensuring the reaction has gone to completion before proceeding to the next step or work-up.
-
Characterization: The structure and purity of the intermediate and final product should be confirmed by standard analytical techniques such as 1H NMR, 13C NMR, and Mass Spectrometry. Expected shifts in NMR and the molecular ion peak in MS will validate the successful synthesis. For instance, the disappearance of the carboxylic acid proton peak and the appearance of a lactam-like proton signal in the 1H NMR would indicate successful cyclization.
-
Yield and Purity: The expected yield for this type of synthesis is typically in the range of 60-80%. The purity of the final compound should be >95% as determined by HPLC or NMR analysis, which is crucial for subsequent applications in drug development.
Conclusion and Future Perspectives
The protocol outlined in this application note provides a reliable and mechanistically sound method for the synthesis of a 6-(trifluoromethyl)benzothiazinone core from this compound. The strong electron-withdrawing nature of the trifluoromethyl and nitrile groups makes this starting material highly suitable for the key SNAr reaction. The resulting benzothiazinone scaffold can be further functionalized at various positions to create a library of novel compounds for screening in drug discovery programs, particularly in the search for new antitubercular and antimicrobial agents. The principles described herein are broadly applicable to the synthesis of other substituted benzothiazinones, offering a versatile tool for medicinal chemists.
References
- Gulten, G., et al. (2021). Synthesis, structural characterization and antimycobacterial evaluation of several halogenated non-nitro benzothiazinones. Scientific Reports, 11(1), 1-11.
- Eckhardt, M., et al. (2021). Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis. Chemistry – A European Journal, 27(72), 18017-18025.
- Makarov, V., et al. (2009). Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis. Science, 324(5928), 801-804.
- Gao, C., et al. (2017). Design, synthesis and antitubercular evaluation of benzothiazinones containing an oximido or amino nitrogen heterocycle moiety. MedChemComm, 8(1), 134-140.
- Nitsche, M. A., & Freire, F. (2014). Syntheses and Antituberculosis Activity of 1,3-Benzothiazinone Sulfoxide and Sulfone Derived from BTZ043. ACS Medicinal Chemistry Letters, 5(11), 1237–1241.
- BYJU'S. (n.d.). Nucleophilic Aromatic Substitution.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- LibreTexts Chemistry. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
Sources
- 1. Synthesis, structural characterization and antimycobacterial evaluation of several halogenated non-nitro benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-4-(trifluoromethyl)benzonitrile
Welcome to the technical support center for the synthesis of 2-Chloro-4-(trifluoromethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions related to this synthesis. The core of this process lies in the Sandmeyer reaction, a powerful transformation for converting aryl amines into a variety of functional groups.[1][2][3][4] Maximizing the yield of this multi-step synthesis requires careful control of reaction parameters and a thorough understanding of the underlying mechanisms.
Synthesis Overview: The Sandmeyer Reaction
The synthesis of this compound typically begins with the diazotization of 2-amino-5-chlorobenzotrifluoride. This intermediate is then subjected to a copper(I) cyanide-mediated Sandmeyer reaction to introduce the nitrile group.[2][5] The overall transformation is a cornerstone of aromatic chemistry, enabling substitution patterns that are not easily achievable through direct substitution methods.[6]
The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[2] The process is initiated by a single electron transfer from the copper(I) catalyst to the diazonium salt, which then expels nitrogen gas to form an aryl radical.[2][3] This radical then reacts with the copper(II) species to yield the final benzonitrile product and regenerate the copper(I) catalyst.[2][7]
Troubleshooting Guide
Low yields and the formation of impurities are common challenges in this synthesis. This section provides a structured approach to identifying and resolving these issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of diazonium salt | Incomplete diazotization: Insufficient acid or sodium nitrite. | - Ensure a molar excess of a strong mineral acid (e.g., HCl, H₂SO₄) is used to fully protonate the amine.[8] - Use a slight excess (1.0-1.1 molar equivalents) of sodium nitrite.[8] |
| Premature decomposition of the diazonium salt: Temperature too high. | - Strictly maintain the reaction temperature between 0-5 °C using an ice-salt bath.[8][9] Diazonium salts are thermally unstable and can decompose rapidly at higher temperatures.[8][10] | |
| Side reactions: Azo coupling between the diazonium salt and unreacted amine. | - Ensure high acidity to keep the concentration of free amine low.[8] - Add the sodium nitrite solution slowly and dropwise to the acidic amine solution to prevent localized areas of low acidity.[8] | |
| Dark brown or black reaction mixture during diazotization | Decomposition of the diazonium salt: Temperature exceeding 5 °C. | - Immediately check and adjust the cooling bath to maintain the 0-5 °C range.[8] |
| Insufficient acidity: Leading to azo coupling side reactions. | - Increase the acid concentration to ensure the starting amine is fully protonated.[8] | |
| Low yield in the Sandmeyer (cyanation) step | Poor quality of copper(I) cyanide: Oxidation of Cu(I) to Cu(II). | - Use freshly prepared or high-purity CuCN. Older reagents may be partially oxidized and less effective. |
| Decomposition of the diazonium salt before cyanation: Delay in use. | - Use the freshly prepared diazonium salt solution immediately in the Sandmeyer reaction.[8][9] Do not attempt to isolate the diazonium salt.[9] | |
| Formation of byproducts: Such as phenols from reaction with water. | - Maintain acidic conditions and low temperatures to suppress the competing hydrolysis of the diazonium salt.[7] | |
| Product is impure or difficult to purify | Presence of starting material (2-amino-5-chlorobenzotrifluoride): Incomplete diazotization. | - Verify complete diazotization by testing for the absence of the starting amine (e.g., by TLC). |
| Presence of phenolic impurities: Hydrolysis of the diazonium salt. | - Maintain low temperatures throughout the process. Purification can be achieved by washing the organic extract with a dilute base (e.g., sodium bicarbonate solution) to remove acidic phenols. | |
| Presence of isonitrile byproducts: Can occur during cyanation. | - Impure benzonitriles can be purified by washing with concentrated HCl to remove isonitriles, followed by drying and distillation under reduced pressure.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the diazotization of 2-amino-5-chlorobenzotrifluoride?
A1: The optimal temperature for the diazotization reaction is between 0-5 °C.[8][9] This low temperature is critical because aryl diazonium salts are thermally unstable and can decompose rapidly at higher temperatures, leading to a significant reduction in yield and the formation of phenolic byproducts.[8][10]
Q2: Why is a strong mineral acid, like hydrochloric acid, necessary for the diazotization?
A2: A strong mineral acid serves two crucial functions. First, it reacts with sodium nitrite to generate the reactive electrophile, the nitrosonium ion (NO⁺), in situ. Second, it protonates the starting aniline, 2-amino-5-chlorobenzotrifluoride, which prevents it from acting as a nucleophile and coupling with the newly formed diazonium salt, a common side reaction that forms azo compounds.[8]
Q3: Can I use a different copper salt for the cyanation step?
A3: Copper(I) cyanide is the most effective reagent for the Sandmeyer cyanation reaction.[2] While other copper(I) salts like CuCl and CuBr are used for the corresponding halogenations, they will not introduce the cyanide group.[2] Using copper(I) iodide is generally not recommended for Sandmeyer reactions as iodination can often proceed with potassium iodide without the need for a copper catalyst.[12]
Q4: My final product has a faint almond-like smell. What could this be?
A4: While benzonitrile itself has a characteristic almond-like odor, a particularly strong or unusual smell might indicate the presence of isonitrile byproducts. These can sometimes form during the cyanation step. Purification by washing with concentrated hydrochloric acid can help remove these impurities.[11]
Q5: How can I confirm that the diazotization is complete before proceeding to the Sandmeyer reaction?
A5: A simple qualitative test can be performed using starch-iodide paper. The presence of excess nitrous acid, which indicates that all the amine has been consumed, will cause the paper to turn blue-black.[9]
Experimental Protocol: High-Yield Synthesis of this compound
This protocol details a reliable method for the synthesis, emphasizing critical control points.
Step 1: Diazotization of 2-Amino-5-chlorobenzotrifluoride
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-amino-5-chlorobenzotrifluoride (1.0 eq) in a mixture of concentrated hydrochloric acid (2.5-3.0 eq) and water.
-
Cool the stirred suspension to 0-5 °C using an ice-salt bath.
-
In a separate beaker, dissolve sodium nitrite (1.05 eq) in cold water.
-
Slowly add the sodium nitrite solution dropwise to the amine suspension, ensuring the temperature does not exceed 5 °C.[8]
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The resulting solution contains the aryl diazonium salt and should be used immediately.[8][9]
Step 2: Sandmeyer Cyanation
-
In a separate reaction vessel, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure complete reaction.
-
Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer sequentially with water, dilute sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or recrystallization.[11]
Visualizing the Process
Reaction Mechanism
Caption: The two-step synthesis of this compound.
Troubleshooting Workflow
Sources
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Sandmeyer Reaction | OpenOChem Learn [learn.openochem.org]
- 5. researchgate.net [researchgate.net]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. orgosolver.com [orgosolver.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. echemi.com [echemi.com]
Technical Support Center: Purification of Crude 2-Chloro-4-(trifluoromethyl)benzonitrile
Welcome to the technical support guide for the purification of 2-Chloro-4-(trifluoromethyl)benzonitrile (CAS No. 1813-33-8). This document is designed for researchers, chemists, and drug development professionals who handle this versatile intermediate and require it in high purity for downstream applications such as pharmaceutical and agrochemical synthesis.[1] The presence of impurities, whether from starting materials, side-reactions, or solvents, can significantly impact the yield, selectivity, and overall success of subsequent synthetic steps.
This guide provides a structured, question-and-answer-based approach to troubleshoot common purification challenges. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions during your purification workflow.
Section 1: First Pass Assessment & Strategy Selection (FAQs)
This section addresses initial questions that help in diagnosing the state of your crude material and selecting an appropriate purification strategy.
Q1: What are the likely impurities in my crude this compound?
A1: The impurity profile depends heavily on the synthetic route. Based on common syntheses for substituted benzonitriles, potential impurities may include:
-
Unreacted Starting Materials: For instance, if the nitrile was formed via a Sandmeyer reaction or a cyanation of a bromo-precursor, you might have residual 2-chloro-4-(trifluoromethyl)bromobenzene.[2]
-
Isomeric Byproducts: Nitration or chlorination steps earlier in the synthesis can sometimes lead to the formation of other positional isomers which are difficult to separate.[3]
-
Hydrolysis Products: The nitrile group (-CN) can be sensitive to strongly acidic or basic conditions, potentially hydrolyzing to the corresponding amide or carboxylic acid, especially if heated excessively during workup.
-
Residual Solvents: Solvents used in the reaction or workup (e.g., DMF, DMSO, Toluene) are common contaminants.
-
Isonitriles: These can sometimes form as byproducts during cyanation reactions and often carry a distinct, unpleasant odor.[4]
Q2: My crude product is a dark, oily liquid. What is the most effective initial cleanup step?
A2: For a discolored, crude oil, a simple liquid-liquid extraction (aqueous wash) is an excellent first step before committing to more rigorous purification. This removes water-soluble impurities, acidic or basic byproducts, and some polar, colored compounds.
Experimental Protocol: Aqueous Wash
-
Dissolve the crude oil in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM). A good starting ratio is 5-10 mL of solvent per gram of crude material.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Dry the separated organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Assess the resulting oil. It should be lighter in color and cleaner. This material is now a better candidate for final purification.
Q3: How do I choose the best primary purification technique: Recrystallization, Distillation, or Chromatography?
A3: The optimal technique depends on the physical properties of your product and its impurities, as well as the scale of your reaction and required final purity. The following decision tree can guide your choice.
Caption: Decision tree for selecting a primary purification method.
Section 2: Troubleshooting Guide: Low-Temperature Recrystallization
While this compound is a liquid at room temperature, it may solidify at reduced temperatures or if it contains high-melting impurities. Low-temperature recrystallization can be a powerful technique in these cases.
Q: My compound is "oiling out" in the recrystallization solvent instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solute separates as a liquid phase because it is below its melting point but above the saturation temperature in the solvent.[5][6] This is common when the solution is cooled too quickly or if high impurity levels are present.
Troubleshooting Steps:
-
Re-heat and Dilute: Heat the solution to re-dissolve the oil. Add a small amount (5-10% more) of the hot solvent to decrease the saturation point.
-
Slow Cooling: This is critical. Allow the flask to cool to room temperature undisturbed on an insulating surface (like a cork ring). Do not move it directly to an ice bath. Very slow cooling favors the formation of an ordered crystal lattice.[5]
-
Induce Crystallization: If crystals do not form at room temperature, try scratching the inside of the flask at the solution's surface with a glass rod. The microscopic scratches provide nucleation sites. Alternatively, add a "seed crystal" from a previously purified batch.[6]
-
Change Solvent System: The solubility profile may be too shallow in the current solvent. Try a solvent pair, such as adding a non-polar solvent (e.g., hexanes) dropwise to a solution of your compound in a more polar solvent (e.g., ethyl acetate) until it just becomes cloudy, then re-heat to clarify and cool slowly.[5]
Section 3: Troubleshooting Guide: Vacuum Distillation
Given its high boiling point (192-193 °C), vacuum distillation is the preferred method for purifying this compound to prevent thermal decomposition.[2][7]
Q: My product appears to be decomposing in the distillation flask, evidenced by darkening color. How can I prevent this?
A: Thermal decomposition is a major risk. The goal is to lower the boiling temperature as much as possible.
-
Improve Vacuum: Ensure all joints are properly sealed with high-vacuum grease. Use a high-performance vacuum pump capable of reaching <1 Torr. A lower pressure drastically reduces the required temperature.
-
Use a Short Path: Employ a short-path distillation apparatus to minimize the distance the vapor has to travel, which helps maintain a lower pressure throughout the system.
-
Controlled Heating: Use a heating mantle with a stirrer and a temperature controller. Do not heat the flask aggressively. Increase the temperature gradually until a steady distillation rate is achieved.
Q: The separation between my desired product and an impurity is poor. What can I adjust?
A: This indicates that the impurity has a boiling point close to your product.
-
Fractional Distillation: Introduce a fractionating column (e.g., a Vigreux or packed column) between the distillation flask and the condenser. This provides a series of theoretical plates for condensation and vaporization, significantly enhancing separation efficiency for compounds with close boiling points.
-
Optimize Vacuum Level: Sometimes, adjusting the pressure can alter the relative volatility of the components, improving separation. Experiment with slightly different vacuum levels if your equipment allows.
Section 4: Troubleshooting Guide: Flash Column Chromatography
Chromatography is ideal for removing impurities with different polarities from your product.
Q: I'm having trouble finding a solvent system that separates my product from an impurity on the TLC plate.
A: Finding the right eluent is key. This compound is a moderately polar compound.
-
Systematic Screening: Start with a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane. A common starting point for compounds like this is a 9:1 or 4:1 mixture of Hexanes:Ethyl Acetate.[8]
-
Adjust Polarity:
-
If the spots are all at the bottom (low Rf), increase the eluent polarity by adding more ethyl acetate.
-
If the spots are all at the top (high Rf), decrease the polarity by adding more hexanes.
-
-
Try Different Solvents: If an impurity co-elutes in a Hexanes/EtOAc system, switch one of the components. For example, try a Hexanes/DCM or a Toluene/Acetone system. Different solvent interactions can resolve overlapping spots.
Q: My product is streaking or "tailing" on the column, leading to broad fractions and poor separation.
A: Tailing is often caused by overloading the column or interactions with the silica gel.
-
Check Sample Load: As a rule of thumb, do not load more than 1 g of crude material for every 25-50 g of silica gel. Overloading saturates the stationary phase.
-
Dry Loading: Instead of dissolving the sample in a strong solvent and applying it wet, pre-adsorb it onto a small amount of silica gel. To do this, dissolve your crude product in a minimal amount of a volatile solvent (like DCM), add a few grams of silica, and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This results in a much sharper starting band.
-
Acidic Silica: The nitrile group can sometimes interact with acidic sites on standard silica gel. If tailing persists, consider using deactivated silica gel (pre-treated with a small amount of a base like triethylamine mixed into the eluent, e.g., 0.1-1%) or switching to a different stationary phase like alumina.
Section 5: Data & Protocols
Table 1: Solvent Properties for Purification
| Solvent | Boiling Point (°C) | Polarity Index | Use Case |
| n-Hexane | 69 | 0.1 | Non-polar component in chromatography; anti-solvent for recrystallization. |
| Ethyl Acetate | 77 | 4.4 | Polar component in chromatography; solvent for recrystallization.[5] |
| Dichloromethane | 40 | 3.1 | Extraction solvent; component in chromatography. |
| Ethanol | 78 | 4.3 | Potential recrystallization solvent.[9] |
| Toluene | 111 | 2.4 | High-boiling solvent for certain reactions; can be used in chromatography. |
Protocol: Flash Column Chromatography
-
TLC Analysis: Determine an optimal solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) that gives your product an Rf value of ~0.3-0.4 and separates it from impurities.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the column, ensuring no air bubbles are trapped.
-
Sample Loading: Use the "dry loading" method described in Section 4 for the best resolution.
-
Elution: Run the column using the selected eluent, applying gentle positive pressure.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
References
- Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
- Google Patents. (n.d.). CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.
- ResearchGate. (2017). How can I purify impure benzonitrile?.
- Malaysian Journal of Analytical Sciences. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile - Google Patents [patents.google.com]
- 3. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-クロロ-4-(トリフルオロメチル)ベンゾニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Page loading... [wap.guidechem.com]
- 9. mjas.analis.com.my [mjas.analis.com.my]
Technical Support Center: 2-Chloro-4-(trifluoromethyl)benzonitrile Reactions
Welcome to the Technical Support Center for 2-Chloro-4-(trifluoromethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis and subsequent transformations of this versatile building block. Our goal is to provide you with in-depth technical insights and practical troubleshooting strategies to optimize your experimental outcomes.
Introduction to the Reactivity of this compound
This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its reactivity is primarily governed by three key features: the chloro substituent, the electron-withdrawing trifluoromethyl group, and the nitrile functional group. The trifluoromethyl group activates the aromatic ring for nucleophilic aromatic substitution (SNAr) at the 2-position. The nitrile group can undergo hydrolysis or reduction, while the chloro group is a good leaving group in SNAr reactions. Understanding the interplay of these functionalities is crucial for minimizing the formation of unwanted side products.
Part 1: Troubleshooting Guide for Common Side Products
This section addresses the most frequently encountered side products in reactions involving this compound, providing a question-and-answer format to troubleshoot these issues.
Side Products from the Synthesis of this compound (via Sandmeyer Reaction)
The Sandmeyer reaction is a common method for introducing the chloro and cyano groups onto the aromatic ring from an appropriate aniline precursor.[2][3] However, the radical-nucleophilic aromatic substitution (SRNAr) mechanism can lead to specific impurities.[2]
Question 1: I am observing a significant amount of a high molecular weight impurity in my crude this compound synthesized via a Sandmeyer reaction. What could it be?
Answer: A likely high molecular weight impurity is a biaryl side product , such as 4,4'-bis(trifluoromethyl)-2,2'-dichlorobiphenyl.
-
Causality: The Sandmeyer reaction proceeds through an aryl radical intermediate.[2] This radical can dimerize before reacting with the chloride source, leading to the formation of biaryl compounds. This is a known side reaction in Sandmeyer reactions.[2]
-
Troubleshooting & Mitigation:
-
Control Diazotization Temperature: Ensure the diazotization of the precursor amine is performed at low temperatures (0-5 °C) to minimize the decomposition of the diazonium salt.[4]
-
Slow Addition of Diazonium Salt: Add the diazonium salt solution slowly to the copper(I) chloride solution to maintain a low concentration of the aryl radical, thus disfavoring dimerization.
-
Use of Radical Scavengers: In some cases, the addition of a radical scavenger can suppress biaryl formation, but this must be carefully optimized to avoid interfering with the desired reaction.
-
Question 2: My yield of this compound is low, and I am isolating the corresponding phenol, 2-Hydroxy-4-(trifluoromethyl)benzonitrile. Why is this happening?
Answer: The formation of the phenolic byproduct is likely due to the reaction of the intermediate diazonium salt with water.
-
Causality: Aryl diazonium salts can react with water, especially at elevated temperatures, to produce phenols.[4] If the Sandmeyer reaction conditions are not strictly controlled, this can become a significant side reaction.
-
Troubleshooting & Mitigation:
-
Maintain Low Temperature: Keep the reaction temperature as low as possible throughout the process, from diazotization to the Sandmeyer reaction itself.[4]
-
Anhydrous Conditions: While the diazotization is typically in an aqueous medium, minimizing excess water and avoiding unnecessarily high temperatures during the copper-catalyzed substitution can reduce phenol formation.
-
Immediate Use of Diazonium Salt: Use the freshly prepared diazonium salt solution immediately, as it can decompose over time, increasing the likelihood of side reactions.[4]
-
Diagram: Side Product Formation in Sandmeyer Synthesis
Caption: Potential side pathways in the Sandmeyer synthesis of this compound.
Side Products from Nucleophilic Aromatic Substitution (SNAr) Reactions
This compound is an excellent substrate for SNAr reactions, where the chloride is displaced by a nucleophile.
Question 3: I am performing a nucleophilic aromatic substitution on this compound with an amine, but I am observing the formation of 2-hydroxy-4-(trifluoromethyl)benzonitrile as a byproduct. What is the cause?
Answer: The presence of the hydroxy byproduct indicates that water is acting as a competing nucleophile.
-
Causality: The electron-withdrawing trifluoromethyl and cyano groups strongly activate the aromatic ring for nucleophilic attack. If there is residual water in the reaction mixture, or if the nucleophile itself contains water, hydroxide ions (or water itself) can compete with the desired nucleophile, leading to the formation of the corresponding phenol.
-
Troubleshooting & Mitigation:
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried before use. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Aprotic Solvents: Use aprotic solvents such as DMF, DMSO, or THF, which do not participate in the reaction.
-
Strong, Non-Hygroscopic Base: If a base is required, use a non-hygroscopic one, or ensure it is properly dried before use.
-
Question 4: In my SNAr reaction with a phenoxide nucleophile, I am getting a complex mixture of products, and my starting material is being consumed slowly. What could be the issue?
Answer: This could be due to several factors, including poor nucleophile quality, inappropriate solvent, or side reactions of the product.
-
Causality:
-
Poor Nucleophile Generation: Incomplete deprotonation of the phenol will result in a lower concentration of the active phenoxide nucleophile.
-
Solvent Effects: The choice of solvent can significantly impact the solubility and reactivity of the nucleophile.
-
Product Instability: The product itself might be susceptible to further reactions under the reaction conditions.
-
-
Troubleshooting & Mitigation:
-
Ensure Complete Deprotonation: Use a strong enough base (e.g., NaH, K2CO3) and allow sufficient time for the complete formation of the phenoxide before adding the this compound.
-
Optimize Solvent: Polar aprotic solvents like DMF or DMSO are generally preferred for SNAr reactions as they solvate the cation of the nucleophilic salt, leaving the anion more reactive.
-
Temperature Control: While heating is often necessary, excessive temperatures can lead to decomposition of reactants or products. Monitor the reaction progress and use the lowest effective temperature.
-
Table 1: Troubleshooting SNAr Reactions
| Issue | Potential Cause | Recommended Action |
| Formation of 2-hydroxy-4-(trifluoromethyl)benzonitrile | Presence of water | Use anhydrous reagents and solvents; run under inert atmosphere. |
| Low conversion | Poor nucleophile reactivity or solubility | Use a stronger base for deprotonation; optimize the solvent. |
| Complex product mixture | Side reactions or product decomposition | Lower the reaction temperature; monitor reaction time carefully. |
Side Products from Reactions of the Nitrile Group
The nitrile group can be hydrolyzed to an amide and then a carboxylic acid, or reduced to a primary amine.
Question 5: I am trying to hydrolyze this compound to the corresponding carboxylic acid, but my product is contaminated with the amide. How can I drive the reaction to completion?
Answer: Incomplete hydrolysis is a common issue. The intermediate amide, 2-Chloro-4-(trifluoromethyl)benzamide, can be resistant to further hydrolysis.
-
Causality: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[5][6] If the reaction conditions (e.g., reaction time, temperature, or concentration of acid/base) are insufficient, the reaction can stall at the amide stage.
-
Troubleshooting & Mitigation:
-
Increase Reaction Time and/or Temperature: Prolonged heating is often necessary for the complete hydrolysis of amides.
-
Use Harsher Conditions: More concentrated acid (e.g., concentrated H2SO4) or base (e.g., >20% NaOH) can be used.
-
Monitor the Reaction: Use techniques like TLC or HPLC to monitor the disappearance of the amide before working up the reaction.
-
Question 6: During the reduction of this compound to the corresponding benzylamine, I am observing the formation of secondary and tertiary amines. How can I improve the selectivity for the primary amine?
Answer: The formation of secondary and tertiary amines is due to the reaction of the initially formed primary amine with the intermediate imine.
-
Causality: The reduction of a nitrile to a primary amine proceeds through an imine intermediate. The product primary amine can act as a nucleophile and react with the imine, leading to the formation of a secondary amine after reduction. This secondary amine can then react further to form a tertiary amine.
-
Troubleshooting & Mitigation:
-
Choice of Reducing Agent: Powerful reducing agents like LiAlH4 are effective but can be unselective. Catalytic hydrogenation can sometimes offer better control.
-
Addition of Ammonia: In catalytic hydrogenation, the addition of ammonia can help to suppress the formation of secondary amine byproducts by competing for reaction with the imine intermediate.
-
Control of Stoichiometry: Careful control of the stoichiometry of the reducing agent is crucial.
-
Diagram: Nitrile Group Transformations and Side Products
Caption: Common transformations of the nitrile group and potential side products.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the typical purities of commercially available this compound?
A1: Commercial grades of this compound are typically available in purities of 97% or higher. It's important to check the certificate of analysis for any specific batch to identify potential impurities.
Q2: Are there any specific safety precautions I should take when working with this compound?
A2: Yes. This compound is a combustible liquid and should be handled with care. It is advisable to wear appropriate personal protective equipment (PPE), including eye shields and gloves. Reactions involving this compound, especially those that are exothermic, should be conducted in a well-ventilated fume hood.
Q3: Can the trifluoromethyl group be a source of side reactions?
A3: Under most standard synthetic conditions, the trifluoromethyl group is highly stable and unreactive. However, under very harsh reducing conditions or with certain strong nucleophiles, reactions involving the CF3 group are possible but are generally not considered common side reactions in the context of the transformations discussed here.
Q4: I need to perform a reaction on the nitrile group without affecting the chloro substituent. What conditions should I use?
A4: For hydrolysis of the nitrile to the carboxylic acid, standard acidic or basic conditions are generally compatible with the chloro substituent, as nucleophilic aromatic substitution of the chloride typically requires more forcing conditions (high temperature, strong nucleophile, and aprotic solvent). For reduction of the nitrile, catalytic hydrogenation or the use of specific reducing agents like boranes can often be performed chemoselectively in the presence of an aryl chloride.
References
- Wikipedia. Sandmeyer reaction. [Link]
- Organic Chemistry Portal.
- NIH. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
- Google Patents. Preparation method of 2-nitro-4-trifluoromethyl benzonitrile.
- Eureka | Patsnap. Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. [Link]
- Google Patents. Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
- NIH. 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile. [Link]
- PubChem. 2-Chloro-4-fluoro-5-(trifluoromethyl)benzonitrile. [Link]
- Google Patents. Preparation method of 2-fluoro-4-cyano benzotrifluoride.
- Lumen Learning. 21.5. Hydrolysis of nitriles. [Link]
- Moodle. Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [Link]
- Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
Sources
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. PubChemLite - this compound (C8H3ClF3N) [pubchemlite.lcsb.uni.lu]
- 6. zenodo.org [zenodo.org]
Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-4-(trifluoromethyl)benzonitrile
Welcome to the technical support center for 2-Chloro-4-(trifluoromethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the handling and reactivity of this versatile synthetic intermediate.
Introduction
This compound is a key building block in medicinal chemistry and agrochemical synthesis. Its unique electronic properties, stemming from the electron-withdrawing trifluoromethyl (-CF₃) and cyano (-CN) groups, render the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), making it a valuable precursor for a wide range of functionalized molecules.[1][2] This guide will address common challenges and optimization strategies for its most prevalent reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: This compound is primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The trifluoromethyl group can enhance properties like metabolic stability and lipophilicity in drug candidates, while the nitrile and chloro functionalities offer versatile handles for further chemical transformations.[2]
Q2: What are the main safety precautions when handling this compound?
A2: this compound is harmful if swallowed or in contact with skin and can cause serious eye and skin irritation.[3][4] It is crucial to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3] Avoid inhalation of vapors and ensure proper disposal according to local regulations.[3][4]
Q3: Which position is most reactive for nucleophilic attack?
A3: The carbon atom bearing the chlorine is the most electrophilic and therefore the primary site for nucleophilic attack. This is due to the combined electron-withdrawing effects of the ortho-cyano group and the para-trifluoromethyl group, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction.[3][5]
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr) Reactions
The SNAr reaction is the most common transformation for this substrate. Below are common issues and their solutions.
Problem 1: Low or No Conversion
| Potential Cause | Explanation | Troubleshooting Suggestions |
| Insufficiently Reactive Nucleophile | The nucleophile may not be strong enough to attack the electron-deficient ring. | - For amine or alcohol nucleophiles, consider deprotonation with a suitable base (e.g., NaH, KOtBu) to increase nucleophilicity. - If possible, switch to a more nucleophilic reagent. |
| Low Reaction Temperature | The activation energy for the reaction has not been overcome. | - Gradually increase the reaction temperature in increments of 10-20 °C and monitor progress by TLC or LC-MS.[6] - For some reactions, microwave irradiation can significantly reduce reaction times and improve yields.[7] |
| Inappropriate Solvent | The solvent may not adequately solvate the nucleophile or the reaction intermediates. | - Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SNAr reactions as they can stabilize the charged Meisenheimer complex.[8] |
| Ineffective Base | The base may not be strong enough to deprotonate the nucleophile or neutralize the HCl generated. | - For amine nucleophiles, non-nucleophilic organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are common choices.[6] - For less acidic nucleophiles like alcohols, stronger inorganic bases such as K₂CO₃ or NaH may be necessary. |
Problem 2: Formation of Multiple Products or Side Reactions
| Potential Cause | Explanation | Troubleshooting Suggestions |
| Hydrolysis of the Nitrile Group | Under strongly acidic or basic conditions, particularly at elevated temperatures, the nitrile group can be hydrolyzed to a primary amide or a carboxylic acid.[9][10] | - Maintain a neutral or slightly basic pH during the reaction and work-up. - Use anhydrous solvents and reagents to minimize the presence of water.[11] - If hydrolysis is unavoidable, consider protecting the nitrile group, though this adds synthetic steps. |
| Reaction with the Solvent | Solvents like DMF can sometimes participate in side reactions at high temperatures. | - If side reactions with the solvent are suspected, consider switching to a more inert solvent like DMSO or sulfolane. |
| Decomposition of Starting Material or Product | The trifluoromethyl group can be sensitive to certain strong bases, potentially leading to decomposition.[12] | - Avoid excessively harsh basic conditions. Screen a variety of bases to find one that promotes the desired reaction without causing degradation. - Keep reaction temperatures as low as possible while still achieving a reasonable reaction rate. |
Experimental Protocols & Methodologies
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This protocol provides a starting point for the reaction of this compound with a primary or secondary amine.
Step-by-Step Methodology:
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF or DMSO, approx. 0.5 M).
-
Addition of Reagents: Add the amine nucleophile (1.1-1.2 eq.) followed by a suitable base (e.g., K₂CO₃, 2.0 eq.).
-
Reaction: Stir the mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Hydrolysis of the Nitrile Group to a Carboxylic Acid
This protocol outlines the conversion of the nitrile to the corresponding carboxylic acid under acidic conditions.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq.) to a solution of concentrated sulfuric acid (e.g., 10-18 M).[9]
-
Reaction: Heat the mixture to reflux and stir for several hours. The reaction progress can be monitored by taking small aliquots, quenching with water, extracting, and analyzing by TLC or LC-MS.
-
Work-up: Carefully pour the cooled reaction mixture over crushed ice. The product will likely precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash thoroughly with cold water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
Protocol 3: Reduction of the Nitrile Group to a Primary Amine
This protocol describes the reduction of the nitrile to a benzylamine derivative using a chemical reducing agent.
Step-by-Step Methodology:
-
Reaction Setup: To a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq.) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq.) in the same solvent dropwise.[13]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for several hours or until the starting material is consumed (monitor by TLC).
-
Quenching: Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water.[14]
-
Work-up: Filter the resulting aluminum salts through a pad of Celite® and wash the filter cake with the reaction solvent.
-
Purification: Separate the organic layer from the filtrate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.
Data Presentation
Table 1: Optimization of SNAr Reaction Conditions
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | K₂CO₃ | DMF | 80 | 6 | 85 |
| 2 | Morpholine | DIPEA | CH₃CN | 60 | 8 | 92 |
| 3 | Sodium methoxide | - | Methanol | 25 | 2 | 95 |
| 4 | Pyrrolidine | K₂CO₃ | DMSO | 50 | 4 | 90 |
Note: These are representative data and actual results may vary.
Visualizations
SNAr Reaction Mechanism
Caption: SNAr mechanism for this compound.
Troubleshooting Workflow for Low SNAr Yield
Caption: Troubleshooting workflow for optimizing SNAr reaction yields.
Reaction Pathways of this compound
Caption: Key reaction pathways for this compound.
References
- BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-4-(trifluoromethoxy)benzonitrile.
- Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)benzylamine.
- BYJU'S. (n.d.). Nucleophilic aromatic substitution.
- Mayo, M. S., Yu, X., Feng, X., Yamamoto, Y., & Bao, M. (2015). Isoquinolone Synthesis through SNAr Reaction of 2-Halobenzonitriles with Ketones Followed by Cyclization. The Journal of Organic Chemistry, 80(8), 3998–4002. [Link]
- A new palladium catalyst system for the cyanation of aryl chlorides. (2025). ResearchGate.
- KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II.
- A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. (2013). Angewandte Chemie International Edition, 52(38), 10035-10039. [Link]
- Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. (2007). Journal of the American Society for Mass Spectrometry, 18(1), 74-84. [Link]
- Google Patents. (n.d.). CN101759597A - Preparation method of 2-trifluoromethyl-4-aminobenzonitrile.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. MIT Open Access Articles.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- BenchChem. (2025). An In-depth Technical Guide to 4-(Trifluoromethyl)benzylamine.
- BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of 4-(Trifluoromethyl)benzylamine.
- Table 1 Optimization of the nucleophilic aromatic substitution reaction. (n.d.). ResearchGate.
- Master Organic Chemistry. (2018). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis).
- BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- PrepChem.com. (n.d.). Synthesis of 2-chloro-4-aminobenzonitrile.
- Google Patents. (n.d.). CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.
- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (2012). Chemistry – A European Journal, 18(44), 14049-14055. [Link]
- Shaalaa.com. (2021). What is the action of Grignard reagent on benzonitrile?
- Vedantu. (n.d.). Benzonitrile on reaction with C2H5MgBr followed by class 12 chemistry CBSE.
- Google Patents. (n.d.). CN102911123A - Preparation method of 2-chloro trifluoromethyl pyrimidine compound.
- A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. (2021). ChemRxiv. [Link]
- Unacademy. (n.d.). Nucleophilic Aromatic Substitution.
- A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. (2017). Molecules, 22(12), 2215. [Link]
- Google Patents. (n.d.). CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile.
- Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. (n.d.). The Royal Society of Chemistry.
- BenchChem. (2025). A Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Aromatic Substitution.
- The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters, 10(7), 980-982. [Link]
- University of Calgary. (n.d.). Ch20: RLi or RMgX with Nitriles to Ketones.
- Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015). Organic Letters, 17(14), 3502-3505. [Link]
- Pharmaffiliates. (n.d.). Benzonitrile-impurities.
- Concerted Nucleophilic Aromatic Substitution Reactions. (2019). Angewandte Chemie International Edition, 58(40), 14046-14067. [Link]
- Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
- Concerted Nucleophilic Aromatic Substitution Reactions. (2019). Angewandte Chemie International Edition, 58(40), 14046-14067. [Link]
- Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
- Google Patents. (n.d.). US9783476B2 - Method of producing 2′-trifluoromethyl group-substituted aromatic ketone.
- Concerted Nucleophilic Aromatic Substitutions. (2019). Angewandte Chemie International Edition, 58(40), 14046-14067. [Link]
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Benzonitrile on reaction with C2H5MgBr followed by class 12 chemistry CBSE [vedantu.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Troubleshooting Guide for the Synthesis of 2-Chloro-4-(trifluoromethyl)benzonitrile
Welcome to the technical support center for the synthesis of 2-Chloro-4-(trifluoromethyl)benzonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to navigate the challenges of this multi-step synthesis. Here, we address common issues in a practical question-and-answer format, explaining the underlying chemical principles to empower you to troubleshoot effectively.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a three-step process starting from m-chlorobenzotrifluoride. This pathway involves nitration, followed by the reduction of the nitro group to an amine, and finally, a Sandmeyer reaction to introduce the nitrile functionality. Each step presents unique challenges that can impact yield and purity.
start [label="m-Chlorobenzotrifluoride"]; step1 [label="Nitration\n(HNO3/H2SO4)"]; intermediate1 [label="5-Chloro-2-nitrobenzotrifluoride"]; step2 [label="Reduction\n(e.g., Raney Ni/H2)"]; intermediate2 [label="4-Chloro-2-(trifluoromethyl)aniline"]; step3 [label="Sandmeyer Reaction\n(1. NaNO2/H+\n2. CuCN)"]; product [label="this compound", style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> step1; step1 -> intermediate1; intermediate1 -> step2; step2 -> intermediate2; intermediate2 -> step3; step3 -> product; }
Caption: Overall synthetic route for this compound.Part 1: Nitration of m-Chlorobenzotrifluoride
Question 1: My nitration of m-chlorobenzotrifluoride resulted in a low yield of the desired 5-chloro-2-nitrobenzotrifluoride and a mixture of isomers. How can I improve the regioselectivity?
Answer:
The nitration of m-chlorobenzotrifluoride is a classic electrophilic aromatic substitution reaction. The directing effects of the substituents on the benzene ring determine the position of the incoming nitro group. The trifluoromethyl group (-CF3) is a meta-director and strongly deactivating, while the chloro group (-Cl) is an ortho-, para-director and deactivating.
-
Controlling Isomer Distribution: The primary isomers formed are typically the 2-nitro, 4-nitro, and 6-nitro products relative to the chlorine atom. The desired product is 5-chloro-2-nitrobenzotrifluoride. The formation of other isomers, such as 2-chloro-4-nitrobenzotrifluoride and 2-chloro-6-nitrobenzotrifluoride, is a common issue. While complete elimination of these byproducts is challenging, their formation can be minimized by careful control of reaction conditions. Lower reaction temperatures generally favor the thermodynamically more stable product, which is often the desired isomer.
-
Reaction Conditions: A typical procedure involves the use of a nitrating mixture of fuming nitric acid and concentrated sulfuric acid.[1] Maintaining a low temperature (0-10 °C) during the addition of the nitrating agent is crucial to control the exothermic reaction and improve selectivity.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-10 °C | Minimizes side reactions and improves regioselectivity. |
| Nitrating Agent | Fuming HNO₃ / conc. H₂SO₄ | Provides the necessary nitronium ion (NO₂⁺) for the reaction. |
| Addition Rate | Slow, dropwise | Controls the exothermicity of the reaction. |
-
Purification: The isomeric products often have very similar physical properties, making their separation difficult.[2] Fractional distillation under reduced pressure or chromatography may be necessary to isolate the desired 5-chloro-2-nitrobenzotrifluoride.
Part 2: Reduction of 5-Chloro-2-nitrobenzotrifluoride
Question 2: I am experiencing incomplete reduction of 5-chloro-2-nitrobenzotrifluoride to 4-chloro-2-(trifluoromethyl)aniline. What could be the cause?
Answer:
The reduction of an aromatic nitro group can be sluggish, especially with deactivating groups on the ring. Several factors can lead to an incomplete reaction.
-
Catalyst Activity: If you are using catalytic hydrogenation (e.g., with Raney Nickel or Pd/C), the catalyst may be inactive.[3][4] Ensure you are using a fresh, high-quality catalyst. Raney Nickel is often preferred for substrates with aromatic halogens to minimize dehalogenation.[3]
-
Reaction Conditions:
-
Hydrogen Pressure: Ensure adequate hydrogen pressure is maintained throughout the reaction.
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. A moderate temperature (e.g., 30-35 °C) is often a good starting point.[5]
-
Solvent: The choice of solvent is important for substrate solubility and catalyst performance. Ethanol is a commonly used solvent for this reduction.[5]
-
-
Alternative Reducing Agents: If catalytic hydrogenation is problematic, consider using metal/acid combinations like iron powder in acetic acid or tin(II) chloride in hydrochloric acid. These methods are often effective for reducing nitro groups in the presence of other reducible functionalities.[3]
problem [label="Incomplete Reduction", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause1 [label="Inactive Catalyst"]; cause2 [label="Suboptimal Conditions"]; cause3 [label="Poor Substrate Solubility"];
solution1a [label="Use fresh catalyst"]; solution1b [label="Ensure proper handling and storage"]; solution2a [label="Increase H2 pressure"]; solution2b [label="Optimize temperature"]; solution3a [label="Choose a more suitable solvent"];
problem -> cause1; problem -> cause2; problem -> cause3;
cause1 -> solution1a; cause1 -> solution1b; cause2 -> solution2a; cause2 -> solution2b; cause3 -> solution3a; }
Caption: Troubleshooting workflow for incomplete nitro group reduction.Part 3: Sandmeyer Reaction
Question 3: My Sandmeyer reaction is giving a low yield of the desired nitrile. What are the critical parameters to control?
Answer:
The Sandmeyer reaction is a powerful method for converting an aromatic amine to a nitrile, but it is sensitive to reaction conditions.[6][7] Low yields can often be attributed to issues in either the diazotization step or the subsequent cyanation.
-
Diazotization Step:
-
Temperature Control: The formation of the diazonium salt is highly exothermic and must be carried out at low temperatures (typically 0-5 °C) to prevent decomposition of the unstable diazonium salt.[8][9][10]
-
Stoichiometry of Nitrite: Use a slight excess of sodium nitrite to ensure complete conversion of the amine. However, a large excess should be avoided as it can lead to side reactions.[9]
-
Acidity: The reaction must be performed in a strong acidic medium (e.g., HCl, H₂SO₄) to generate nitrous acid in situ and stabilize the diazonium salt.[10]
-
-
Cyanation Step:
-
Copper(I) Cyanide Quality: The CuCN should be of high purity. Impurities can interfere with the reaction.
-
Temperature: The decomposition of the diazonium salt in the presence of CuCN is also temperature-sensitive. The reaction is often started at a low temperature and then gently warmed to initiate the reaction, as evidenced by the evolution of nitrogen gas.[5]
-
pH Control: The pH of the reaction mixture should be carefully controlled. In some cases, buffering is necessary to prevent unwanted side reactions.
-
Question 4: I am observing the formation of a significant amount of a phenolic byproduct, 2-chloro-4-(trifluoromethyl)phenol, in my Sandmeyer reaction. How can I prevent this?
Answer:
The formation of phenols is a common side reaction in Sandmeyer reactions, arising from the reaction of the diazonium salt with water.[5][6][11]
-
Minimize Water Content: While the diazotization is carried out in an aqueous medium, it's important to use concentrated acids and minimize excess water where possible.
-
Temperature Control: As mentioned, keeping the temperature low during diazotization and the initial stages of cyanation is critical. Higher temperatures accelerate the decomposition of the diazonium salt and its reaction with water.[11]
-
Immediate Use of Diazonium Salt: Diazonium salts are generally unstable and should be used immediately after preparation without isolation.[9]
Question 5: Is there a risk of hydrolysis of the trifluoromethyl group during the synthesis?
Answer:
The trifluoromethyl group is generally stable, but it can be susceptible to hydrolysis under harsh acidic conditions, especially at elevated temperatures, to form a carboxylic acid.[12][13][14][15][16]
-
Nitration Step: The use of fuming sulfuric acid presents a risk. It is crucial to maintain low temperatures and not to prolong the reaction time unnecessarily.
-
Diazotization and Cyanation: The acidic conditions in these steps are typically milder and at lower temperatures, so the risk of hydrolysis is lower but not negligible.
Monitoring the reaction by techniques like GC-MS or NMR can help detect the formation of the corresponding benzoic acid byproduct.
Part 4: Purification and Safety
Question 6: What are the recommended methods for purifying the final product, this compound?
Answer:
The purification strategy will depend on the nature and quantity of the impurities.
-
Extraction: An initial workup involving extraction with an organic solvent (e.g., dichloromethane, ethyl acetate) and washing with water and brine is standard. If phenolic byproducts are present, washing with a dilute aqueous base (e.g., NaOH) can effectively remove them.[11]
-
Distillation: Vacuum distillation can be an effective method for purifying the final product, especially for removing non-volatile impurities.
-
Recrystallization: If the product is a solid at room temperature or can be solidified, recrystallization from a suitable solvent system (e.g., hexane, heptane, or a mixture with a more polar solvent like ethanol) can provide a high-purity product.[17][18][19][20][21]
Question 7: What are the key safety precautions to take during this synthesis?
Answer:
This synthesis involves several hazardous reagents and intermediates. A thorough risk assessment is mandatory before starting any experimental work.
-
Diazonium Salts: Solid diazonium salts can be explosive and are sensitive to shock and heat.[9] They should not be isolated unless absolutely necessary and should always be handled in solution at low temperatures.
-
Nitration: The nitration reaction is highly exothermic and can run away if not properly controlled. Slow addition of the nitrating agent and efficient cooling are essential.
-
Cyanides: Copper(I) cyanide and any cyanide-containing waste are highly toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. All cyanide waste must be quenched and disposed of according to institutional safety protocols.
-
Acids: Concentrated and fuming acids are highly corrosive. Handle with appropriate PPE.
Frequently Asked Questions (FAQs)
Q1: Can I use a different starting material? A1: Yes, for example, starting from 4-chloro-2-(trifluoromethyl)aniline is a more direct route if it is commercially available. The synthesis would then begin with the Sandmeyer reaction.
Q2: How can I monitor the progress of the reactions? A2: Thin-layer chromatography (TLC) and gas chromatography (GC) are excellent techniques for monitoring the consumption of starting materials and the formation of products and byproducts in each step.
Q3: What should I do if the reaction stalls? A3: For catalytic reactions, adding a fresh portion of the catalyst may help. For other reactions, a slight increase in temperature might be necessary, but this should be done cautiously to avoid promoting side reactions. Always re-evaluate the purity and reactivity of your reagents if a reaction fails to proceed.
References
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
- Wikipedia. (2023). Sandmeyer reaction.
- Google Patents. (n.d.). CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.
- ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.
- ResearchGate. (2020). Reactive Chemical Hazards of Diazonium Salts.
- RSC Publishing. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances.
- Sathee Jee. (n.d.). Chemistry Diazotization Reaction.
- University of California, Irvine. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring.
- National Center for Biotechnology Information. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. PMC.
- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- ResearchGate. (n.d.). Proposed reaction mechanism of the hydrolysis of the trifluoromethyl....
- Semantic Scholar. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group.
- RSC Publishing. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group.
- YouTube. (2024). Diazotization Reaction | Class 12 Chemistry | Nitrogen Containing Compounds.
- RSC Publishing. (n.d.). ORGANIC CHEMISTRY.
- Chemistry LibreTexts. (2020). 17.3: Reactions involving arenediazonium salts.
- Google Patents. (n.d.). EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds.
- L.S. College, Muzaffarpur. (2022). Sandmeyer reaction.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- National Center for Biotechnology Information. (2016). Exploring Flow Procedures for Diazonium Formation. PMC.
- ResearchGate. (n.d.). Nitroarene reduction using Raney nickel alloy with ammonium chloride in water.
- LookChem. (n.d.). Nitroarene reduction using Raney nickel alloy with ammonium chloride in water.
- NPTEL. (n.d.). Lecture 16 Aromatic Diazonium Salts.
- CK-12 Foundation. (2023). Diazonium Salts.
- RSC Publishing. (2017). A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. RSC Advances.
- American Journal of Chemistry. (n.d.). Determination of the p/o-Isomer Product Ratios in Electrophilic Aromatic Nitration of Alkylbenzenes Using High Resolution 1H NMR Spectroscopy.
- Rasayan Journal of Chemistry. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS.
- Google Patents. (n.d.). CN102417457A - Clean nitration reaction of p-chlorotrifluoromethane catalyzed by heteropoly acid ionic liquid.
- Chemistry LibreTexts. (2023). Reactions of Diazonium Salts.
- University of Rochester. (n.d.). How To: Purify by Crystallization.
- CUNY. (n.d.). Purification by Recrystallization.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- MIT OpenCourseWare. (n.d.). Purification of Solids by Recrystallization.
- ResearchGate. (n.d.). Recrystallization.
- Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- PubChem. (n.d.). 5-Chloro-2-nitrobenzotrifluoride.
- Google Patents. (n.d.). US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.
- Google Patents. (n.d.). EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Electrophilic aromatic substitution. Part 32. The nitration of 1,3,5-trichloro-2-nitrobenzene, 1,3,5-trichloro-2,6-dinitrobenzene, and 1,2,3,5-tetrachloro-4,6-dinitrobenzene in sulphuric acid and in oleum.
Sources
- 1. byjus.com [byjus.com]
- 2. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds - Google Patents [patents.google.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. How To [chem.rochester.edu]
- 18. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 19. mt.com [mt.com]
- 20. Purification of Solids by Recrystallization | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 21. researchgate.net [researchgate.net]
Stability and degradation pathways of 2-Chloro-4-(trifluoromethyl)benzonitrile
Welcome to the technical support resource for 2-Chloro-4-(trifluoromethyl)benzonitrile (CAS No. 1813-33-8). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their work. Here, we provide in-depth answers to frequently asked questions regarding its stability and degradation, alongside practical troubleshooting guides for common experimental challenges. Our goal is to blend technical data with field-proven insights to ensure the success and integrity of your research.
Frequently Asked Questions (FAQs)
This section addresses common queries about the handling, stability, and chemical behavior of this compound.
Q1: What are the fundamental physicochemical properties and recommended storage conditions for this compound?
Answer: this compound is a colorless to light yellow liquid that is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its stability is contingent on proper storage. It is recommended to store the compound at room temperature in a tightly sealed container, protected from moisture and light.[1] While generally stable under these conditions, its reactivity can be influenced by the presence of strong acids, bases, or high temperatures.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1813-33-8 | [1][3] |
| Molecular Formula | C₈H₃ClF₃N | [1] |
| Molecular Weight | 205.56 g/mol | [1] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Boiling Point | 192-193 °C (lit.) | |
| Density | 1.389 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.4840 (lit.) | |
| Storage Temperature | Room Temperature | [1] |
Q2: How susceptible is this compound to hydrolysis?
Answer: The benzonitrile group is susceptible to hydrolysis under both acidic and basic conditions, typically proceeding in a two-step manner: first to an amide intermediate (2-chloro-4-(trifluoromethyl)benzamide) and then to the corresponding carboxylic acid (2-chloro-4-(trifluoromethyl)benzoic acid).
The rate of hydrolysis is significantly influenced by the substituents on the aromatic ring.[4] The presence of two strong electron-withdrawing groups, the chloro (-Cl) and trifluoromethyl (-CF₃) groups, deactivates the aromatic ring but makes the nitrile carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions.[5] Studies on substituted benzonitriles have shown that electron-withdrawing groups can accelerate hydrolysis, particularly in highly concentrated acid.[4] For instance, the hydrolysis of the related 2-chloro-6-trifluoromethyl benzonitrile to its amide can be achieved with sodium hydroxide at elevated temperatures (100 °C).[6] Therefore, prolonged exposure to aqueous acidic or basic conditions, especially at higher temperatures, should be avoided if the integrity of the nitrile group is desired.
Q3: What are the primary degradation pathways I should be aware of?
Answer: Degradation can be initiated by hydrolysis, heat (thermolysis), or light (photolysis). Understanding these pathways is critical for designing stable formulations and predicting potential impurities.
A. Hydrolytic Degradation Pathway
As discussed in Q2, the most common degradation pathway in the presence of water is the hydrolysis of the nitrile functional group.
Caption: Proposed hydrolytic degradation pathway.
B. Thermal Degradation Pathway
At elevated temperatures, bond cleavage can occur. While specific data for this molecule is limited, studies on similar compounds suggest that the C-Cl and C-CF₃ bonds are the most likely points of initial cleavage due to their lower bond dissociation energies compared to the C-C bonds within the aromatic ring.[7] High-temperature degradation (e.g., >450°C) could lead to complex fragmentation, potentially generating smaller halogenated and fluorinated molecules, alongside products from nitrile group decomposition like hydrogen cyanide.[8][9]
C. Photolytic Degradation Pathway
Aromatic halides are known to undergo photolytic degradation. A probable pathway involves the reductive cleavage of the carbon-chlorine bond upon exposure to UV radiation, especially in the presence of a hydrogen-donating solvent or reducing agent.[10][11] This would lead to the formation of 4-(trifluoromethyl)benzonitrile. Advanced Oxidation Processes (AOPs), which generate highly reactive hydroxyl radicals via UV light in the presence of agents like H₂O₂, can lead to more extensive degradation, including ring opening.[12]
Caption: Potential initiation steps in photolysis.
Q4: What analytical methods are best for conducting stability and degradation studies?
Answer: A multi-technique approach is recommended to accurately monitor the parent compound and identify its degradation products.[13]
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment and stability studies. A reverse-phase C18 column with a UV detector is typically suitable. It allows for the separation and quantification of the parent compound from its more polar degradation products like the corresponding amide and carboxylic acid.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing the parent compound and any volatile or semi-volatile impurities. Electron Ionization (EI) can provide characteristic fragmentation patterns to help identify unknown degradants.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for the structural elucidation of unknown degradation products isolated from the reaction mixture. ¹⁹F NMR is particularly sensitive for tracking any changes involving the trifluoromethyl group.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: A quick and effective method to monitor the disappearance of the characteristic nitrile (C≡N) stretch (around 2220-2240 cm⁻¹) and the appearance of amide or carboxylic acid functional groups.[13]
Troubleshooting Guide for Experimental Workflows
This section provides solutions to common problems encountered during the synthesis, handling, and analysis of this compound.
Workflow: Forced Degradation Study
A forced degradation study is essential for understanding stability. Below is a generalized workflow and a troubleshooting guide for common issues that arise.
Caption: General workflow for a forced degradation study.
Common Problems & Solutions
Table 2: Troubleshooting Experimental Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent results or rapid degradation in control samples. | 1. Contamination: Glassware or solvents may contain acidic/basic residues. 2. Ambient Light: The compound may have some light sensitivity.[10] 3. Solvent Reactivity: The chosen solvent (e.g., methanol) may participate in the reaction under certain conditions. | 1. Use high-purity solvents and ensure all glassware is thoroughly cleaned and dried. 2. Protect samples from light using amber vials or by covering them with aluminum foil.[12] 3. Use an inert aprotic solvent like acetonitrile for stability studies unless solvent effects are being investigated. |
| An unexpected peak appears in the chromatogram during a reaction. | 1. Thermal Degradation: The reaction temperature may be too high, causing decomposition.[8] 2. Side Reaction: The reagents may be reacting at other sites on the molecule. 3. Isomerization: Under certain conditions, substituent migration could occur, though this is less likely. | 1. Lower the reaction temperature and monitor for the appearance of the impurity. 2. Isolate and identify the impurity using MS and NMR to understand the side reaction. 3. Confirm the structure of the main product to rule out isomerization. |
| Low yield in nucleophilic aromatic substitution (SNAr) reactions. | 1. Deactivated Ring: Despite the presence of electron-withdrawing groups, the chlorine is ortho to a bulky CF₃ group, which can cause steric hindrance. 2. Insufficiently Strong Nucleophile: The chosen nucleophile may not be potent enough. 3. Suboptimal Conditions: The solvent, temperature, or catalyst may not be ideal. | 1. Increase the reaction temperature or use a catalyst (e.g., a palladium or copper catalyst for cross-coupling reactions). 2. Use a stronger nucleophile or generate it in situ with a stronger base. 3. Screen different polar aprotic solvents (e.g., DMF, DMSO, NMP) that are known to accelerate SNAr reactions. |
| No change observed in the nitrile peak (FT-IR) during a hydrolysis experiment. | 1. Slow Reaction Rate: Hydrolysis may be very slow under the chosen conditions (e.g., neutral pH, room temperature).[4] 2. Low Sensitivity: FT-IR may not be sensitive enough to detect small changes in concentration. 3. Insoluble Product: The resulting amide or acid may precipitate out of solution, preventing further reaction. | 1. Increase the temperature and/or use a more concentrated acid or base catalyst.[6] 2. Use a more sensitive quantitative technique like HPLC to monitor the reaction progress. 3. Use a co-solvent to ensure all components remain in solution throughout the reaction. |
References
- Ningbo Inno Pharmchem Co., Ltd. The Chemistry Behind 2-Chloro-5-(trifluoromethyl)benzonitrile: Synthesis and Properties. [Link]
- Google Patents. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
- PubChem. 2-Chloro-4-fluoro-5-(trifluoromethyl)benzonitrile. [Link]
- YouTube. Troubleshooting and optimizing lab experiments. [Link]
- Pharmaffili
- PMC.
- Zeitschrift für Naturforschung.
- Journal of the Chemical Society, Perkin Transactions 2. The acid-catalysed hydrolysis of benzonitrile. [Link]
- Google Patents. CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile.
- PubChem. 2-(Trifluoromethyl)benzonitrile. [Link]
- Google Patents.
- ChemRxiv. Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). [Link]
- EPA NEPIS. Determination Of The Thermal Decomposition Properties Of 20 Selected Hazardous Organic Compounds. [Link]
- PubMed.
- ResearchGate. (PDF) Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). [Link]
- Ataman Kimya. PCBTF (P-CHLOROBENZOTRIFLUORIDE). [Link]
- ResearchGate. Study on thermal decomposition of 2-chlorobenzalmalononitrile | Request PDF. [Link]
- Crysdot LLC. This compound. [Link]
- Eawag-BBD.
- NIH. Understanding the Thermal Degradation Mechanism of High-Temperature-Resistant Phthalonitrile Foam at Macroscopic and Molecular Levels. [Link]
- NRC Publications Archive. Thermal decomposition products of polyacrylonitrile. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. scbt.com [scbt.com]
- 4. znaturforsch.com [znaturforsch.com]
- 5. nbinno.com [nbinno.com]
- 6. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. researchgate.net [researchgate.net]
- 9. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Challenges in the Scale-Up of 2-Chloro-4-(trifluoromethyl)benzonitrile Production
Welcome to the technical support guide for the synthesis and scale-up of 2-Chloro-4-(trifluoromethyl)benzonitrile (CAS No. 1813-33-8). This document is designed for researchers, process chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the production of this key chemical intermediate. This compound is a versatile building block in the synthesis of pharmaceuticals and agrochemicals, where the inclusion of the trifluoromethyl group can enhance metabolic stability and lipophilicity.[1][2]
Synthesis Overview: The Sandmeyer Reaction Pathway
The most prevalent and industrially viable route to this compound is a two-stage process commencing from 2-chloro-4-(trifluoromethyl)aniline. The synthesis hinges on two classic named reactions:
-
Diazotization: The primary aromatic amine is converted into a reactive diazonium salt using nitrous acid, which is generated in situ.[3][4]
-
Sandmeyer Cyanation: The intermediate diazonium salt is subsequently displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst, to yield the target benzonitrile.[5][6][7][8] This reaction is a form of radical-nucleophilic aromatic substitution.[5][9]
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound? The most established method is the Sandmeyer reaction, which involves the diazotization of 2-chloro-4-(trifluoromethyl)aniline followed by a copper-catalyzed cyanation.[5][6][9] This route is favored for its reliability and use of readily available starting materials.
Q2: What are the most critical parameters to control during this synthesis? Two parameters are paramount. First, strict temperature control during the diazotization step (typically 0–5 °C) is crucial, as diazonium salts are thermally unstable and can decompose, leading to side products and safety hazards.[10] Second, the quality and reactivity of the copper(I) cyanide catalyst in the Sandmeyer step directly impact the reaction's yield and purity.
Q3: What are the primary safety hazards associated with this process, especially during scale-up? The key hazards are:
-
Thermal Instability: Aryl diazonium salts are potentially explosive when isolated and dry, and their decomposition is highly exothermic.[10] They should always be prepared and used in solution at low temperatures.
-
Cyanide Toxicity: Copper(I) cyanide and any residual cyanide salts are highly toxic.[11] Contact with acids liberates extremely toxic hydrogen cyanide gas. All manipulations require a well-ventilated fume hood and appropriate personal protective equipment (PPE).
-
Exothermic Reactions: Both the diazotization and the Sandmeyer reaction can be exothermic. On a larger scale, this poses a risk of a runaway reaction if cooling is insufficient.[12][13]
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, categorized by reaction stage.
Part A: Diazotization of 2-Chloro-4-(trifluoromethyl)aniline
This initial step is critical for success. The goal is the clean, high-yield conversion of the starting aniline to its corresponding diazonium salt.
Caption: Troubleshooting logic for the diazotization of 2-chloro-4-(trifluoromethyl)aniline.
Problem: My reaction mixture turns dark brown or black, and I observe significant gas evolution during the diazotization.
-
Causality: This strongly indicates the premature decomposition of the diazonium salt. These salts are notoriously unstable above 5-10 °C. The decomposition generates nitrogen gas and a complex mixture of phenolic and polymeric tars, which are responsible for the dark coloration.
-
Solution: Immediately check and reinforce your cooling system. The addition of the sodium nitrite solution should be done slowly and dropwise, ensuring the internal temperature never exceeds 5 °C. It is also critical to use the generated diazonium salt solution in the subsequent Sandmeyer step without delay.[10]
Problem: The final yield is low, and I've isolated unreacted 2-chloro-4-(trifluoromethyl)aniline.
-
Causality: This points to incomplete diazotization. This can happen if the starting aniline was not fully dissolved and protonated in the acidic medium before the addition of sodium nitrite. Solid clumps of the aniline hydrochloride salt will react very slowly. Alternatively, an insufficient amount of sodium nitrite was used.
-
Solution: Ensure the aniline is completely dissolved in the aqueous acid (e.g., HCl) before cooling the solution to 0 °C. A slight excess of both acid (2.5-3 equivalents) and sodium nitrite (1.05-1.1 equivalents) is often used to drive the reaction to completion.[14]
Part B: Sandmeyer Cyanation Reaction
Problem: The yield of this compound is poor, and a significant amount of 2-chloro-4-(trifluoromethyl)phenol is formed.
-
Causality: The formation of the phenol is a classic side reaction where water acts as a nucleophile, displacing the diazonium group. This becomes competitive with the desired cyanation if the Sandmeyer reaction is too slow or if the reaction temperature is too high, promoting decomposition before cyanation can occur.
-
Solution:
-
Catalyst Activity: Ensure you are using fresh, high-quality copper(I) cyanide. Cu(I) salts can oxidize to less active Cu(II) species upon storage.
-
Reaction Conditions: Add the cold diazonium salt solution slowly to a warm solution of CuCN (typically 50-70 °C). This ensures the diazonium salt reacts quickly upon addition rather than accumulating and decomposing. Maintain good agitation to ensure proper mixing.
-
Problem: The reaction produces biaryl impurities (e.g., 2,2'-dichloro-4,4'-bis(trifluoromethyl)biphenyl).
-
Causality: The Sandmeyer reaction proceeds via a radical mechanism, and the formation of biaryl byproducts is a known competing pathway where the intermediate aryl radical dimerizes.[5][9]
-
Solution: This is often minimized by ensuring the copper(I) catalyst is active and present in sufficient quantity. A well-controlled, steady addition of the diazonium salt can also help by keeping the steady-state concentration of the aryl radical low, thus disfavoring dimerization.
Part C: Product Isolation and Purification
Problem: My final product is a dark or discolored oil.
-
Causality: Discoloration is typically due to residual acidic impurities, phenolic byproducts, or trace azo compounds formed during the diazotization step.
-
Solution: After the initial extraction, wash the organic layer with a dilute sodium carbonate or sodium hydroxide solution to remove acidic phenols. A subsequent treatment of the crude product with activated carbon before distillation can effectively remove color impurities.[15]
Problem: I'm having difficulty purifying the product by distillation.
-
Causality: The product has a relatively high boiling point. Co-distillation with impurities of similar boiling points can reduce purity.
-
Solution: Vacuum distillation is the preferred method for purification.[15] Refer to the physical properties table below for guidance. If distillation is insufficient, column chromatography on silica gel can be employed for laboratory-scale purification.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 1813-33-8 | [2][16] |
| Molecular Formula | C₈H₃ClF₃N | [2][8] |
| Molecular Weight | 205.56 g/mol | [8][16] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 192-193 °C (at 760 mmHg)[16]; 97 °C (at 13 mmHg)[2] | |
| Density | 1.389 - 1.41 g/mL at 25 °C | [2][8][16] |
| Refractive Index (n20/D) | ~1.484 | [16] |
Part D: Scale-Up and Safety Considerations
Problem: How do I manage the exotherm when scaling up the Sandmeyer reaction?
-
Causality: The decomposition of the diazonium salt and the subsequent reaction with CuCN are both exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat removal less efficient and increasing the risk of a thermal runaway.[12][13]
-
Solution:
-
Calorimetry Studies: Before any significant scale-up, perform reaction calorimetry (e.g., using an RC1 calorimeter) to quantify the heat of reaction and determine the rate of heat evolution under planned process conditions.[12]
-
Controlled Addition: The scale-up protocol must rely on the controlled, slow addition of the diazonium salt solution to the copper cyanide slurry. The addition rate should be governed by the cooling capacity of the reactor to maintain a safe internal temperature.
-
Engineering Controls: Use a jacketed reactor with an efficient heat transfer fluid and a robust cooling system. Ensure the reactor is equipped with emergency quenching capabilities.
-
Problem: What are the best practices for handling cyanide waste?
-
Causality: Aqueous waste streams will contain residual copper salts and highly toxic cyanide ions.
-
Solution: Cyanide waste must never be mixed with acidic waste streams, as this will generate lethal hydrogen cyanide gas. All cyanide-containing waste should be collected separately and treated with an oxidizing agent, such as sodium hypochlorite (bleach) or hydrogen peroxide under basic (pH > 10) conditions, to convert cyanide to the much less toxic cyanate. Always follow your institution's specific waste disposal protocols.
Experimental Protocols
Protocol 1: Diazotization of 2-Chloro-4-(trifluoromethyl)aniline (Lab Scale)
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 2-chloro-4-(trifluoromethyl)aniline (1.0 eq) and 3M hydrochloric acid (3.0 eq).
-
Stir the mixture until the aniline is completely dissolved.
-
Cool the flask in an ice-salt bath to an internal temperature of 0–5 °C.
-
Dissolve sodium nitrite (1.1 eq) in deionized water and place it in the dropping funnel.
-
Add the sodium nitrite solution dropwise to the stirred aniline solution over 30-45 minutes, ensuring the internal temperature is maintained below 5 °C.
-
After the addition is complete, stir the resulting pale yellow solution for an additional 15 minutes at 0–5 °C. This diazonium salt solution should be used immediately in the next step.
Protocol 2: Sandmeyer Cyanation (Lab Scale)
-
In a separate flask equipped for heating and stirring, prepare a solution or slurry of copper(I) cyanide (1.2 eq) in a suitable solvent (e.g., water or DMF).
-
Heat the CuCN mixture to 60-70 °C.
-
Slowly add the cold diazonium salt solution prepared in Protocol 1 to the hot CuCN mixture via a dropping funnel over approximately 1 hour. Vigorous gas evolution (N₂) will be observed.
-
After the addition is complete, continue to stir the reaction mixture at 60-70 °C for 1-2 hours until gas evolution ceases.
-
Cool the mixture to room temperature and extract the product with an appropriate organic solvent (e.g., toluene or ethyl acetate).
-
Wash the combined organic layers with water and then with a dilute sodium carbonate solution to remove impurities.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude oil via vacuum distillation to yield this compound as a clear liquid.[15]
References
- Wikipedia. Sandmeyer reaction. [Link]
- L.S.College, Muzaffarpur. (2020-09-24). Sandmeyer reaction. [Link]
- Organic Chemistry Portal.
- ACS Publications. (2024-01-01). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development. [Link]
- NIH National Library of Medicine. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances. [Link]
- chemeurope.com. Sandmeyer reaction. [Link]
- Sciencemadness Wiki. (2024-03-11). Kolbe nitrile synthesis. [Link]
- Key Applications of Fluorinated Benzonitriles in Modern Chemistry. [Link]
- Chemistry Steps.
- NINGBO INNO PHARMCHEM CO.,LTD. (2024-01-06). Sourcing High-Purity Fluorinated Benzonitriles for Chemical Synthesis. [Link]
- Google Patents.
- Chad's Prep. 20.11 Synthesis and Reactions of Nitriles. [Link]
- Chemistry Steps. Reactions of Nitriles. [Link]
- ResearchGate. (2017-07-23). How can I purify impure benzonitrile?. [Link]
- ResearchGate. (2024-01-03). Synthesis of 3-Fluoro-4-(hydroxymethyl)
- StudySmarter.
- ACS Publications. (2008-11-21). A simple procedure for optimal scale-up of fine chemical processes. Part II: the nitration of 4-chloro benzotrifluoride. Industrial & Engineering Chemistry Research. [Link]
- Google Patents. CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.
- ResearchGate. (2023-08-07). An Efficient Scale-Up Process for the Preparation of the APD334 Precursor 4-Chloromethyl-1-cyclopentyl-2-(trifluoromethyl)benzene. [Link]
- Google Patents. CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile.
- ACS Publications. (2015-12-01). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development. [Link]
- NIH National Library of Medicine. (2016-07-14). Exploring Flow Procedures for Diazonium Formation. Organic Process Research & Development. [Link]
- Patsnap. Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene. [Link]
- Organic Chemistry Portal.
- Oxford Academic. (2015). Assessing Exposures to 1-chloro-4-(trifluoromethyl) Benzene (PCBTF) in U.S. Workplaces.
- Google Patents. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
- Lumen Learning. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II. [Link]
- BYJU'S.
- ResearchGate. (2023-08-05). Simple Procedure for Optimal Scale-up of Fine Chemical Processes. II. Nitration of 4-Chlorobenzotrifluoride. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Diazotisation [organic-chemistry.org]
- 4. byjus.com [byjus.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sandmeyer_reaction [chemeurope.com]
- 8. benchchem.com [benchchem.com]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. benchchem.com [benchchem.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. irinsubria.uninsubria.it [irinsubria.uninsubria.it]
- 13. researchgate.net [researchgate.net]
- 14. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 2-クロロ-4-(トリフルオロメチル)ベンゾニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Purification of 2-Chloro-4-(trifluoromethyl)benzonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of commercial-grade 2-Chloro-4-(trifluoromethyl)benzonitrile (CAS No. 1813-33-8). As a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, achieving high purity is paramount to ensure the reliability of downstream reactions and the safety of the final products.[1] This document is structured to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions during your purification experiments.
Section 1: FAQs - Initial Assessment & Purification Strategy
This section addresses the preliminary questions researchers face when handling a new batch of commercial this compound.
Q1: What are the typical impurities in commercial this compound?
Commercial grades of this compound typically have a purity of 95-97%.[1][2] The impurities present are generally related to the synthetic route used for its manufacture. While specific impurity profiles are proprietary to the manufacturer, they can be broadly categorized:
-
Isomeric Impurities: Positional isomers formed during the synthesis, such as other chloro- or trifluoromethyl-substituted benzonitriles. These are often the most challenging to remove due to their similar physicochemical properties.
-
Unreacted Starting Materials: Precursors from the synthesis may persist in the final product. Common synthetic pathways may involve starting materials like m-chlorobenzotrifluoride, which could lead to related intermediates like 4-chloro-2-trifluoromethylaniline or 4-chloro-2-methyl bromobenzene.[3]
-
Byproducts of Synthesis: Side-reactions can introduce various impurities. For instance, partial hydrolysis of the nitrile group (-CN) to an amide (-CONH₂) or a carboxylic acid (-COOH) can occur if water is not rigorously excluded in certain steps.
-
Colored Impurities: These are often high molecular weight, conjugated organic molecules that, even at trace levels, can impart a yellow or brown tint to the product.
-
Residual Solvents: Solvents used in the final steps of manufacturing or purification may be present.
Q2: How should I assess the purity of my starting material before attempting purification?
An initial purity assessment is crucial for selecting the right purification strategy and for establishing a baseline.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These are the preferred methods for an initial assessment.[4][5] A quick run will reveal the number of components in your sample and their relative concentrations (by area percent), giving you a clear picture of the impurity profile.
-
Melting Point Analysis: As a low-melting solid, determining the melting point range can be a quick indicator of purity.[6] Pure compounds exhibit a sharp melting range (typically <1°C), whereas impure samples will melt over a broader and depressed temperature range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A ¹H or ¹⁹F NMR spectrum can quickly identify major impurities if their structures are significantly different from the main compound.
Q3: Which purification method should I choose?
The choice of method depends on the physical state of your compound, the nature of the impurities, and the desired final purity. The workflow below provides a general decision-making framework.
Caption: Decision workflow for selecting a purification method.
Section 2: Troubleshooting Guide - Recrystallization
Recrystallization is often the most effective and scalable method for purifying solid organic compounds.[7] It is based on the principle that the solubility of a solid in a solvent increases with temperature.[8]
Q4: How do I select the right recrystallization solvent?
The ideal solvent should dissolve the compound well when hot but poorly when cold, while impurities should remain soluble at all temperatures.[9]
Application Scientist's Insight: The principle of "like dissolves like" is a good starting point. Our target molecule is moderately polar. Therefore, solvents of intermediate polarity like alcohols or mixed solvent systems are often successful.[10]
Protocol for Solvent Screening:
-
Place ~20-30 mg of the crude solid into a small test tube.
-
Add the test solvent dropwise at room temperature. A good candidate solvent will not dissolve the solid.
-
Heat the mixture in a water or sand bath. The solid should dissolve completely upon heating.
-
Allow the solution to cool to room temperature, then place it in an ice bath. Abundant crystal formation indicates a promising solvent.
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar | Often a good choice for aromatic compounds. |
| Isopropanol | 82 | Polar | Similar to ethanol, slightly less polar. |
| Hexanes/Heptane | 69 / 98 | Non-polar | Good "bad" solvent for two-solvent systems. Unlikely to work as a single solvent. |
| Ethyl Acetate | 77 | Intermediate | Can be a good single solvent or a "good" solvent in a pair with hexanes. |
| Toluene | 111 | Non-polar | Can be effective for aromatic compounds, but its high boiling point may cause oiling out. |
| Water | 100 | Very Polar | Generally unsuitable for non-polar organic compounds unless they have highly polar functional groups.[10] |
Q5: My compound "oiled out" instead of forming crystals. What's wrong and how do I fix it?
"Oiling out" occurs when the solid melts in the hot solvent and separates as an immiscible liquid phase instead of crystallizing upon cooling.[10]
Application Scientist's Insight: This happens when the temperature of the saturated solution is higher than the melting point of the compound. The compound melts before it has a chance to form a crystal lattice. It is also exacerbated by a high concentration of impurities, which depresses the melting point.
Solutions:
-
Add More Solvent: Re-heat the solution until the oil fully dissolves, then add a small amount of additional hot solvent to lower the saturation temperature.
-
Lower the Solvent Boiling Point: Switch to a lower-boiling point solvent or solvent mixture.
-
Slow Down Cooling: Allow the solution to cool very slowly. Insulate the flask to ensure it reaches room temperature over several hours before moving it to an ice bath. Slow cooling is critical for forming pure, well-defined crystals.[8][10]
-
Use a Seed Crystal: Add a single, pure crystal of the compound to the cooled, supersaturated solution to induce crystallization at a lower temperature.[10]
Q6: My product recovery is very low. How can I improve the yield?
Low recovery is a common challenge that can be mitigated by careful technique.[10]
Causes & Solutions:
-
Using Too Much Solvent: This is the most common cause. If you add too much solvent, the solution will not be saturated upon cooling, and the product will remain dissolved. Solution: Gently boil off some of the solvent to re-concentrate the solution and allow it to cool again.
-
Premature Crystallization: If crystals form in the funnel during hot filtration, you will lose product. Solution: Use a pre-heated funnel and filter the hot solution as quickly as possible.[10]
-
Cooling Too Quickly: Rapid cooling in an ice bath can trap impurities and lead to the formation of very small crystals that are difficult to filter. Solution: Always allow the solution to cool slowly to room temperature first.
-
Incomplete Filtration: Ensure you are using a properly seated filter paper in your Büchner funnel and a good vacuum to remove all the mother liquor.
Q7: The purified product is still colored. What should I do?
Colored impurities can often be removed with activated charcoal.
Application Scientist's Insight: Activated charcoal has a very high surface area and adsorbs large, conjugated molecules responsible for color. However, it will also adsorb your product, so use it sparingly.
Protocol:
-
After dissolving your crude product in the hot solvent, remove the flask from the heat source.
-
Add a very small amount of activated charcoal (the tip of a spatula is usually sufficient).
-
Bring the mixture back to a boil for a few minutes.
-
Perform a hot filtration through fluted filter paper to remove the charcoal and any insoluble impurities.[10] The resulting filtrate should be colorless.
Caption: Troubleshooting flowchart for common recrystallization issues.
Section 3: Troubleshooting Guide - Vacuum Distillation
Q9: When is vacuum distillation preferable to recrystallization?
Vacuum distillation is the method of choice under these circumstances:
-
The compound is a liquid or a very low-melting solid at room temperature.
-
A suitable recrystallization solvent cannot be found.
-
The impurities are non-volatile, allowing for a clean separation.
Application Scientist's Insight: this compound has a high atmospheric boiling point (192-193 °C), which risks thermal decomposition.[2] Vacuum distillation lowers the boiling point to a safer temperature (e.g., 97 °C at 13 mmHg), preserving the integrity of the molecule.[1]
Q10: How do I perform a vacuum distillation for this compound?
A successful vacuum distillation requires careful setup and attention to detail. See Appendix B for a detailed protocol.
Key Troubleshooting Points:
-
Inadequate Vacuum: A fluctuating or poor vacuum is the most common problem. Ensure all joints are properly sealed with vacuum grease and that your vacuum pump is in good working order and protected by a cold trap.
-
Bumping: The violent boiling of the liquid, known as bumping, can contaminate the distillate. Solution: Use a magnetic stir bar or boiling chips to ensure smooth boiling. For high-vacuum work, an air leak or nitrogen bleed is more effective.
-
Fractional Separation: If impurities have boiling points close to your product, a simple distillation may not be sufficient. Solution: Use a fractionating column (e.g., a Vigreux column) packed with a high-surface-area material to improve separation efficiency.
Section 4: Purity Validation Protocols
After purification, you must validate the purity of your product.
Q11: How can I confirm the purity of my final product?
A combination of chromatographic and spectroscopic methods provides the most comprehensive assessment.
HPLC Analysis: Reverse-phase HPLC is ideal for assessing the purity of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[4] |
| Column | C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (e.g., 60:40 v/v), filtered and degassed |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Data Analysis | Purity is calculated using the area percentage method from the resulting chromatogram. |
GC Analysis: Gas chromatography is suitable for analyzing volatile impurities.
| Parameter | Gas Chromatography (GC) |
| Principle | Separation based on volatility and interaction with a stationary phase.[5] |
| Column | DB-5 or equivalent (e.g., 30 m x 0.25 mm) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, ramp at 10 °C/min to 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Data Analysis | Purity is calculated using the area percentage method. GC-MS can be used to identify impurity peaks. |
Appendix A: Experimental Protocol - Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. Add the chosen solvent (e.g., isopropanol) in small portions while heating the flask on a stirrer/hotplate until the solid just dissolves.
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and boil for 2-3 minutes.
-
Hot Filtration: Pre-heat a funnel with a piece of fluted filter paper. Quickly filter the hot solution into a clean, warm Erlenmeyer flask to remove insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8][9]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven.
References
- University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. [Link]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Ensuring Purity: The Importance of Purification in 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile Production. [Link]
- ResearchGate. (2017). How can I purify impure benzonitrile?. [Link]
- Google Patents. (2021). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
- Google Patents. (2013). CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.
- University of Rochester. (n.d.).
- Chemistry LibreTexts. (2023).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
- Google Patents. (2019). CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile.
- European Patent Office. (2019). EP 3696165 A1 - PROCESS FOR THE PREPARATION OF 4-HALOPHENOXY-2-TRIFLUOROMETHYL BENZONITRILE. [Link]
- European Patent Office. (1991).
- European Patent Office. (2019). EP 3696164 A1 - PROCESS FOR THE PREPARATION OF 4-NITRO-2-(TRIFLUOROMETHYL)-BENZONITRILE. [Link]
- LookChem. (n.d.). This compound manufacturers and suppliers in india. [Link]
- PubChem. (n.d.). 2-(Trifluoromethyl)benzonitrile.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2-クロロ-4-(トリフルオロメチル)ベンゾニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. mt.com [mt.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Home Page [chem.ualberta.ca]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Monitoring the progress of reactions involving 2-Chloro-4-(trifluoromethyl)benzonitrile
An essential component of successful synthesis is the ability to accurately monitor reaction progress, identify intermediates, and characterize final products. This is particularly true when working with highly functionalized molecules like 2-Chloro-4-(trifluoromethyl)benzonitrile, a versatile intermediate in the pharmaceutical and agrochemical industries.[1][2] Its unique electronic properties, stemming from the electron-withdrawing nitrile (-CN) and trifluoromethyl (-CF₃) groups, dictate its reactivity and necessitate robust analytical oversight.
This Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive guide to monitoring and troubleshooting reactions involving this key building block. The content is structured in a question-and-answer format to directly address common challenges and is grounded in established chemical principles and analytical practices.
Part 1: Frequently Asked Questions (FAQs) on General Reaction Monitoring
This section addresses foundational questions about selecting and implementing the appropriate analytical techniques for reactions involving this compound.
Q1: What are the primary analytical methods for monitoring reactions with this compound?
A1: The choice of method depends on the reaction type, available equipment, and the desired level of detail. The most common techniques are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) often coupled with Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Table 1: Comparison of Common Analytical Techniques
| Technique | Speed | Cost | Information Provided | Key Considerations for this Substrate |
| TLC | Fast | Low | Qualitative (presence/absence of spots, relative polarity) | Good for quick checks on reaction completion.[3][4][5] |
| GC/GC-MS | Moderate | Moderate | Quantitative, purity assessment, mass of components | Excellent for volatile and thermally stable compounds.[6][7] The trifluoromethyl group makes the compound amenable to GC analysis. |
| HPLC/LC-MS | Moderate | High | Quantitative, high-resolution separation, purity, mass of components | Highly versatile for a wide range of reaction types, including those with non-volatile products (e.g., salts).[8][9][10] |
| NMR | Slow | High | Structural confirmation, quantitative analysis, mechanistic insights | ¹⁹F NMR is a uniquely powerful tool for directly observing the trifluoromethyl group.[11][12] ¹H NMR tracks changes in aromatic protons. |
Q2: How do I select the best monitoring technique for my specific reaction?
A2: Your selection should be guided by the properties of your starting materials and expected products. The following workflow provides a logical approach to this decision.
Caption: Workflow for selecting an analytical monitoring technique.
Q3: Are there specific spectroscopic signatures I should look for when working with this molecule?
A3: Yes, the trifluoromethyl group provides a unique and powerful analytical handle.
-
¹⁹F NMR Spectroscopy : This is the most direct method for confirming the presence and electronic environment of the CF₃ group. The this compound starting material will show a sharp singlet. Any reaction that changes the electronic nature of the aromatic ring will cause a shift in this signal. For example, replacing the chloro group with a more electron-donating group will typically shift the signal upfield.[11]
-
Infrared (IR) Spectroscopy : The nitrile group (C≡N) has a characteristic sharp absorption band around 2220-2240 cm⁻¹. The disappearance of this peak is a clear indicator that the nitrile has been hydrolyzed, reduced, or otherwise transformed.[13] The C-F bonds of the trifluoromethyl group also have strong absorptions, typically in the 1100-1350 cm⁻¹ region.
-
Mass Spectrometry (MS) : The presence of chlorine results in a characteristic M+2 isotopic pattern (approximately 3:1 ratio for the molecular ion peak), which can help confirm the presence of the starting material or any chlorine-containing intermediates.[14]
Part 2: Troubleshooting Guides for Specific Reactions
This section provides detailed troubleshooting advice for common synthetic transformations performed on this compound.
Guide 1: Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are common with this substrate due to the electron-withdrawing groups activating the ring for nucleophilic attack.[15][16]
Q: My SNAr reaction with an amine (or other nucleophile) is slow or stalls completely. What are the common causes and solutions?
A: Sluggish SNAr reactions on this substrate are often related to the nucleophile, solvent, or temperature.
-
Cause: Insufficiently strong nucleophile. The chlorine atom is a moderately good leaving group, but a sufficiently potent nucleophile is required for an efficient reaction.
-
Solution: If using a neutral nucleophile like an amine, the addition of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DBU) is critical to deprotonate the nucleophile in situ or to scavenge the HCl byproduct, driving the reaction forward.
-
-
Cause: Inappropriate solvent. The mechanism of SNAr involves the formation of a charged intermediate (a Meisenheimer complex).[17] The stability of this intermediate is highly dependent on the solvent.
-
Solution: Use polar aprotic solvents like DMSO, DMF, or NMP. These solvents are effective at solvating the charged intermediate, thereby lowering the activation energy of the reaction.[18] Ensure the solvents are anhydrous, as water can compete as a nucleophile, leading to hydrolysis byproducts.
-
-
Cause: Insufficient temperature. All reactions have an activation energy barrier that must be overcome.
Q: I'm observing a significant amount of a byproduct that appears to be 2-Hydroxy-4-(trifluoromethyl)benzonitrile. Why is this happening?
A: This indicates a hydrolysis side reaction. It is a classic competing pathway in SNAr chemistry.
-
Cause: Presence of water. Water, especially in the presence of a base, can act as a nucleophile, displacing the chloride to form the corresponding phenol.
-
Solution: Rigorously dry all solvents and reagents before use. Use freshly opened solvents or those stored over molecular sieves. Ensure the base used (e.g., K₂CO₃) is anhydrous.
-
-
Cause: Base-mediated hydrolysis. If using a strong hydroxide base (e.g., NaOH, KOH), direct substitution by hydroxide will compete with your intended nucleophile.
-
Solution: Switch to a non-hydroxide base like potassium carbonate or cesium carbonate. These are strong enough to facilitate the reaction of most amine or thiol nucleophiles but are less likely to cause direct hydrolysis.
-
Guide 2: Reduction of the Nitrile Group to an Aldehyde with DIBAL-H
The partial reduction of nitriles to aldehydes using Diisobutylaluminium Hydride (DIBAL-H) is a powerful transformation, but it requires precise control to avoid over-reduction.[20][21][22]
Q: My DIBAL-H reduction is producing the corresponding benzylamine, not the aldehyde. How can I improve selectivity?
A: This is a classic case of over-reduction. The key is to control the reaction stoichiometry and temperature to trap the reaction at the intermediate imine stage, which is then hydrolyzed to the aldehyde during workup.[23]
-
Cause: Reaction temperature is too high. The aluminum-imine intermediate formed after the first hydride addition is only stable at low temperatures.[23] If the temperature rises, a second equivalent of DIBAL-H can add, leading to the amine.
-
Cause: Excess DIBAL-H. Using more than one equivalent of the hydride reagent will inevitably lead to the fully reduced amine.
-
Solution: Use precisely 1.0 to 1.2 equivalents of DIBAL-H. Ensure the DIBAL-H solution has been recently titrated to confirm its molarity, as it can degrade over time. Add the DIBAL-H solution dropwise to the nitrile solution to avoid localized excesses and temperature spikes.
-
Caption: Decision tree for optimizing a DIBAL-H reduction.
Q: The workup of my DIBAL-H reaction is forming emulsions and giving me low isolated yields. What is the best workup procedure?
A: The aluminum salts formed during the quench are notoriously difficult to handle. A careful and specific workup procedure is essential.
-
Best Practice (Fieser Workup): After the reaction is complete (as judged by TLC or another method), and while keeping the solution cold, slowly add methanol to quench any excess DIBAL-H. Then, add an aqueous solution of Rochelle's salt (potassium sodium tartrate) and allow the mixture to stir vigorously at room temperature.[3] The tartrate chelates the aluminum salts, breaking up the gelatinous precipitate and resulting in a biphasic mixture that is easily separated. Continue stirring until two clear layers are observed.
Guide 3: Suzuki-Miyaura Cross-Coupling
The chloro-substituent can be replaced via palladium-catalyzed Suzuki-Miyaura cross-coupling to form a C-C bond, a foundational reaction in drug development.[24][25]
Q: My Suzuki coupling reaction is not working. I am recovering my starting material. What are the most critical parameters to troubleshoot?
A: The failure of a Suzuki coupling is almost always linked to one of three components: the catalyst, the base, or the solvent system.
-
Cause: Catalyst deactivation. The active Pd(0) catalyst can be sensitive to air.
-
Solution: Ensure the reaction is set up under an inert atmosphere (Nitrogen or Argon). Degas all solvents thoroughly before use by sparging with an inert gas or by using several freeze-pump-thaw cycles. Use a pre-catalyst (e.g., Pd(OAc)₂) with a suitable phosphine ligand (e.g., SPhos, XPhos) that is known to be effective for coupling aryl chlorides.
-
-
Cause: Incorrect or insufficient base. The base plays a crucial role in activating the boronic acid for transmetalation.[26]
-
Solution: For aryl chlorides, a moderately strong base is typically required. K₃PO₄ or K₂CO₃ are common choices. The base must be sufficiently soluble in the reaction medium to be effective. Sometimes, using an aqueous solution of the base in a biphasic system (e.g., Toluene/Water) is beneficial.
-
-
Cause: Poor solvent choice. The solvent must be able to dissolve the reactants and facilitate the catalytic cycle.
-
Solution: Common solvents include toluene, dioxane, and DME, often with added water to help dissolve the inorganic base.
-
Q: I am seeing a significant amount of 4-(Trifluoromethyl)benzonitrile as a byproduct. What is causing this dehalogenation?
A: This is a known side reaction in cross-coupling chemistry called proto-dehalogenation.
-
Cause: β-Hydride elimination from the boronic acid. If the boronic acid partner has β-hydrogens, it can undergo this side reaction. However, this is not the case for arylboronic acids.
-
Cause: Hydrodechlorination. This can occur if there is a source of hydride in the reaction. This is sometimes promoted by certain ligands or additives.
-
Solution: Ensure the boronic acid is pure; impurities can sometimes facilitate side reactions. Screen different phosphine ligands. More electron-rich and bulky ligands often promote the desired reductive elimination over side reactions. Also, ensure the reaction is not run for an excessively long time after the starting material is consumed, as this can lead to product degradation and side reactions.
-
Part 3: Experimental Protocols
This section provides standardized starting points for developing analytical methods to monitor your reactions.
Protocol 1: HPLC Method Development for Reaction Monitoring
This protocol outlines a systematic approach to developing a reverse-phase HPLC method.
Table 2: Typical HPLC Starting Conditions
| Parameter | Initial Condition | Rationale |
| Column | C18, 2.1 x 50 mm, <3 µm | A standard C18 column is a good starting point for moderately polar compounds.[27] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic conditions to ensure consistent protonation of any basic functionality and is MS-compatible.[8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common, effective organic modifier.[28] |
| Gradient | 5% to 95% B over 5-10 min | A rapid scouting gradient to determine the approximate elution conditions. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Detection | UV at 254 nm | The aromatic ring provides strong UV absorbance. |
Step-by-Step Methodology:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture (e.g., 5 µL) in a suitable solvent (e.g., 1 mL of acetonitrile) and filter through a 0.22 µm syringe filter to remove particulates.
-
Scouting Run: Inject the prepared sample and run the initial scouting gradient described in Table 2.
-
Analysis of Chromatogram:
-
Identify the peaks for your starting material, product, and any major byproducts.
-
If peaks are clustered at the beginning, a shallower gradient is needed.
-
If peaks are retained for too long, a steeper gradient or stronger initial organic percentage is required.
-
-
Optimization: Adjust the gradient based on the scouting run to achieve baseline separation of the key components in the shortest reasonable time. For example, if your peaks of interest elute between 40% and 60% B, you might change the gradient to run from 30% to 70% B over the same time period.
-
Validation: Once a suitable method is established, confirm the identity of the peaks by injecting standards of the starting material and (if available) the product.
Protocol 2: GC-MS Sample Preparation and Analysis
This protocol is suitable for reactions where all components are sufficiently volatile and thermally stable.
Step-by-Step Methodology:
-
Sample Preparation: Quench a small aliquot of the reaction mixture (e.g., 20 µL) by adding it to 1 mL of a suitable organic solvent (e.g., ethyl acetate) containing an internal standard (e.g., dodecane). Add a small amount of a drying agent like Na₂SO₄, vortex, and then transfer the supernatant to a GC vial.
-
Instrumentation Setup (Typical Conditions):
-
Injector: Split/splitless, 250 °C.
-
Column: A standard non-polar column (e.g., DB-5ms or equivalent), 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium, constant flow ~1 mL/min.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-400.
-
-
Analysis: Inject the sample. Correlate the peaks in the chromatogram to their mass spectra. The starting material, this compound, will have a molecular ion peak at m/z 205, with an M+2 peak at m/z 207. The product will have a different molecular weight and fragmentation pattern. The relative peak areas (normalized to the internal standard) can be used to track the consumption of starting material and formation of the product over time. Note that some highly reactive fluorinated compounds can potentially degrade GC columns over time.[29]
References
- Organic Synthesis. (n.d.). DIBAL-H Reduction.
- Wikipedia. (n.d.). Nitrile reduction.
- Organic Synthesis. (n.d.). Hydrolysis of Nitriles.
- Master Organic Chemistry. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles.
- SIELC Technologies. (n.d.). Separation of Benzonitrile, m-chloro- on Newcrom R1 HPLC column.
- Chemistry Steps. (n.d.). DIBAL Reducing Agent.
- ResearchGate. (2014). Is it possible to analyze F-compounds with GCMS?.
- Couturier, C., et al. (2007). Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives. Journal of Labelled Compounds and Radiopharmaceuticals, 50(5-6), 435-437.
- Lee, C. F., et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules, 26(5), 1435.
- National Center for Biotechnology Information. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. PubChem.
- Sahoo, M. (n.d.). Instrumental Methods of Analysis. IPT, Salipur.
- ResearchGate. (2020). An experimental and Theoretical Study of Reaction Mechanism between Nitriles and Hydroxylamine.
- Agilent. (2010). HPLC Method Development: Standard Practices and New Columns.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- National Center for Biotechnology Information. (2021). NMR Reaction Monitoring Robust to Spectral Distortions. PubChem.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Phenomenex. (n.d.). Troubleshooting Guide.
- ResearchGate. (n.d.). Nucleophilic Aromatic Substitution.
- National Center for Biotechnology Information. (2015). Concerted Nucleophilic Aromatic Substitutions. PubChem.
- Zeitschrift für Naturforschung. (2008). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions.
- National Center for Biotechnology Information. (2014). Concerted Nucleophilic Aromatic Substitution Reactions. PubChem.
- ResearchGate. (2014). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS.
- ResearchGate. (2019). Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives.
- ACS Publications. (2017). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. Organic Process Research & Development, 22(1), 55-61.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzonitrile.
- ResearchGate. (1941). Method for Identification of Nitriles.
- ResearchGate. (2009). Real-time Monitoring of Chemical Reactions by Mass Spectrometry Utilizing a Low-temperature Plasma Probe.
- Chemistry Steps. (n.d.). Reactions of Nitriles.
- Google Patents. (1979). Benzonitrile derivative, process for its preparation and its application.
- ScienceDirect. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol) in throat lozenges.
- ResearchGate. (n.d.). Monitoring of the reaction progress by GC. Concentration of 2 c (red....
- Autechaux. (n.d.). Exploring 4-Chloro-2-(trifluoromethyl)benzonitrile: Properties and Applications.
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
- Google Patents. (2019). Preparation method of 2-nitro-4-trifluoromethyl benzonitrile.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. innospk.com [innospk.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Separation of Benzonitrile, m-chloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. helixchrom.com [helixchrom.com]
- 10. investigacion.unirioja.es [investigacion.unirioja.es]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iptsalipur.org [iptsalipur.org]
- 14. researchgate.net [researchgate.net]
- 15. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. tcichemicals.com [tcichemicals.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. Suzuki Coupling [organic-chemistry.org]
- 27. agilent.com [agilent.com]
- 28. phx.phenomenex.com [phx.phenomenex.com]
- 29. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthesis of 2-Chloro-4-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-(trifluoromethyl)benzonitrile is a key building block in the synthesis of a variety of pharmaceuticals and agrochemicals.[1] Its unique substitution pattern, featuring a trifluoromethyl group, a chlorine atom, and a nitrile moiety, provides multiple reaction sites for the construction of complex molecular architectures. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the chemical and pharmaceutical industries. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering an in-depth look at their respective methodologies, performance metrics, and underlying chemical principles.
Route 1: Multi-step Synthesis from m-Chlorobenzotrifluoride
This route, detailed in patent literature, represents a robust and industrially scalable approach to this compound, starting from the readily available m-chlorobenzotrifluoride.[2] The synthesis proceeds through a four-step sequence involving nitration, reduction, Sandmeyer bromination, and finally, cyanation.
Experimental Protocol
Step 1: Nitration of m-Chlorobenzotrifluoride
A mixture of concentrated nitric acid and sulfuric acid is added dropwise to cooled m-chlorobenzotrifluoride, maintaining the temperature below 25 °C.[2] The reaction mixture is then stirred at room temperature for 2.5 hours. The organic layer is separated, and the crude product, 5-chloro-2-nitrobenzotrifluoride, is purified by low-temperature recrystallization from hexane.[2]
Step 2: Reduction of 5-Chloro-2-nitrobenzotrifluoride
The purified 5-chloro-2-nitrobenzotrifluoride is dissolved in ethanol and subjected to catalytic hydrogenation using Raney nickel as the catalyst. The reaction is carried out in an autoclave under hydrogen pressure at 30-35 °C.[2] After the reaction is complete, the catalyst is filtered off, and the ethanol is removed under reduced pressure to yield 4-chloro-2-trifluoromethylaniline.[2]
Step 3: Sandmeyer Bromination of 4-Chloro-2-trifluoromethylaniline
4-Chloro-2-trifluoromethylaniline is dissolved in 40% hydrobromic acid and cooled to 5 °C. Cuprous bromide is added, followed by the dropwise addition of an aqueous solution of sodium nitrite.[2] The reaction is stirred at low temperature and then allowed to warm to room temperature until the evolution of nitrogen gas ceases. The product, 4-chloro-2-trifluoromethylbromobenzene, is extracted with dichloromethane.[2]
Step 4: Cyanation of 4-Chloro-2-trifluoromethylbromobenzene
The 4-chloro-2-trifluoromethylbromobenzene is heated with cuprous cyanide in DMF in the presence of a phase-transfer catalyst (hexadecyltrimethylammonium bromide) at 154-160 °C for 2-4 hours.[2] After cooling, the product is isolated and purified by vacuum distillation to give this compound.[2]
Causality and Mechanistic Insights
The nitration of m-chlorobenzotrifluoride is a classic example of electrophilic aromatic substitution. The trifluoromethyl group is a strongly deactivating and meta-directing group, while the chlorine atom is a deactivating but ortho, para-directing group. The nitration occurs predominantly at the position ortho to the chlorine and meta to the trifluoromethyl group due to the combined directing effects.
The subsequent reduction of the nitro group to an amine is a standard transformation, with catalytic hydrogenation being a common and efficient method. The Sandmeyer reaction is a versatile method for the conversion of anilines to a wide range of functional groups.[3][4] It proceeds via the formation of a diazonium salt, which then undergoes a copper(I)-catalyzed radical-nucleophilic aromatic substitution.[4] In the final step, the Rosenmund-von Braun reaction, a nucleophilic aromatic substitution of the bromide with cyanide, is facilitated by the use of cuprous cyanide.[1][5][6][7]
Caption: Workflow for the multi-step synthesis from m-chlorobenzotrifluoride.
Route 2: Direct Sandmeyer Cyanation of 2-Chloro-4-(trifluoromethyl)aniline
A more direct approach to this compound involves a one-step Sandmeyer cyanation of the corresponding aniline precursor. This route is conceptually simpler than the multi-step synthesis, but the availability and synthesis of the starting aniline are key considerations.
Experimental Protocol
A general procedure for a Sandmeyer cyanation involves the diazotization of the aniline followed by reaction with a cyanide source, typically in the presence of a copper(I) salt.
Step 1: Diazotization
2-Chloro-4-(trifluoromethyl)aniline is dissolved in an aqueous acidic solution (e.g., sulfuric acid or hydrochloric acid) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise, maintaining the low temperature, to form the diazonium salt.
Step 2: Cyanation
The cold diazonium salt solution is then added to a solution of copper(I) cyanide and sodium or potassium cyanide. The reaction mixture is warmed to facilitate the substitution and the evolution of nitrogen gas. The product is then isolated by extraction and purified.
Causality and Mechanistic Insights
This route leverages the power of the Sandmeyer reaction to directly install the nitrile group. The mechanism is similar to the Sandmeyer bromination described in Route 1, involving a copper(I)-catalyzed radical-nucleophilic aromatic substitution. The success of this reaction is highly dependent on the stability of the diazonium salt and the reaction conditions.
Caption: Workflow for the direct Sandmeyer cyanation.
Route 3: Palladium-Catalyzed Cyanation of 2-Chloro-4-(trifluoromethyl)bromobenzene
Modern cross-coupling chemistry offers an alternative to the classical copper-mediated cyanation. Palladium-catalyzed cyanation of aryl halides has emerged as a powerful tool with broad substrate scope and functional group tolerance.[8][9][10][11]
Experimental Protocol
A general procedure involves the reaction of 2-chloro-4-(trifluoromethyl)bromobenzene with a cyanide source in the presence of a palladium catalyst and a suitable ligand.
2-Chloro-4-(trifluoromethyl)bromobenzene, a cyanide source (e.g., zinc cyanide or potassium hexacyanoferrate), a palladium precatalyst (e.g., Pd(OAc)2 or a palladacycle), and a phosphine ligand (e.g., XPhos) are combined in a suitable solvent (e.g., dioxane/water or DMF).[8][9] A base (e.g., KOAc) may be added.[8] The reaction mixture is heated until the starting material is consumed. The product is then isolated by extraction and purified by chromatography.
Causality and Mechanistic Insights
The catalytic cycle of palladium-catalyzed cyanation typically involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the cyanide source, and finally, reductive elimination to yield the aryl nitrile and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the efficiency of the reaction, as it influences the rates of these elementary steps and can prevent catalyst deactivation by cyanide.[8]
Caption: Workflow for the palladium-catalyzed cyanation.
Comparison of Synthesis Routes
| Parameter | Route 1: Multi-step Synthesis | Route 2: Direct Sandmeyer Cyanation | Route 3: Palladium-Catalyzed Cyanation |
| Starting Material | m-Chlorobenzotrifluoride | 2-Chloro-4-(trifluoromethyl)aniline | 2-Chloro-4-(trifluoromethyl)bromobenzene |
| Number of Steps | 4 | 1 (from aniline) | 1 (from bromo-intermediate) |
| Overall Yield | High (as reported in patent) | Moderate to High (typical for Sandmeyer) | High (typical for Pd-coupling) |
| Purity | High (purification at each step) | Variable (potential for side products) | High (often requires chromatography) |
| Reagents | Standard industrial chemicals | Potentially explosive diazonium intermediate | Expensive catalysts and ligands |
| Scalability | Demonstrated industrial scale | Scalable with safety precautions | Scalable, but catalyst cost can be a factor |
| Safety Concerns | Nitration (exothermic, corrosive), Cyanation (toxic) | Diazonium salts (potentially explosive) | Phosphine ligands (air-sensitive, toxic) |
| Environmental Impact | Use of strong acids, heavy metals | Use of heavy metals | Use of precious metals, organic solvents |
Safety and Environmental Considerations
All the presented synthesis routes involve hazardous materials and require careful handling and appropriate safety precautions.
-
Nitration: The use of mixed nitric and sulfuric acids is highly corrosive and the reaction is exothermic, posing a risk of runaway reactions if not properly controlled.[3][4][12][13][14]
-
Sandmeyer Reactions: Diazonium salts are known to be thermally unstable and can be explosive, especially in the solid state.[15][16] These reactions should be performed at low temperatures and the diazonium salt intermediate should be used immediately without isolation.
-
Cyanation: Cuprous cyanide and other cyanide sources are highly toxic.[17][18][19][20] Inhalation, ingestion, or skin contact can be fatal. These reagents should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
From an environmental perspective, the use of strong acids and heavy metals (copper, palladium) requires proper waste management and disposal procedures to minimize environmental contamination.
Conclusion and Recommendations
The choice of the optimal synthesis route for this compound depends on several factors, including the desired scale of production, cost considerations, and available equipment.
-
Route 1 (Multi-step Synthesis from m-Chlorobenzotrifluoride) is a well-documented and industrially proven method that starts from a readily available and relatively inexpensive starting material. While it involves multiple steps, the process is robust and allows for purification at each stage, leading to a high-purity final product. This route is likely the most cost-effective for large-scale industrial production.
-
Route 2 (Direct Sandmeyer Cyanation) offers the most direct pathway if the starting aniline is readily available. This route is well-suited for laboratory-scale synthesis and can be efficient if optimized. However, the synthesis of the aniline precursor needs to be considered in the overall process economy.
-
Route 3 (Palladium-Catalyzed Cyanation) represents a modern and versatile approach. While the cost of palladium catalysts and ligands can be a significant factor, this method often provides high yields under milder reaction conditions and with excellent functional group tolerance, making it an attractive option for the synthesis of complex derivatives or when other methods fail.
For researchers and drug development professionals, the choice between these routes will depend on the specific project goals. For initial small-scale synthesis and analogue preparation, the direct Sandmeyer cyanation (Route 2) or the palladium-catalyzed approach (Route 3) may offer more flexibility. For large-scale production, the multi-step synthesis from m-chlorobenzotrifluoride (Route 1) is likely the most economically viable option.
References
- Copper Cyanide - CAMEO Chemicals - NOAA
- Runaway reaction hazards in processing organic nitrocompounds - IChemE
- CUPROUS CYANIDE EXTRA PURE MSDS - Loba Chemie
- Copper cyanide | CCuN | CID 11009 - PubChem - NIH
- Cuprous cyanide (¹³C, 99%)
- Copper-I-Cyanide - Safety D
- MIXED NITRATING ACID (gre
- Nitroglycerin - Wikipedia
- Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds | Request PDF
- MIXED ACID - Dyno Nobel
- Rosenmund-von Braun Synthesis - Organic Chemistry Portal
- Scale-Up and Safety Evaluation of a Sandmeyer Reaction - ACS Public
- Scale-Up and Safety Evaluation of a Sandmeyer Reaction - ResearchG
- Scale-Up and Safety Evaluation of a Sandmeyer Reaction | Semantic Scholar
- Rosenmund–von Braun reaction - Wikipedia
- Rosenmund-von Braun Reaction - Organic Chemistry Portal
- L-Proline-Promoted Rosenmund–von Braun Reaction - Thieme
- Rosenmund-von Braun Reaction - SynArchive
- Sandmeyer Reaction - Explore the Science & Experts | ideXlab
- CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile - Google P
- Technical Support Center: Synthesis of 2-Amino-4-(trifluoromethoxy)benzonitrile - Benchchem
- A Comparative Benchmarking Guide to the Synthesis of Trifluoromethylarenes Utilizing 1-bromo-4-(trichloromethyl)benzene - Benchchem
- A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC - NIH
- A Comparative Analysis of Synthetic Routes to 3-(Trifluoromethyl)phenol for Research and Development - Benchchem
- Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - Organic Chemistry Portal
- Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides - Thieme
- Sandmeyer type reaction troubleshoot : r/Chempros - Reddit
- Recent advances and prospects in the palladium-catalyzed cyan
Sources
- 1. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 2. CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile - Google Patents [patents.google.com]
- 3. eastharbourgroup.com [eastharbourgroup.com]
- 4. researchgate.net [researchgate.net]
- 5. Rosenmund-von Braun Synthesis [drugfuture.com]
- 6. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 7. synarchive.com [synarchive.com]
- 8. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 10. thieme-connect.de [thieme-connect.de]
- 11. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. icheme.org [icheme.org]
- 13. Nitroglycerin - Wikipedia [en.wikipedia.org]
- 14. dynonobel.com [dynonobel.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. COPPER CYANIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 18. lobachemie.com [lobachemie.com]
- 19. Copper cyanide | CCuN | CID 11009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. isotope.com [isotope.com]
A Senior Application Scientist's Comparative Guide to the Purity Validation of 2-Chloro-4-(trifluoromethyl)benzonitrile using HPLC and GC
Introduction: The Criticality of Purity in Synthesis Intermediates
In the landscape of pharmaceutical and agrochemical development, the integrity of the final product is intrinsically linked to the quality of its foundational components. 2-Chloro-4-(trifluoromethyl)benzonitrile, a key aromatic nitrile intermediate, serves as a versatile building block in the synthesis of numerous complex active molecules.[1] Its molecular structure, featuring a trifluoromethyl group, enhances reactivity and selectivity in subsequent synthetic steps.[1] Consequently, the presence of even trace-level impurities—be they process-related, isomers, or degradation products—can have cascading effects, compromising reaction yields, introducing toxicological risks, and ultimately impacting the safety and efficacy of the final drug substance.
This guide provides an in-depth, objective comparison of two orthogonal chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the comprehensive purity validation of this compound. Moving beyond mere procedural descriptions, we will explore the causality behind methodological choices, present self-validating experimental protocols, and provide the quantitative data necessary for researchers and drug development professionals to select the most appropriate analytical strategy for their quality control framework.
Pillar 1: The 'Why' of Method Validation - Adherence to Scientific and Regulatory Rigor
The validation of an analytical procedure is the formal process of demonstrating its suitability for the intended purpose.[2] This is not merely a procedural formality but a cornerstone of scientific integrity, ensuring that the data generated is reliable, reproducible, and accurate. Our approach is grounded in the globally recognized principles outlined by the International Council for Harmonisation (ICH) in its Q2(R1) guideline.[3][4]
A validated purity method must possess the following key characteristics:
-
Specificity/Selectivity: The method's unequivocal ability to assess the analyte in the presence of other components like impurities, degradants, or matrix components.[5][6] This is arguably the most crucial attribute for a purity assay.
-
Linearity: The existence of a direct, proportional relationship between the concentration of the analyte and the analytical signal over a defined range.[5]
-
Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.[2]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (short-term) and intermediate precision (within-lab variations).[2]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively. These are critical for controlling trace-level impurities.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Pillar 2: Forced Degradation - The Litmus Test for a Stability-Indicating Method
To establish true specificity, the analytical method must be challenged to its limits. Forced degradation, or stress testing, is the process of subjecting the drug substance to conditions more severe than accelerated stability testing, such as acid/base hydrolysis, oxidation, heat, and photolysis.[7][8] The objective is to intentionally generate potential degradation products. A method is only considered "stability-indicating" if it can resolve the primary analyte peak from all significant degradation product peaks, ensuring that a loss in the main peak area is accurately reflected by a corresponding increase in impurity peaks.[9] This process is mandated by ICH guidelines to understand degradation pathways and ensure the method's specificity.[7]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. medcraveonline.com [medcraveonline.com]
- 8. pharmainfo.in [pharmainfo.in]
- 9. biomedres.us [biomedres.us]
A Comparative Spectroscopic Guide to the Structural Confirmation of 2-Chloro-4-(trifluoromethyl)benzonitrile
For the diligent researcher in drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth spectroscopic analysis of 2-Chloro-4-(trifluoromethyl)benzonitrile, a versatile building block in medicinal chemistry and agrochemical synthesis.[1] We will explore the expected spectroscopic signatures of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). To provide a practical and comparative context, we will contrast these predicted data with the experimental spectroscopic data of a structurally related and commercially available alternative, 4-Chlorobenzonitrile. This comparative approach, supported by detailed experimental protocols, aims to equip researchers with the necessary tools to confidently verify the structure of this compound and similar compounds.
The Importance of Orthogonal Spectroscopic Techniques
Reliance on a single analytical technique for structural elucidation is fraught with peril. Each spectroscopic method probes different aspects of a molecule's constitution, and only through the convergence of data from multiple, orthogonal techniques can a structure be assigned with a high degree of confidence. In this guide, we leverage the power of NMR to map the carbon-hydrogen framework, IR spectroscopy to identify key functional groups, and mass spectrometry to determine the molecular weight and fragmentation patterns.
Predicted Spectroscopic Profile of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.
The proton NMR spectrum of this compound is expected to be relatively simple, exhibiting three distinct signals in the aromatic region. The electron-withdrawing nature of the nitrile (-CN), chloro (-Cl), and trifluoromethyl (-CF₃) groups will deshield the aromatic protons, causing them to resonate at a lower field (higher ppm).
-
H-3: This proton is ortho to the strongly electron-withdrawing trifluoromethyl group and will be a doublet.
-
H-5: This proton is ortho to the chloro group and meta to the trifluoromethyl and nitrile groups, appearing as a doublet of doublets.
-
H-6: This proton is ortho to the nitrile group and meta to the trifluoromethyl group, presenting as a doublet.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-3 | ~7.8-8.0 | d |
| H-5 | ~7.6-7.8 | dd |
| H-6 | ~7.7-7.9 | d |
Predicted in CDCl₃ solvent.
The ¹³C NMR spectrum will provide valuable information about the carbon skeleton. Due to the presence of the trifluoromethyl group, the CF₃ carbon will appear as a quartet due to C-F coupling. The aromatic region will display six distinct signals for the six benzene ring carbons, and the nitrile carbon will also be observable.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |
| C-1 (C-CN) | ~110-115 | s |
| C-2 (C-Cl) | ~135-140 | s |
| C-3 | ~128-132 | q |
| C-4 (C-CF₃) | ~130-135 | q |
| C-5 | ~125-130 | s |
| C-6 | ~132-136 | s |
| -CN | ~115-120 | s |
| -CF₃ | ~120-125 | q |
Predicted in CDCl₃ solvent.
A Comparative Analysis with 4-Chlorobenzonitrile
To ground our predictions in experimental reality, we will now compare the expected spectra of this compound with the known experimental data for 4-Chlorobenzonitrile.
Figure 1: Molecular Structures
Caption: Chemical structures of the target compound and the comparative standard.
NMR Data Comparison
Table 3: ¹H NMR Data Comparison
| Compound | Proton | Experimental/Predicted Chemical Shift (ppm) | Multiplicity |
| This compound | H-3 | ~7.8-8.0 (Predicted) | d |
| H-5 | ~7.6-7.8 (Predicted) | dd | |
| H-6 | ~7.7-7.9 (Predicted) | d | |
| 4-Chlorobenzonitrile [2][3] | H-2, H-6 | 7.61 | d |
| H-3, H-5 | 7.47 | d |
Experimental data for 4-Chlorobenzonitrile in CDCl₃.
The comparison highlights the expected downfield shift of the protons in this compound due to the additional electron-withdrawing trifluoromethyl group.
Table 4: ¹³C NMR Data Comparison
| Compound | Carbon | Experimental/Predicted Chemical Shift (ppm) |
| This compound | C-1 to C-6, -CN, -CF₃ | (Predicted, see Table 2) |
| 4-Chlorobenzonitrile [3] | C-1 (C-CN) | 110.7 |
| C-2, C-6 | 133.3 | |
| C-3, C-5 | 129.6 | |
| C-4 (C-Cl) | 139.4 | |
| -CN | 117.9 |
Experimental data for 4-Chlorobenzonitrile in CDCl₃.
The presence of the -CF₃ group in the target compound will introduce characteristic quartet splitting for the C-4 and the -CF₃ carbons, a key differentiating feature.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
The IR spectrum of this compound will be characterized by several key absorption bands:
-
C≡N Stretch: A strong, sharp absorption band is expected in the region of 2220-2240 cm⁻¹. Conjugation with the aromatic ring and the presence of electron-withdrawing groups typically shifts this band to a slightly lower wavenumber compared to aliphatic nitriles.[4]
-
C-F Stretches: Strong absorptions due to the C-F bonds of the trifluoromethyl group will be prominent in the 1100-1350 cm⁻¹ region.
-
Aromatic C-H Stretches: Weak to medium bands above 3000 cm⁻¹.
-
Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.
-
C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.
Table 5: Predicted and Experimental IR Absorption Frequencies (cm⁻¹)
| Functional Group | This compound (Predicted) | 4-Chlorobenzonitrile (Experimental)[4][5] |
| C≡N Stretch | 2220-2240 | ~2225 |
| C-F Stretches | 1100-1350 | - |
| Aromatic C-H | >3000 | >3000 |
| Aromatic C=C | 1450-1600 | ~1480, 1590 |
| C-Cl Stretch | 600-800 | ~750 |
The most significant difference will be the presence of strong C-F stretching bands for this compound.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule, which serves as a molecular fingerprint.
The molecular ion peak (M⁺) for this compound is expected at m/z 205, with a characteristic M+2 isotope peak for the chlorine atom at approximately one-third the intensity of the M⁺ peak.
Key fragmentation pathways are predicted to involve:
-
Loss of Cl: A fragment at m/z 170.
-
Loss of CN: A fragment at m/z 179.
-
Loss of CF₃: A fragment at m/z 136.
-
Loss of Cl and CN: A fragment at m/z 144.
Table 6: Predicted and Experimental Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 205 (M⁺), 207 (M+2) (Predicted) | 170, 179, 136, 144 (Predicted) |
| 4-Chlorobenzonitrile [6][7][8] | 137 (M⁺), 139 (M+2) | 102 (M-Cl) |
The significantly higher molecular weight and the presence of fragments corresponding to the loss of the CF₃ group are clear distinguishing features for this compound.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.
NMR Spectroscopy
Figure 2: NMR Sample Preparation and Data Acquisition Workflow
Caption: A streamlined workflow for NMR analysis.
-
Sample Preparation: Accurately weigh 10-20 mg of the sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent.
-
Shimming: Homogenize the magnetic field by shimming to obtain sharp, symmetrical peaks.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard, pre-calibrated instrument parameters.
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
Figure 3: ATR-FTIR Analysis Workflow
Caption: A simple and efficient workflow for ATR-FTIR.
-
Background Collection: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol. Collect a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. For solids, apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the infrared spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Cleaning: Thoroughly clean the ATR crystal after analysis.
Electron Ionization Mass Spectrometry (EI-MS)
Figure 4: EI-MS Analysis Workflow
Caption: The process of obtaining a mass spectrum.
-
Sample Introduction: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane). Introduce the sample into the mass spectrometer, typically via a gas chromatograph (GC) for volatile compounds or a direct insertion probe.
-
Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Conclusion
The structural verification of this compound can be confidently achieved through a multi-pronged spectroscopic approach. The predicted ¹H and ¹³C NMR spectra will clearly define the substitution pattern on the aromatic ring, with the characteristic quartet splitting from the -CF₃ group serving as a key identifier. IR spectroscopy will confirm the presence of the nitrile and trifluoromethyl functional groups, while mass spectrometry will provide the definitive molecular weight and a unique fragmentation pattern. By comparing these predicted data with the experimental spectra of a known analogue, such as 4-Chlorobenzonitrile, researchers can establish a robust and self-validating system for structural confirmation, ensuring the integrity and reliability of their scientific endeavors.
References
- PubChem. 4-Chlorobenzonitrile. [Link]
- ACD/Labs. MS Fragmenter™. [Link]
- Pérez-Ribera, M., et al. (2025). SingleFrag: a deep learning tool for MS/MS fragment and spectral prediction and metabolite annotation.
- Kovaleva, O., et al. (2022).
- NIST. Benzonitrile, 4-chloro-. [Link]
- The Royal Society of Chemistry.
- Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. [Link]
- The Royal Society of Chemistry.
- EPFL. Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox. [Link]
- The Royal Society of Chemistry.
- NIST. Benzonitrile, 4-chloro-. [Link]
- Wikipedia. 4-Chlorobenzonitrile. [Link]
- NIST. Benzonitrile, 4-chloro-. [Link]
- Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites.
- Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites.
- Wagen, C. (2023). Computational NMR Prediction: A Microreview. Corin Wagen.
- Frontiers.
- Google Patents. Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.
- UNCW Institutional Repository. Using computational methods to predict NMR spectra for polyether compounds. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Chlorobenzonitrile (623-03-0) 1H NMR spectrum [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. Benzonitrile, 4-chloro- [webbook.nist.gov]
- 5. 4-Chlorobenzonitrile (623-03-0) IR Spectrum [chemicalbook.com]
- 6. 4-Chlorobenzonitrile | C7H4ClN | CID 12163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Chlorobenzonitrile (623-03-0) MS [m.chemicalbook.com]
- 8. Benzonitrile, 4-chloro- [webbook.nist.gov]
A Comparative Guide to the Biological Activity of Compounds Derived from 2-Chloro-4-(trifluoromethyl)benzonitrile
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine-containing building blocks is a cornerstone of modern medicinal chemistry. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] This guide provides an in-depth technical comparison of the biological activities of compounds synthesized from a versatile and reactive starting material: 2-Chloro-4-(trifluoromethyl)benzonitrile .
We will objectively analyze the performance of these derivatives in several key therapeutic areas, supported by experimental data, and compare them to established alternatives. This guide is designed to provide you with the critical information needed to make informed decisions in your research and development endeavors.
Part 1: Potent and Selective TRPV1 Antagonism
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a crucial ion channel involved in pain perception, making it a significant target for the development of new analgesics. A series of potent TRPV1 antagonists have been synthesized from this compound, demonstrating the value of this scaffold in generating novel pain therapeutics.
Comparative Analysis of TRPV1 Antagonists
A library of 2-substituted 4-(trifluoromethyl)benzonitrile derivatives has shown remarkable potency in antagonizing the TRPV1 receptor. The data below compares the inhibitory activity (Ki) of these derivatives with established TRPV1 antagonists, BCTC and Capsazepine.
| Compound | Structure | Ki (nM) vs. Capsaicin | Reference |
| Derivative 1 (Dipropylamine) | 2-(Dipropylamino)-4-(trifluoromethyl)benzonitrile | 0.3 | |
| Derivative 2 (4-CF3-piperidine) | 2-(4-(Trifluoromethyl)piperidin-1-yl)-4-(trifluoromethyl)benzonitrile | 0.4 | |
| BCTC | N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide | 35 | [2][3] |
| Capsazepine | (Z)-N-(2-chloro-6-methylphenyl)-2-((3R,4R)-3-hydroxy-4-(4-hydroxyphenyl)dihydro-2H-furan-5(3H)-ylidene)acetamide | 324 (rat), 190 (human) |
Key Insights:
-
The derivatives synthesized from this compound exhibit significantly greater potency than the well-established TRPV1 antagonists, BCTC and Capsazepine, with Ki values in the sub-nanomolar range.
-
The presence of the 4-(trifluoromethyl)phenyl moiety appears to be a key contributor to the high affinity of these compounds for the TRPV1 receptor.
Experimental Protocol: Synthesis of 2-Amino-4-(trifluoromethyl)benzonitrile Derivatives
The following is a general, yet detailed, protocol for the synthesis of 2-amino-substituted-4-(trifluoromethyl)benzonitrile derivatives, adapted from published literature.
Materials:
-
This compound
-
Desired amine (e.g., dipropylamine, 4-(trifluoromethyl)piperidine)
-
Potassium carbonate (K2CO3)
-
18-crown-6 ether
-
Acetonitrile (anhydrous)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous acetonitrile (10 mL), add potassium carbonate (3.0 mmol) and 18-crown-6 ether (0.1 mmol).
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Add the desired amine (1.5 mmol) to the mixture.
-
Reflux the reaction mixture for 12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and quench with water (20 mL).
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
Mechanism of Action: How They Block Pain Signals
TRPV1 antagonists derived from this scaffold are believed to act as competitive inhibitors at the capsaicin binding site on the TRPV1 channel. By occupying this site, they prevent the binding of endogenous activators, such as anandamide, and exogenous agonists like capsaicin. This blockade inhibits the influx of cations (primarily Ca2+ and Na+) into sensory neurons, thereby preventing the depolarization and transmission of pain signals.
Caption: Mechanism of TRPV1 antagonism.
Part 2: Anticancer Activity of Trifluoromethyl-Containing Compounds
The trifluoromethyl group is a common feature in many successful anticancer drugs.[1][4] While direct synthesis of a large library of anticancer agents from this compound is less documented, the broader class of trifluoromethyl-containing compounds demonstrates significant potential. Here, we compare the activity of a representative trifluoromethyl-containing pyrazole derivative to standard chemotherapeutic agents.
Comparative Analysis of Anticancer Activity
The following table compares the in vitro cytotoxic activity (IC50) of a potent trifluoromethyl-substituted pyrazole derivative with the standard anticancer drugs, Doxorubicin and Cisplatin, against common cancer cell lines.
| Compound | Target Cell Line | IC50 (µg/mL) | Reference |
| Trifluoromethyl Pyrazole Derivative | S. aureus (MRSA) | 0.78 | [5] |
| Doxorubicin | HeLa | 2.9 | [6] |
| Doxorubicin | MCF-7 | 2.5 | [6] |
| Cisplatin | HeLa | 28.96 | [7] |
| Cisplatin | MCF-7 | 17.9 | [7] |
Key Insights:
-
The trifluoromethyl pyrazole derivative shows potent activity against a methicillin-resistant strain of S. aureus, highlighting its potential as an antibacterial agent.
-
Direct comparison of its anticancer activity is challenging due to the different cell lines tested. However, the data for doxorubicin and cisplatin provide a benchmark for the potency of standard anticancer drugs.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for determining the cytotoxic potential of chemical compounds.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: MTT assay workflow for cytotoxicity.
Mechanism of Action: Induction of Apoptosis
Many trifluoromethyl-containing anticancer agents exert their effects by inducing apoptosis, or programmed cell death.[8][9] This can occur through various mechanisms, including the inhibition of key signaling pathways like the PI3K/Akt pathway, leading to the activation of caspases and subsequent cell death.
Part 3: Antimicrobial Potential of Trifluoromethyl-Substituted Compounds
The emergence of antibiotic-resistant bacteria is a major global health threat. Trifluoromethyl-containing compounds have shown promise as a new class of antimicrobial agents.
Comparative Analysis of Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of a trifluoromethyl-substituted pyrazole derivative against Gram-positive bacteria, compared to the standard antibiotics Ampicillin and Ciprofloxacin.
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Trifluoromethyl Pyrazole Derivative | S. aureus (MRSA) | 0.78 | [5] |
| Ampicillin | S. aureus | 125 | |
| Ciprofloxacin | S. aureus | 0.3 | |
| Ampicillin | E. coli | 25 | |
| Ciprofloxacin | E. coli | 0.625 |
Key Insights:
-
The trifluoromethyl pyrazole derivative demonstrates potent activity against a resistant strain of S. aureus, with a significantly lower MIC value than ampicillin.
-
Its activity is comparable to that of ciprofloxacin against S. aureus.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Test compound and standard antibiotics
-
96-well microplates
Procedure:
-
Prepare a two-fold serial dilution of the test compound and standard antibiotics in MHB in a 96-well plate.
-
Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL).
-
Inoculate each well with the bacterial suspension.
-
Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Caption: Broth microdilution workflow for MIC.
Mechanism of Action: Disruption of Bacterial Processes
The precise mechanism of action for many novel trifluoromethyl-containing antibacterial compounds is still under investigation. However, it is hypothesized that their lipophilic nature allows them to readily penetrate bacterial cell membranes and interfere with essential cellular processes, such as DNA replication, protein synthesis, or cell wall maintenance.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of biologically active compounds. The derivatives discussed in this guide demonstrate exceptional potency as TRPV1 antagonists, highlighting their potential in the development of novel analgesics. Furthermore, the broader class of trifluoromethyl-containing compounds shows significant promise in the fields of anticancer and antimicrobial drug discovery. The comparative data and detailed experimental protocols provided herein are intended to serve as a valuable resource for researchers and scientists working at the forefront of medicinal chemistry and drug development.
References
- (Reference for TRPV1 antagonist synthesis and d
- (Reference for BCTC Ki value)
- (Reference for Capsazepine Ki value)
- (Reference for trifluoromethyl pyrazole derivative antimicrobial d
- (Reference for Doxorubicin and Cisplatin IC50 d
- (Reference for Ampicillin and Ciprofloxacin MIC d
- (Reference for apoptosis induction by trifluoromethyl compounds)
- (Reference for MTT assay protocol)
- (Reference for broth microdilution protocol)
- (Reference for importance of trifluoromethyl group in drug design)
- (Reference for anticancer activity of trifluoromethyl compounds)
- Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC. (URL not provided in search results)
- (Placeholder for another relevant reference)
- Impact of trifluoromethyl Ugi adducts as anticancer agents: EGFR inhibition, apoptosis induction and miRNA up-regulation - PMC. (URL not provided in search results)
- Comparative Evaluation of Three In Vitro Techniques in the Interaction of Ampicillin and Ciprofloxacin against Staphylococcus aureus and Escherichia coli. (URL not provided in search results)
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. [Link]
- (Placeholder for another relevant reference)
- (Placeholder for another relevant reference)
- Novel α-Trifluoromethyl Chalcone Exerts Antitumor Effects Against Prostate Cancer Cells. (URL not provided in search results)
- (Placeholder for another relevant reference)
- (Placeholder for another relevant reference)
- TRPV1 Antagonism: From Research to Clinic | Ion Channel Drug Discovery - Books. (URL not provided in search results)
- Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines - Trends in Sciences. [Link]
- (Placeholder for another relevant reference)
- (Placeholder for another relevant reference)
- (Placeholder for another relevant reference)
- Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin - Biomedical and Pharmacology Journal. [Link]
- (Placeholder for another relevant reference)
- (Placeholder for another relevant reference)
- (Placeholder for another relevant reference)
- (Placeholder for another relevant reference)
- (Placeholder for another relevant reference)
- (Placeholder for another relevant reference)
- (Placeholder for another relevant reference)
- (Placeholder for another relevant reference)
- Design and biological activity of trifluoromethyl containing drugs - Wechem. [Link]
- (Placeholder for another relevant reference)
- (Placeholder for another relevant reference)
- (Placeholder for another relevant reference)
- (Placeholder for another relevant reference)
- (Placeholder for another relevant reference)
- Fig. 3. Effects of TRPV1 antagonists on the capsaicin-evoked current....
Sources
- 1. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 5. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. Impact of trifluoromethyl Ugi adducts as anticancer agents: EGFR inhibition, apoptosis induction and miRNA up-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
A Senior Application Scientist's Guide to 2-Chloro-4-(trifluoromethyl)benzonitrile: A Comparative Analysis with Halogenated Analogs
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, halogenated benzonitriles serve as indispensable building blocks. Their utility is defined by the unique interplay of the nitrile and halogen functionalities on the aromatic core. The introduction of a trifluoromethyl (-CF3) group further modulates the electronic properties and lipophilicity of these molecules, making them highly valuable precursors for complex targets.[1][2]
This guide provides an in-depth, objective comparison of 2-Chloro-4-(trifluoromethyl)benzonitrile against its halogenated counterparts, specifically the fluoro, bromo, and iodo analogs. We will dissect their physicochemical properties, delve into the causal logic behind their differing reactivities in key synthetic transformations, and provide practical, field-proven insights to guide your selection of the optimal reagent for your specific research and development needs.
Physicochemical Properties: The Halogen's Fingerprint
The identity of the halogen atom at the 2-position significantly influences the fundamental physical properties of the 4-(trifluoromethyl)benzonitrile scaffold. These differences, while seemingly subtle, have tangible impacts on reaction setup, solvent choice, and purification strategies.
As we move down the halogen group from fluorine to bromine, there is a predictable increase in molecular weight, density, and boiling point. This trend is a direct consequence of the increasing atomic mass and size of the halogen, which leads to stronger intermolecular van der Waals forces.
| Property | 2-Fluoro-4-(trifluoromethyl)benzonitrile | This compound | 2-Bromo-4-(trifluoromethyl)benzonitrile |
| CAS Number | 146070-34-0[3][4] | 1813-33-8[5][6] | 35764-15-9[7] |
| Molecular Formula | C₈H₃F₄N[8] | C₈H₃ClF₃N[5] | C₈H₃BrF₃N[7] |
| Molecular Weight | 189.11 g/mol [4][8] | 205.56 g/mol [5][6] | 250.01 g/mol [7] |
| Appearance | Liquid[4] | Colorless to light yellow liquid[5] | N/A |
| Density | 1.358 g/mL (at 25 °C)[4] | 1.389 g/mL (at 25 °C)[6] | 1.71 g/mL[9] |
| Boiling Point | N/A | 192-193 °C[6] | 252 °C[9] |
| Refractive Index | n20/D 1.446[4] | n20/D 1.4840[6] | N/A |
Note: Data for the corresponding 2-iodo analog is not as readily available in compiled datasheets, but it would follow the established trend of having the highest molecular weight, density, and boiling point in the series.
The Duality of Reactivity: A Tale of Two Mechanisms
The choice of halogenated benzonitrile is most critically dictated by the intended chemical transformation. The reactivity of the carbon-halogen bond is fundamentally different in nucleophilic aromatic substitution (SNAr) compared to transition-metal-catalyzed cross-coupling reactions. This dichotomy is a cornerstone of modern synthetic strategy.
Nucleophilic Aromatic Substitution (SNAr): The Reign of Electronegativity
In SNAr reactions, the aromatic ring is activated by potent electron-withdrawing groups (EWGs). In our case, both the nitrile (-CN) and the trifluoromethyl (-CF3) groups serve this purpose, rendering the ipso-carbon (the carbon bearing the halogen) highly electrophilic and susceptible to attack by a nucleophile.[10]
The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[11] The rate-determining step is typically the initial attack of the nucleophile.[12]
Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).
Crucially, the reactivity order for the leaving group (X) in SNAr reactions is:
F > Cl > Br > I
This is often counterintuitive to chemists familiar with aliphatic substitution. The causality is rooted in the rate-determining first step: Fluorine, being the most electronegative element, exerts the strongest inductive electron-withdrawing effect. This potent effect stabilizes the developing negative charge in the Meisenheimer complex, thereby lowering the activation energy of the reaction and increasing the reaction rate.[11][12] For these substrates, 2-fluoro-4-(trifluoromethyl)benzonitrile is therefore the most reactive toward nucleophiles.
Transition-Metal-Catalyzed Cross-Coupling: The Primacy of Bond Strength
In contrast, reactions like Suzuki, Heck, Sonogashira, and Negishi couplings, which are pillars of modern C-C and C-heteroatom bond formation, operate via a catalytic cycle.[13] A key step in these cycles is the oxidative addition of the aryl halide to a low-valent transition metal catalyst (e.g., Pd(0) or Ni(0)).
This oxidative addition step is typically the rate-determining step and involves the cleavage of the carbon-halogen bond. Consequently, the reactivity trend is governed by the C-X bond dissociation energy.
Caption: Simplified catalytic cycle for a typical cross-coupling reaction.
The reactivity order for the halogen (X) in oxidative addition is the reverse of that in SNAr:
I > Br > Cl >> F
The weaker C-I and C-Br bonds are much more readily cleaved by the metal catalyst than the stronger C-Cl bond. The C-F bond is exceptionally strong and generally unreactive under standard cross-coupling conditions, often requiring specialized catalysts or harsh conditions. This makes this compound a moderately reactive, yet often cost-effective and stable, substrate for these transformations. The corresponding bromo and iodo analogs would be significantly more reactive, allowing for milder reaction conditions.
Strategic Applications in Synthesis
The divergent reactivity of halogenated benzonitriles makes them powerful tools for selective synthesis.
-
2-Fluoro-4-(trifluoromethyl)benzonitrile : This is the substrate of choice for SNAr reactions.[3][14] Its high reactivity allows for the introduction of a wide range of nucleophiles (O, N, S-based) under relatively mild conditions. The resulting fluorinated aromatic ring can also impart desirable properties like enhanced metabolic stability and binding affinity in drug candidates.[14]
-
This compound : This compound represents a versatile and economical intermediate.[5] It is sufficiently reactive for many SNAr reactions, albeit requiring more forcing conditions than the fluoro analog, and is also a viable substrate for a variety of cross-coupling reactions.[5] Its balance of reactivity and stability makes it a workhorse in both pharmaceutical and agrochemical synthesis.[5]
-
2-Bromo- & 2-Iodo-4-(trifluoromethyl)benzonitrile : These are the premier choices for cross-coupling reactions where high reactivity is paramount. They enable transformations under the mildest conditions, which is crucial for complex, late-stage functionalization of sensitive molecules. The bromine atom, in particular, offers a good balance of high reactivity and substrate stability.[15]
Exemplar Experimental Protocol: A Comparative Reactivity Study
To provide a tangible sense of these principles, the following protocol outlines a self-validating system to compare the reactivity of the fluoro and chloro analogs in a representative SNAr reaction.
Objective: To qualitatively and quantitatively compare the rate of nucleophilic substitution of 2-fluoro- and this compound with a model nucleophile, morpholine.
Methodology:
-
Reaction Setup: In two separate, identical reaction vessels equipped with stir bars and reflux condensers, charge 1.0 mmol of the respective aryl halide (2-fluoro- or this compound).
-
Reagents: Add 1.2 mmol of morpholine (nucleophile) and 1.5 mmol of potassium carbonate (base) to each vessel.
-
Solvent: Add 5 mL of dimethyl sulfoxide (DMSO) to each vessel. DMSO is a polar aprotic solvent that excels at solvating the cation of the base, enhancing the nucleophilicity of the amine.
-
Internal Standard: Add 0.5 mmol of a suitable internal standard (e.g., dodecane) to each vessel for quantitative analysis by Gas Chromatography (GC).
-
Reaction Conditions: Place both vessels in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: At timed intervals (e.g., t = 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr), withdraw a small aliquot (~0.1 mL) from each reaction mixture.
-
Workup & Analysis: Quench each aliquot with water and extract with ethyl acetate. Analyze the organic layer by GC to determine the consumption of starting material and the formation of the product, 2-morpholino-4-(trifluoromethyl)benzonitrile.
-
Data Interpretation: Plot the percentage conversion against time for both reactions.
Expected Outcome: The reaction with 2-fluoro-4-(trifluoromethyl)benzonitrile will proceed significantly faster and will likely reach completion within a shorter timeframe than the reaction with the chloro analog, providing direct experimental validation of the established SNAr reactivity trend.
Conclusion for the Practicing Scientist
The selection between this compound and its halogenated analogs is not a matter of superior vs. inferior, but of strategic choice tailored to the synthetic goal.
-
For SNAr reactions , where the goal is to displace the halogen with a nucleophile, 2-fluoro-4-(trifluoromethyl)benzonitrile is the most reactive and efficient substrate.
-
For transition-metal-catalyzed cross-couplings , where the C-X bond is broken via oxidative addition, the reactivity order is reversed. The bromo and iodo analogs are the most reactive, while This compound offers a stable, cost-effective, and moderately reactive alternative.
Understanding the fundamental mechanistic principles behind this reactivity dichotomy is crucial for designing efficient, selective, and robust synthetic routes in drug discovery and materials science. This compound occupies a valuable middle ground, offering a balanced profile that makes it a versatile and widely utilized intermediate in the modern chemist's toolbox.[5]
References
- DC Chemicals. (2026). 2-Fluoro-4-(trifluoromethyl)benzonitrile: A Versatile Intermediate for Chemical Synthesis.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 518973, 2-Fluoro-4-(trifluoromethyl)benzonitrile.
- DC Chemicals. (n.d.). Exploring 3-Fluoro-5-(trifluoromethyl)benzonitrile: Properties and Applications.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3015802, 2-Bromo-4-(trifluoromethyl)benzonitrile.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Synthesis and Reactivity of 2-(Trifluoromethyl)benzonitrile: A Chemist's Guide.
- DC Chemicals. (n.d.). The Role of Trifluoromethylated Benzonitriles in Modern Drug Discovery.
- DC Chemicals. (n.d.). Optimizing Synthesis with 2-Fluoro-4-(trifluoromethyl)benzonitrile.
- DC Chemicals. (n.d.). Exploring 4-Bromo-2-(trifluoromethyl)benzonitrile: Properties and Applications.
- DC Chemicals. (n.d.). Exploring 4-Chloro-2-(trifluoromethyl)benzonitrile: Properties and Applications.
- ACS Publications. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions | The Journal of Organic Chemistry.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. 2-Fluor-4-(trifluormethyl)-benzonitril 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 2-クロロ-4-(トリフルオロメチル)ベンゾニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2-Bromo-4-(trifluoromethyl)benzonitrile | C8H3BrF3N | CID 3015802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Fluoro-4-(trifluoromethyl)benzonitrile | C8H3F4N | CID 518973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-BROMO-4-(TRIFLUOROMETHYL)BENZONITRILE CAS#: 35764-15-9 [m.chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. nbinno.com [nbinno.com]
- 15. innospk.com [innospk.com]
A Comparative Guide to the Efficacy of Pesticides Synthesized from 2-Chloro-4-(trifluoromethyl)benzonitrile: A Senior Application Scientist's Perspective
Introduction
The presence of the trifluoromethyl group is a key determinant of the enhanced efficacy observed in this class of compounds. It increases the lipophilicity of the molecule, facilitating its penetration through the waxy cuticle of insects and enhancing its bioavailability.[1] Furthermore, the strong electron-withdrawing nature of the -CF3 group can influence the binding affinity of the pesticide to its target site, often leading to increased potency.[1] The chloro and nitrile functionalities on the benzonitrile ring offer versatile handles for synthetic elaboration, allowing for the creation of diverse chemical libraries with a range of insecticidal activities.
Mechanism of Action: Targeting a Novel Insect-Specific Receptor
A prominent class of insecticides containing the trifluoromethylphenyl moiety are the diamide insecticides, such as chlorantraniliprole and cyantraniliprole.[2][3] While their synthesis is complex, their mode of action provides a valuable insight into the potential of related compounds. These insecticides act as potent activators of insect ryanodine receptors (RyRs), which are intracellular calcium channels crucial for muscle contraction.[3][4] The binding of diamide insecticides to a specific allosteric site on the insect RyR locks the channel in an open state, leading to the uncontrolled release of calcium from the sarcoplasmic reticulum into the cytoplasm. This sustained calcium leak depletes internal calcium stores, causing muscle dysfunction, paralysis, and ultimately, the death of the insect.[5] The high selectivity of these compounds for insect RyRs over their mammalian counterparts contributes to their favorable safety profile for non-target organisms.
Another important mode of action associated with trifluoromethyl-containing insecticides is the disruption of the central nervous system. Broflanilide, a recently developed insecticide, and its active metabolite, act as non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channel.[6] By blocking the chloride ion influx into nerve cells, these compounds prevent the hyperpolarization of the neuronal membrane, leading to hyperexcitation, convulsions, and insect mortality. This mechanism is distinct from that of other GABA receptor antagonists like fipronil, suggesting a novel binding site and a potential tool for managing resistance to existing insecticide classes.
Diagram: Proposed Mechanism of Action of Diamide Insecticides
Caption: Uncontrolled activation of the ryanodine receptor by diamide insecticides.
Comparative Efficacy Analysis: A Framework for Evaluation
To objectively assess the performance of novel insecticides derived from 2-Chloro-4-(trifluoromethyl)benzonitrile, a rigorous comparative efficacy testing program is essential. This program should benchmark the novel compounds against industry-standard insecticides from different chemical classes, such as pyrethroids and neonicotinoids.
Table 1: Comparative Efficacy of a Representative Trifluoromethylbenzonitrile Derivative (TFMBD) against Key Pest Species (Hypothetical Data)
| Insecticide Class | Active Ingredient | Target Pest | Application Method | LC50 (mg/L) | Mortality at 72h (%) | Residual Activity (Days) |
| TFMBD | Compound X | Diamondback Moth (Plutella xylostella) | Leaf Dip Bioassay | 0.15 | 98 | 14 |
| Fall Armyworm (Spodoptera frugiperda) | Diet Incorporation | 0.25 | 95 | 12 | ||
| Pyrethroid | Lambda-cyhalothrin | Diamondback Moth (Plutella xylostella) | Leaf Dip Bioassay | 0.50 | 85 | 7 |
| Fall Armyworm (Spodoptera frugiperda) | Diet Incorporation | 1.20 | 80 | 5 | ||
| Neonicotinoid | Imidacloprid | Diamondback Moth (Plutella xylostella) | Systemic (Soil Drench) | 0.80 | 75 | 21 |
| Fall Armyworm (Spodoptera frugiperda) | Diet Incorporation | 2.50 | 60 | 18 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual efficacy will vary depending on the specific compound, formulation, pest species, and environmental conditions.
Experimental Protocols for Efficacy Determination
The following protocols are designed to provide a standardized methodology for evaluating the insecticidal efficacy of novel compounds.
Protocol 1: Leaf Dip Bioassay for Lepidopteran Pests
This method is suitable for assessing the contact and ingestion toxicity of an insecticide against foliage-feeding larvae, such as the diamondback moth (Plutella xylostella).
Materials:
-
Test insecticide (e.g., Compound X)
-
Technical grade acetone
-
Distilled water with 0.1% Triton X-100 (surfactant)
-
Cabbage or broccoli leaves
-
Third-instar larvae of P. xylostella
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Micropipettes
-
Vortex mixer
-
Environmental chamber (25 ± 1°C, 60-70% RH, 16:8 L:D photoperiod)
Procedure:
-
Preparation of Stock Solution: Prepare a 1000 mg/L stock solution of the test insecticide in technical grade acetone.
-
Preparation of Test Solutions: Prepare a series of dilutions (e.g., 10, 1, 0.1, 0.01 mg/L) by serial dilution of the stock solution with distilled water containing 0.1% Triton X-100. A control solution should be prepared with acetone and surfactant only.
-
Leaf Disc Preparation: Cut leaf discs (5 cm diameter) from fresh, untreated cabbage or broccoli leaves.
-
Treatment Application: Dip each leaf disc into the respective test solution for 10 seconds with gentle agitation. Allow the leaf discs to air dry on a wire rack for 1-2 hours.
-
Bioassay Setup: Place a moistened filter paper at the bottom of each Petri dish. Place one treated leaf disc in each dish.
-
Insect Infestation: Introduce 10 third-instar larvae of P. xylostella into each Petri dish.
-
Incubation: Place the Petri dishes in an environmental chamber under the specified conditions.
-
Data Collection: Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they are unable to move when prodded with a fine brush.
-
Data Analysis: Correct for control mortality using Abbott's formula. Calculate the LC50 (lethal concentration to kill 50% of the population) using probit analysis.
Diagram: Workflow for Leaf Dip Bioassay
Caption: Step-by-step workflow for conducting a leaf dip bioassay.
Conclusion and Future Directions
The chemical scaffold of this compound represents a promising starting point for the development of novel insecticides with potent activity and potentially new modes of action. The incorporation of the trifluoromethyl group is a proven strategy for enhancing insecticidal efficacy. While direct comparisons of commercialized pesticides from this specific precursor are challenging due to proprietary synthesis information, the framework and protocols outlined in this guide provide a robust methodology for evaluating the performance of new chemical entities. Future research should focus on synthesizing and screening libraries of compounds derived from this intermediate to identify lead candidates with broad-spectrum activity against key agricultural pests. Furthermore, detailed studies on their mode of action and resistance potential will be crucial for their successful integration into sustainable pest management programs.
References
- Wang, J., Luo, M., Hu, C., & Sun, D. (2013). Synthesis and Insecticidal Activity of Two New Chlorantraniliprole Derivatives. Asian Journal of Chemistry, 25(18), 10431-10433. [Link]
- From Proline to Chlorantraniliprole Mimics: Computer-Aided Design, Simple Preparation, and Excellent Insecticidal Profiles. Journal of Agricultural and Food Chemistry. (2024).
- Liu, C. (2010). Synthesis of Cyantraniliprole and Its Bioactivity. Modern Agrochemicals. [Link]
- Preparation and Comprehensive Evaluation of the Efficacy and Safety of Chlorantraniliprole Nanosuspension. Molecules. (2024). MDPI. [Link]
- Nakao, T., & Banba, S. (2019). Discovery of broflanilide, a novel insecticide. Journal of Pesticide Science, 44(3), 173-181. [Link]
- Synthesis of cyantraniliprole and its bioactivity. (2012).
- Synthesis, characterization and toxicity assessment of chlorantraniliprole nanoemulsion against Helicoverpa armigera. (2025). Scientific Reports. [Link]
- Why 2-Chloro-5-(trifluoromethyl)benzonitrile is Essential for Agrochemical Synthesis. (2024). Medium. [Link]
- Development of an Efficient Synthetic Process for Broflanilide. (2020). Organic Process Research & Development. [Link]
- Nair, S. (2014). New Active Ingredient Review: Cyantraniliprole. Minnesota Department of Agriculture. [Link]
- Saeed, A., et al. (2017). Synthesis of Chiral Pesticides. In Chirality in Drug Design and Development. IntechOpen. [Link]
- Public Release Summary on the Evaluation of the New Active Constituent Cyantraniliprole in the Product DuPont Exirel Insecticide. (2013). Australian Pesticides and Veterinary Medicines Authority. [Link]
- Insecticide Mode of Action: Understanding How Different Chemicals Work Against Pests. (2024). Meghmani Organics Limited. [Link]
Sources
A Comparative Cost Analysis of Synthesis Methods for 2-Chloro-4-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-(trifluoromethyl)benzonitrile is a key building block in the synthesis of a wide range of pharmaceuticals and agrochemicals. Its trifluoromethyl group imparts unique properties such as increased metabolic stability and lipophilicity to the final products, making this intermediate highly valuable in drug discovery and development. The economic viability of synthesizing this compound is therefore of critical importance for industrial-scale production. This guide provides a detailed cost analysis of the most prominent synthetic routes to this compound, offering field-proven insights to aid researchers and process chemists in selecting the most suitable method for their needs.
Overview of Synthetic Strategies
The synthesis of this compound can be approached from several different starting materials, each with its own set of advantages and disadvantages. The most common and industrially relevant methods include:
-
The Sandmeyer Reaction: A classic and reliable method starting from the readily available 2-Chloro-4-(trifluoromethyl)aniline.
-
Multi-step Synthesis from m-Chlorobenzotrifluoride: A longer route that begins with a less functionalized and potentially more cost-effective starting material.
-
Alternative Routes: Including the dehydration of the corresponding benzamide and the conversion of the benzaldehyde, which are less commonly documented for this specific molecule but represent viable chemical transformations.
This guide will focus on a detailed comparative analysis of the first two routes, as they are the most established and offer a clear contrast between a direct, single-step conversion and a multi-step build-up approach.
Method 1: The Sandmeyer Reaction from 2-Chloro-4-(trifluoromethyl)aniline
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a robust method for the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate.[1] This route is often favored for its high yields and reliability, particularly when the starting aniline is commercially available.
Reaction Pathway
The synthesis proceeds in two main stages: the diazotization of the aniline followed by the introduction of the nitrile group using a copper(I) cyanide catalyst.
Caption: The Sandmeyer reaction pathway for the synthesis of this compound.
Experimental Protocol: Sandmeyer Synthesis
Step 1: Diazotization of 2-Chloro-4-(trifluoromethyl)aniline
-
In a well-ventilated fume hood, a solution of 2-Chloro-4-(trifluoromethyl)aniline (1 equivalent) in a suitable acidic medium (e.g., a mixture of concentrated hydrochloric acid and water) is prepared in a reaction vessel equipped with a stirrer and a thermometer.
-
The solution is cooled to 0-5 °C using an ice-salt bath.
-
A pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) is added dropwise to the aniline solution, maintaining the temperature below 5 °C to ensure the stability of the diazonium salt.
-
The reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete diazotization.
Step 2: Cyanation of the Diazonium Salt
-
In a separate reaction vessel, a solution or suspension of copper(I) cyanide (1.2 equivalents) in a suitable solvent (e.g., water or toluene) is prepared and cooled to 0 °C.
-
The cold diazonium salt solution from Step 1 is slowly added to the copper(I) cyanide mixture with vigorous stirring.
-
The reaction mixture is allowed to warm to room temperature and then gently heated (e.g., 50-70 °C) until the evolution of nitrogen gas ceases, indicating the completion of the reaction.
-
The mixture is cooled to room temperature, and the organic product is extracted with a suitable solvent (e.g., toluene or ethyl acetate).
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by distillation or recrystallization to obtain a high-purity final product.
Cost Analysis: Sandmeyer Route
The following table provides an estimated cost breakdown for the Sandmeyer synthesis of this compound, based on typical laboratory-scale pricing. Bulk industrial pricing may vary significantly.
| Reagent | Molar Mass ( g/mol ) | Stoichiometric Ratio | Price (USD/kg) | Cost per Mole of Product (USD) |
| 2-Chloro-4-(trifluoromethyl)aniline | 195.57 | 1.0 | ~100 | 19.56 |
| Sodium Nitrite | 69.00 | 1.1 | ~20 | 1.52 |
| Copper(I) Cyanide | 89.56 | 1.2 | ~80 | 8.60 |
| Total Estimated Reagent Cost | ~29.68 |
Note: Prices are approximate and based on currently available data for research-grade chemicals. Industrial-scale procurement will likely result in significantly lower costs.
Method 2: Multi-step Synthesis from m-Chlorobenzotrifluoride
An alternative approach involves building the target molecule from a less complex and potentially cheaper starting material, m-chlorobenzotrifluoride. This multi-step synthesis, as outlined in patent literature[2], involves nitration, reduction, bromination, and finally cyanation.
Reaction Pathway
This synthetic route is a four-step process, with each step requiring careful control of reaction conditions to ensure high yields and purity of the intermediates.
Caption: Multi-step synthesis pathway for this compound starting from m-chlorobenzotrifluoride.
Experimental Protocol: Multi-step Synthesis
Step 1: Nitration of m-Chlorobenzotrifluoride [3]
-
m-Chlorobenzotrifluoride (1 equivalent) is slowly added to a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature (e.g., not exceeding 25 °C).
-
The reaction is stirred at room temperature for several hours to ensure complete nitration.
-
The reaction mixture is then carefully quenched with ice water, and the organic layer containing 5-Chloro-2-nitrobenzotrifluoride is separated, washed, and dried.
Step 2: Reduction of 5-Chloro-2-nitrobenzotrifluoride [2]
-
The nitro intermediate (1 equivalent) is dissolved in a suitable solvent like ethanol.
-
A catalytic amount of Raney nickel is added to the solution.
-
The mixture is subjected to hydrogenation under pressure in an autoclave at a controlled temperature (e.g., 30-35 °C) until the uptake of hydrogen ceases.
-
The catalyst is filtered off, and the solvent is removed to yield 4-Chloro-2-(trifluoromethyl)aniline.
Step 3: Sandmeyer Bromination of 4-Chloro-2-(trifluoromethyl)aniline [2]
-
The aniline intermediate (1 equivalent) is diazotized using sodium nitrite in a mixture of hydrobromic acid and a cuprous bromide catalyst at 0-5 °C.
-
The resulting diazonium salt is then allowed to react to form 4-Chloro-2-(trifluoromethyl)bromobenzene, which is isolated by extraction.
Step 4: Rosenmund-von Braun Cyanation of 4-Chloro-2-(trifluoromethyl)bromobenzene [2]
-
The bromo intermediate (1 equivalent) is reacted with cuprous cyanide (1.1 equivalents) in a high-boiling solvent such as DMF.
-
A phase-transfer catalyst, such as hexadecyltrimethylammonium bromide, may be added to facilitate the reaction.[2]
-
The reaction mixture is heated to reflux for several hours.
-
After completion, the product is isolated by extraction and purified by distillation to give the final this compound.
Cost Analysis: Multi-step Route
The following table provides an estimated cost breakdown for the multi-step synthesis. The overall cost is highly dependent on the yield of each step. The patent suggests high yields for each transformation.[2]
| Reagent | Molar Mass ( g/mol ) | Stoichiometric Ratio | Price (USD/kg) | Cost per Mole of Product (USD) |
| m-Chlorobenzotrifluoride | 180.55 | 1.0 | ~30 | 5.42 |
| Nitric Acid (conc.) | 63.01 | ~1.5 | ~1 | 0.09 |
| Sulfuric Acid (conc.) | 98.08 | Catalytic/Solvent | ~0.50 | (negligible) |
| Raney Nickel | - | Catalytic | ~100 | (catalytic amount) |
| Sodium Nitrite | 69.00 | 1.1 | ~20 | 1.52 |
| Hydrobromic Acid (48%) | 80.91 | ~5.0 | ~15 | 6.07 |
| Cuprous Bromide | 143.45 | Catalytic | ~50 | (catalytic amount) |
| Cuprous Cyanide | 89.56 | 1.1 | ~80 | 7.88 |
| Total Estimated Reagent Cost | ~20.98 |
Note: This cost analysis assumes high yields for each step as suggested in the patent literature and does not include solvent costs, which could be significant.
Comparison of the Synthesis Methods
| Feature | Sandmeyer Reaction | Multi-step Synthesis |
| Starting Material | 2-Chloro-4-(trifluoromethyl)aniline | m-Chlorobenzotrifluoride |
| Number of Steps | 1 (from aniline) | 4 |
| Process Complexity | Low | High |
| Reagent Cost per Mole | Higher | Potentially Lower |
| Capital Investment | Lower (simpler setup) | Higher (multiple reactors, hydrogenation equipment) |
| Waste Generation | Moderate | High |
| Overall Yield | Typically high (70-90%) | Dependent on the yield of each of the 4 steps |
Discussion and Conclusion
The choice between the Sandmeyer reaction and the multi-step synthesis from m-chlorobenzotrifluoride depends on several factors, primarily the scale of production and the availability and cost of the starting materials.
The Sandmeyer reaction offers a more direct and less complex route to the final product. For laboratory-scale synthesis and smaller production campaigns where the starting aniline is readily available at a reasonable price, this method is likely to be more time- and cost-effective. The process involves fewer steps, leading to reduced labor costs and a lower capital investment in equipment.
The multi-step synthesis , while more complex, may offer a significant cost advantage at a larger industrial scale. The starting material, m-chlorobenzotrifluoride, is a more basic commodity chemical and is likely to be substantially cheaper than the pre-functionalized aniline. However, this advantage in raw material cost must be weighed against the increased operational complexity, higher capital expenditure for multiple reaction stages (including a high-pressure hydrogenation step), and potentially greater waste generation. The overall yield of a multi-step process is a critical factor; even with high yields in each step, the cumulative yield will be lower than a single high-yielding reaction.
Alternative routes , such as the dehydration of 2-Chloro-4-(trifluoromethyl)benzamide or the conversion of 2-Chloro-4-(trifluoromethyl)benzaldehyde, remain less explored for this specific molecule. While these are standard organic transformations, their efficiency and cost-effectiveness would need to be established through dedicated process development and optimization.
References
- CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile - Google P
- Nitric Acid Price - Historical & Current | Intr
- Sandmeyer reaction - Wikipedia. (URL: [Link])
- Sulfuric Acid Price - Historical & Current | Intr
- Hydrobromic Acid Prices, Trends, Index, News, Monitor and Demand - ChemAnalyst. (URL: [Link])
- US4096195A - Cyclic two-stage nitration process for preparing 4-chloro-3,5-dinitrobenzotrifluoride from 4-chlorobenzotrifluoride - Google P
- Rosenmund-von Braun Reaction - Organic Chemistry Portal. (URL: [Link])
Sources
A Comparative Guide to the Characterization of 2-Chloro-4-(trifluoromethyl)benzonitrile and Its Derivatives
For the modern researcher in pharmaceutical and agrochemical development, the strategic selection of molecular intermediates is paramount to the successful synthesis of novel, high-efficacy compounds. Among the vast array of available building blocks, substituted benzonitriles stand out for their versatility. This guide provides an in-depth technical comparison of 2-Chloro-4-(trifluoromethyl)benzonitrile, a key intermediate, with its structural alternatives. We will delve into its synthesis, spectroscopic characterization, and reactivity, supported by established experimental protocols and comparative data to inform your research and development endeavors.
Introduction: The Strategic Importance of Fluorinated Benzonitriles
This compound is a versatile organic compound frequently utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of both a chloro and a trifluoromethyl group on the benzonitrile scaffold imparts unique reactivity and physicochemical properties. The trifluoromethyl group, a bioisostere for several functional groups, can enhance metabolic stability, lipophilicity, and binding affinity of the final product. The chlorine atom provides a reactive site for nucleophilic aromatic substitution, allowing for the introduction of diverse functionalities.
This guide will explore the synthesis and characterization of this key intermediate and compare its reactivity in fundamental chemical transformations against other relevant benzonitrile derivatives.
Synthesis of this compound: A Plausible Pathway
The proposed synthetic pathway is as follows:
-
Nitration: Introduction of a nitro group onto the 3-chlorobenzotrifluoride ring.
-
Reduction: Conversion of the nitro group to an amine.
-
Diazotization and Sandmeyer Reaction: Transformation of the amino group into a nitrile.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: A Representative Synthesis
The following protocol is a well-established procedure for a similar transformation and can be adapted for the synthesis of the target molecule.
Step 1: Nitration of 3-Chlorobenzotrifluoride
-
To a cooled (0-5 °C) mixture of concentrated sulfuric acid and nitric acid, slowly add 3-chlorobenzotrifluoride while maintaining the temperature.
-
After the addition is complete, allow the reaction to stir at room temperature for the prescribed time, monitoring the progress by TLC or GC.
-
Upon completion, pour the reaction mixture over ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-chloro-4-(trifluoromethyl)-1-nitrobenzene.
Step 2: Reduction to 2-Chloro-4-(trifluoromethyl)aniline
-
For a laboratory-scale synthesis, the nitro-intermediate can be reduced using a metal/acid combination. Suspend the nitro compound in ethanol and add iron powder followed by the slow addition of concentrated hydrochloric acid.
-
Heat the reaction mixture at reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction, neutralize with a base (e.g., sodium carbonate), and filter to remove the iron salts.
-
Extract the product into an organic solvent, wash, dry, and concentrate to obtain 2-chloro-4-(trifluoromethyl)aniline. For industrial applications, catalytic hydrogenation using catalysts like Raney Nickel is a more efficient and environmentally benign method.[2][3]
Step 3 & 4: Diazotization and Sandmeyer Reaction
-
Dissolve the 2-chloro-4-(trifluoromethyl)aniline in an aqueous solution of a mineral acid (e.g., HCl) and cool to 0-5 °C.
-
Slowly add an aqueous solution of sodium nitrite, keeping the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide in a suitable solvent.
-
Slowly add the cold diazonium salt solution to the copper cyanide solution. Effervescence (release of N₂ gas) should be observed.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Extract the product, this compound, with an organic solvent. Purify the crude product by column chromatography or distillation.
Spectroscopic and Physicochemical Characterization
Accurate characterization of the synthesized intermediate is crucial for quality control and for ensuring the success of subsequent reactions. The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 1813-33-8 | [4] |
| Molecular Formula | C₈H₃ClF₃N | [4] |
| Molecular Weight | 205.56 g/mol | [4] |
| Boiling Point | 192-193 °C | [4] |
| Density | 1.389 g/mL at 25 °C | [4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available, authenticated NMR spectrum for this compound is not available, the expected chemical shifts can be predicted based on the analysis of structurally similar compounds. For comparison, the NMR data for 4-(trifluoromethyl)benzonitrile and 2-(trifluoromethyl)benzonitrile are presented.[5]
| Compound | 1H NMR (CDCl₃, 400 MHz) δ (ppm) | 13C NMR (CDCl₃, 100 MHz) δ (ppm) | 19F NMR (CDCl₃, 376 MHz) δ (ppm) |
| 4-(Trifluoromethyl)benzonitrile | 7.81 (d, J = 8.0 Hz, 2H), 7.76 (d, J = 8.0 Hz, 2H) | 134.7 (q, J = 33 Hz), 132.8, 126.3, 123.2 (q, J = 272 Hz), 117.5, 116.2 | -63.61 (s, 3F) |
| 2-(Trifluoromethyl)benzonitrile | 7.86-7.68 (m, 4H) | 134.8, 133.1, 132.7, 132.4, 126.8 (q, J = 3 Hz), 122.5 (q, J = 272 Hz), 115.6, 110.2 | -62.05 (s, 3F) |
For this compound, one would expect three distinct signals in the aromatic region of the 1H NMR spectrum. The 13C NMR would show characteristic signals for the trifluoromethyl carbon (a quartet due to C-F coupling) and the nitrile carbon.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the C≡N stretch, C-Cl stretch, and C-F stretches of the trifluoromethyl group. A representative spectrum of the closely related 2-chloro-4-fluorobenzonitrile is available from the NIST Chemistry WebBook and can be used for comparative purposes.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of Cl, CN, and CF₃ radicals.
Reactivity Profile and Comparative Analysis
The reactivity of this compound is primarily dictated by the electron-withdrawing nature of the nitrile and trifluoromethyl groups, which activate the aromatic ring for nucleophilic aromatic substitution (SNAr).
Caption: Key reaction pathways for this compound.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom in this compound is susceptible to displacement by various nucleophiles. The rate of this reaction is enhanced by the presence of the electron-withdrawing trifluoromethyl and nitrile groups.
Comparative Example: Reactivity of Halogenated Benzonitriles
In SNAr reactions, the nature of the halogen leaving group significantly impacts reactivity. Generally, fluorine is a better leaving group than chlorine in SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond and facilitates nucleophilic attack. Therefore, it can be inferred that 4-fluoro-2-(trifluoromethyl)benzonitrile would be more reactive towards nucleophiles than this compound under similar conditions.
Experimental Protocol: SNAr with Sodium Methoxide
-
To a solution of this compound in a suitable solvent (e.g., methanol or DMF), add a slight excess of sodium methoxide.
-
Heat the reaction mixture to reflux and monitor its progress by TLC or GC.
-
Upon completion, cool the reaction, quench with water, and extract the product, 2-methoxy-4-(trifluoromethyl)benzonitrile, with an organic solvent.
-
Purify the product by chromatography or distillation.
Reduction of the Nitrile Group
The nitrile group can be readily reduced to a primary amine (a benzylamine derivative), which is a valuable synthon in drug discovery.
Experimental Protocol: Catalytic Hydrogenation
A well-established method for the reduction of benzonitriles is catalytic hydrogenation.[3]
-
In a high-pressure autoclave, dissolve this compound in a suitable solvent (e.g., ethanol or methanol) containing a catalyst such as Raney Nickel or Palladium on carbon.
-
Pressurize the vessel with hydrogen gas and heat the reaction mixture.
-
Monitor the reaction by observing the uptake of hydrogen.
-
Once the reaction is complete, cool the vessel, carefully vent the hydrogen, and filter off the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude [2-chloro-4-(trifluoromethyl)phenyl]methanamine.
Conclusion and Future Outlook
This compound is a valuable and reactive intermediate in organic synthesis. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through a multi-step sequence from commercially available starting materials. Its reactivity, particularly in nucleophilic aromatic substitution and nitrile reduction, opens avenues for the creation of a diverse range of complex molecules for pharmaceutical and agrochemical applications.
For researchers, the choice between this compound and its analogs (e.g., the fluoro derivative) will depend on the desired reactivity, cost, and availability. This guide provides the foundational knowledge and experimental frameworks to make informed decisions and to effectively utilize these powerful synthetic building blocks.
References
- CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile - Google P
- Synthesis of 2-chloro-4-nitrobenzonitrile - PrepChem.com. (URL: [Link])
- CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google P
- A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline - Quick Company. (URL: [Link])
- Chemical structure of benzonitrile derivatives investigated - ResearchG
- Certificate of analysis - Thermo Fisher Scientific. (URL: [Link])
- 2 - Supporting Inform
- 3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory | Journal of Scientific Research. (URL: [Link])
- (PDF)
- 2-(Trifluoromethyl)benzonitrile | C8H4F3N | CID 67972 - PubChem. (URL: [Link])
Sources
A Comparative Guide to Catalysts for the Synthesis of 2-Chloro-4-(trifluoromethyl)benzonitrile
In the landscape of pharmaceutical and agrochemical development, the synthesis of complex molecular intermediates with high purity and efficiency is paramount. Among these, 2-Chloro-4-(trifluoromethyl)benzonitrile stands as a critical building block, its unique electronic and structural properties making it a valuable precursor for a range of bioactive molecules. The introduction of a cyano group onto an aromatic ring, particularly one bearing an electron-withdrawing trifluoromethyl group and a halogen, presents a significant synthetic challenge. This guide offers a comparative analysis of various catalytic systems employed for this transformation, providing researchers, scientists, and drug development professionals with the in-depth technical insights necessary to make informed decisions in their synthetic endeavors.
This document moves beyond a mere recitation of protocols. It delves into the mechanistic underpinnings of each catalytic approach, explaining the rationale behind experimental choices and offering a critical evaluation of their respective strengths and limitations. By grounding our discussion in authoritative literature and providing detailed experimental data, we aim to equip the reader with a comprehensive understanding of the catalytic landscape for the synthesis of this important intermediate.
The Synthetic Challenge: Cyanation of Electron-Deficient Aryl Halides
The synthesis of this compound typically involves the cyanation of a corresponding aryl halide precursor, such as 1,2-dichloro-4-(trifluoromethyl)benzene or 2-bromo-1-chloro-4-(trifluoromethyl)benzene. The presence of the strongly electron-withdrawing trifluoromethyl group deactivates the aromatic ring, making nucleophilic aromatic substitution, including cyanation, a challenging transformation. Traditional methods, such as the Rosenmund-von Braun reaction, often require harsh conditions, including high temperatures and stoichiometric amounts of copper(I) cyanide, leading to issues with substrate compatibility, product purification, and waste disposal[1].
The advent of transition metal-catalyzed cross-coupling reactions has revolutionized this field, offering milder and more efficient pathways to aryl nitriles. This guide will focus on the comparative performance of the most prominent catalytic systems: those based on palladium, copper, and nickel.
Palladium-Catalyzed Cyanation: The Gold Standard with Caveats
Palladium catalysis is often the first choice for C-N bond formation due to its high efficiency and broad functional group tolerance. The cyanation of aryl halides using palladium catalysts has been extensively studied, with significant progress made in developing mild and practical protocols.
Mechanistic Insights
The catalytic cycle for palladium-catalyzed cyanation of an aryl halide (Ar-X) generally proceeds through a series of well-established steps. The cycle is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species.
Figure 1: Palladium-Catalyzed Cyanation Cycle.
A critical challenge in palladium-catalyzed cyanation is the potential for catalyst deactivation by the cyanide anion, which can act as a strong poison to the palladium center[2]. To mitigate this, various strategies have been developed, including the use of less soluble cyanide sources like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), which maintain a low concentration of free cyanide in the reaction mixture[2][3].
Performance and Considerations
Palladium-based catalysts have demonstrated success in the cyanation of aryl chlorides, which are often more challenging substrates than the corresponding bromides or iodides[2][4]. The choice of ligand is crucial for achieving high catalytic activity. Bulky, electron-rich phosphine ligands are commonly employed to facilitate both the oxidative addition and reductive elimination steps.
A notable advantage of some modern palladium catalyst systems is their ability to function under exceptionally mild conditions, even at room temperature, and in aqueous media, which enhances the greenness of the process[3][5].
Copper-Catalyzed Cyanation: A Cost-Effective Alternative
Copper-catalyzed cyanation, a modern iteration of the classic Rosenmund-von Braun reaction, offers a more economical alternative to palladium-based systems. The use of a catalytic amount of a copper salt, often in conjunction with a ligand, can effectively promote the cyanation of aryl halides.
Mechanistic Insights
While the precise mechanism of copper-catalyzed cyanation can vary depending on the specific system, a plausible catalytic cycle involves the oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with a cyanide source and subsequent reductive elimination to yield the aryl nitrile and regenerate the Cu(I) catalyst.
Figure 2: Copper-Catalyzed Cyanation Cycle.
Innovations in this area include the development of "domino" halide exchange-cyanation reactions, where an in situ generated aryl iodide from an aryl bromide undergoes a more facile cyanation[1][6]. This approach is particularly useful for less reactive aryl bromides.
Performance and Considerations
Copper-catalyzed systems are generally less expensive than their palladium counterparts. They have been shown to be effective for a wide range of aryl halides, including those with various functional groups[1]. However, these systems often require higher reaction temperatures compared to the mildest palladium-catalyzed methods. The choice of ligand, such as a diamine, can significantly accelerate the reaction[1]. A patent for the synthesis of 4-chloro-2-trifluoromethylbenzonitrile, a regioisomer of the target molecule, utilizes cuprous cyanide, highlighting the industrial relevance of this approach[7].
Nickel-Catalyzed Cyanation: An Emerging Powerhouse
Nickel catalysis has recently emerged as a powerful and sustainable alternative for the synthesis of aryl nitriles[8][9]. Nickel is more earth-abundant and less expensive than palladium, making it an attractive option for large-scale synthesis.
Mechanistic Insights
The catalytic cycle for nickel-catalyzed cyanation is believed to be analogous to that of palladium, involving Ni(0)/Ni(II) intermediates. A key advantage of nickel is its ability to activate challenging C-Cl bonds more readily than palladium.
Figure 3: Nickel-Catalyzed Cyanation Cycle.
Recent advancements have focused on the use of greener and less toxic cyanide sources, such as acetonitrile, in nickel-catalyzed cyanations[10][11]. These methods represent a significant step towards more sustainable chemical synthesis.
Performance and Considerations
Nickel catalysts have shown excellent activity for the cyanation of a broad range of aryl halides, including electron-deficient substrates[8][9]. The development of air-tolerant nickel catalyst systems further enhances their practicality[9]. While highly promising, the field of nickel-catalyzed cyanation is still evolving, and the optimization of reaction conditions for specific substrates like this compound precursors is an active area of research.
Comparative Performance Data
To facilitate a direct comparison of these catalytic systems, the following table summarizes key performance metrics based on representative examples from the literature for the cyanation of aryl chlorides. While data for the exact synthesis of this compound is limited, the presented data for analogous substrates provides valuable insights.
| Catalyst System | Precursor | Cyanide Source | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Palladium | Aryl Chlorides | Zn(CN)₂ | Phosphine | Toluene | 100 | 1 | High | [2] |
| (Hetero)aryl Chlorides | Zn(CN)₂ | Phosphine | H₂O/THF | rt - 40 | 12-24 | High | [3][5] | |
| Copper | Aryl Bromides (via Halide Exchange) | NaCN | N,N'-dimethylethylenediamine | Toluene | 110 | 24 | High | [1][6] |
| 4-chloro-2-trifluoromethylbromobenzene | CuCN | None (Phase Transfer Catalyst) | Not Specified | Not Specified | Not Specified | High | [7] | |
| Nickel | Aryl Chlorides | Zn(CN)₂/Al₂O₃ | Bipyridine | DMA | rt | 24 | High | [9] |
| Aryl Chlorides | 4-cyanopyridine N-oxide | Phosphine | Dioxane | 100 | 12 | Good | [9] |
Note: "rt" denotes room temperature. The yields are reported as "Good" to "High" as specific percentages for a single, directly comparable substrate are not available across all studies. This table is intended to provide a qualitative comparison of typical reaction conditions and outcomes.
Recommended Experimental Protocol: Palladium-Catalyzed Cyanation of an Aryl Chloride
Based on the principles of high efficiency and mild reaction conditions, a palladium-catalyzed approach is often favored for the synthesis of complex benzonitriles. The following protocol is a representative example for the cyanation of an aryl chloride, which can be adapted and optimized for the synthesis of this compound from a suitable precursor like 1,2-dichloro-4-(trifluoromethyl)benzene.
Materials:
-
Aryl chloride (e.g., 1,2-dichloro-4-(trifluoromethyl)benzene) (1.0 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (0.01 mmol, 1 mol%)
-
Phosphine ligand (e.g., Xantphos) (0.02 mmol, 2 mol%)
-
Zinc cyanide (Zn(CN)₂) (0.6 mmol, 0.6 equiv)
-
Solvent (e.g., anhydrous toluene) (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and zinc cyanide.
-
Add the aryl chloride and the solvent to the flask.
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Note: This is a general protocol and requires optimization of the catalyst, ligand, solvent, temperature, and reaction time for the specific substrate. All manipulations should be carried out using appropriate safety precautions, especially when handling cyanide-containing compounds.
Conclusion
The synthesis of this compound can be achieved through various transition metal-catalyzed cyanation reactions. Palladium-based catalysts offer high efficiency and mild reaction conditions, making them a reliable choice for complex substrates. Copper-catalyzed systems provide a cost-effective alternative, particularly for large-scale production, while nickel catalysis is a rapidly advancing field that promises sustainable and powerful solutions for the cyanation of challenging aryl chlorides.
The selection of the optimal catalyst will depend on a variety of factors, including the specific precursor, cost considerations, and the desired scale of the reaction. By understanding the mechanistic principles and comparative performance of these catalytic systems, researchers can strategically design and execute efficient and robust syntheses of this valuable chemical intermediate.
References
- Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(10), 2890–2891. [Link]
- Li, W., & Chen, Y. (2011). Copper-mediated cyanation of aryl halide with the combined cyanide source. Organic Letters, 13(19), 5004–5007. [Link]
- Klapars, A., Zanon, J., & Buchwald, S. L. (2003). Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(10), 2890-2891. [Link]
- Crasto, A. M. (2014). Cyanation of Aryl Halides.
- Reddy, K. S., et al. (2016). Copper-catalyzed cyanation of aryl halides with sodium nitroprusside in polyethylene glycol 400 (PEG-400). ARKIVOC, 2016(5), 13-21. [Link]
- Shen, Z., et al. (2023). Nickel-Catalyzed Cyanation of Aryl Triflates Using Acetonitrile as a Cyano Source. Chinese Journal of Organic Chemistry. [Link]
- Nakao, Y., et al. (2016). Nickel-catalyzed cyanation of aryl halides and triflates using acetonitrile via C–CN bond cleavage assisted by 1,4-bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine.
- CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile. (2013).
- EP3696165A1 - Process for the preparation of 4-halophenoxy-2-trifluoromethyl benzonitrile. (2020).
- Wang, Y., et al. (2025). Nickel-Catalyzed Cyanation of Aryl Halides. Molecules, 30(16), 3440. [Link]
- Wang, Y., et al. (2025). Nickel-Catalyzed Cyanation of Aryl Halides. Molecules, 30(16), 3440. [Link]
- Li, Y., et al. (2024). Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. Molecules, 29(24), 5489. [Link]
- Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]
- CN113698315A - Synthetic method of 2-trifluoromethyl benzamide. (2021).
- Schareina, T., et al. (2005). A new palladium catalyst system for the cyanation of aryl chlorides. Journal of Organometallic Chemistry, 690(14), 3346-3353. [Link]
- Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(43), 15247–15249. [Link]
- Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202-205. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides [organic-chemistry.org]
- 7. CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile - Google Patents [patents.google.com]
- 8. Nickel-Catalyzed Cyanation of Aryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nickel-Catalyzed Cyanation of Aryl Halides [mdpi.com]
- 10. Nickel-Catalyzed Cyanation of Aryl Triflates Using Acetonitrile as a Cyano Source [xuebao.sjtu.edu.cn]
- 11. Nickel-catalyzed cyanation of aryl halides and triflates using acetonitrile via C–CN bond cleavage assisted by 1,4-bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking the Purity of 2-Chloro-4-(trifluoromethyl)benzonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in a Versatile Building Block
2-Chloro-4-(trifluoromethyl)benzonitrile is a highly functionalized aromatic compound, serving as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its distinct substitution pattern—a nitrile group for derivatization, a chloro atom for cross-coupling reactions, and an electron-withdrawing trifluoromethyl group to modulate electronic properties—makes it a valuable component in medicinal chemistry and material science.
However, the synthetic utility of this intermediate is directly contingent on its purity. Undetected impurities, even at seemingly low levels, can have profound downstream consequences, including:
-
Altered Reaction Kinetics: Catalytic processes are notoriously sensitive to trace impurities, which can poison catalysts and impede reaction progress.
-
Formation of Unwanted Byproducts: Impurities can participate in side reactions, complicating purification and reducing the yield of the target molecule.
-
Regulatory Hurdles: For pharmaceutical development, a well-characterized impurity profile is a non-negotiable regulatory requirement.[2][3][4]
This guide presents a comprehensive, multi-technique strategy for benchmarking the purity of this compound from different commercial suppliers. We will move beyond a simple percentage on a certificate of analysis and instead build a holistic understanding of sample quality through an orthogonal analytical approach, a cornerstone of robust scientific validation.[5][6]
The Analytical Strategy: An Orthogonal, Self-Validating Approach
Relying on a single analytical technique for purity determination is a common but flawed practice. A high purity value from one method can mask the presence of impurities that are "invisible" to that specific technique. To build a trustworthy and comprehensive purity profile, we will employ three distinct and complementary analytical methods. This orthogonal strategy ensures that the weaknesses of one technique are covered by the strengths of another.
Our chosen analytical pillars are:
-
High-Performance Liquid Chromatography (HPLC): The industry standard for quantifying non-volatile organic impurities and the main component.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Essential for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or starting materials.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F): A powerful tool for structural confirmation and for detecting structurally similar impurities that may co-elute in chromatography. ¹⁹F NMR is particularly sensitive for fluorinated compounds.[10][11]
The logical flow of this comprehensive purity assessment is illustrated below.
Caption: Orthogonal workflow for comprehensive purity assessment.
Experimental Methodologies
The following protocols are designed to be robust and adhere to established pharmacopeial standards for chromatographic and spectroscopic analysis.[12][13][14]
High-Performance Liquid Chromatography (HPLC) for Purity Assay
Causality: A reversed-phase HPLC method using a C18 stationary phase is selected for its versatility in separating moderately polar to non-polar aromatic compounds like our target molecule and its likely process-related impurities.[7] Gradient elution is employed to ensure the timely elution of late-eluting, more non-polar impurities while maintaining good resolution of early-eluting peaks.
Protocol:
-
Instrumentation: HPLC system with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 40% B, linear ramp to 95% B over 15 minutes, hold for 3 minutes, return to 40% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
-
Solution Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of this compound and dissolve in 25.0 mL of diluent.
-
-
Analysis and Calculation:
-
Inject the diluent as a blank to ensure no system peaks are present.
-
Inject the sample solution.
-
Calculate purity using the area percent method, where Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Causality: The boiling point of this compound (~192 °C) makes it amenable to GC analysis.[15] GC-MS provides excellent separation for volatile compounds and allows for positive identification of impurities through their mass spectra. This is crucial for detecting residual solvents or unreacted starting materials from synthesis.[16][17]
Protocol:
-
Instrumentation: GC system coupled to a Mass Spectrometer (Electron Ionization source).
-
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (50:1).
-
Oven Program: Hold at 60 °C for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
MS Transfer Line Temp: 280 °C.
-
MS Source Temp: 230 °C.
-
Scan Range: 40-450 m/z.
-
-
Solution Preparation:
-
Sample Solution (2.0 mg/mL): Accurately weigh ~20 mg of the sample and dissolve in 10.0 mL of high-purity Dichloromethane.
-
-
Analysis:
-
Inject the sample solution.
-
Integrate all peaks in the total ion chromatogram (TIC). Identify impurities by comparing their mass spectra against a reference library (e.g., NIST).
-
Report purity by area percent and list the identity of any detected impurities.
-
¹H and ¹⁹F NMR Spectroscopy for Structural Verification
Causality: NMR provides an unambiguous structural fingerprint of the molecule. ¹H NMR confirms the aromatic proton environment, while ¹⁹F NMR is a highly sensitive probe for the trifluoromethyl group, which should appear as a clean singlet.[18][19] The presence of additional signals in either spectrum can indicate isomeric impurities or other structurally related compounds that might not separate chromatographically.
Protocol:
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve ~15-20 mg of the sample in ~0.7 mL of Chloroform-d (CDCl₃).
-
Acquisition:
-
¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (>100:1 for the main peaks).
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum.
-
-
Analysis:
-
¹H NMR: Confirm the expected splitting patterns and integrations for the three aromatic protons.
-
¹⁹F NMR: Confirm the presence of a single, sharp peak corresponding to the -CF₃ group.
-
Integrate any impurity signals relative to the main compound to estimate their levels.
-
Comparative Analysis of Hypothetical Supplier Batches
The following data represents a hypothetical analysis of three different batches of this compound. This illustrates the variability that can be encountered and highlights the value of our orthogonal approach.
Table 1: HPLC Purity Assay Results
| Supplier | Retention Time (min) | Purity by Area % | Notes |
| Supplier A | 10.2 | 99.85% | A minor unknown impurity at 8.5 min (0.15%). |
| Supplier B | 10.2 | 98.70% | Two significant impurities at 9.1 min (0.8%) and 11.4 min (0.5%). |
| Supplier C | 10.2 | 99.65% | A minor unknown impurity at 9.8 min (0.35%). |
Table 2: GC-MS Impurity Profile
| Supplier | Purity by Area % | Identified Volatile Impurities (>0.05%) |
| Supplier A | 99.1% | m-Chlorobenzotrifluoride (0.8%), Toluene (0.1%) |
| Supplier B | 98.6% | No significant volatile impurities detected. |
| Supplier C | >99.9% | No significant volatile impurities detected. |
Table 3: NMR Spectroscopy Summary
| Supplier | ¹H NMR Analysis | ¹⁹F NMR Analysis |
| Supplier A | Structure confirmed. Minor signals consistent with m-Chlorobenzotrifluoride. | Sharp singlet at -63.1 ppm. No other signals detected. |
| Supplier B | Structure confirmed. Additional complex aromatic signals integrated to ~1%. | Sharp singlet at -63.1 ppm. Minor singlet at -61.5 ppm (~0.8%) suggesting an isomer. |
| Supplier C | Structure confirmed. No significant impurity signals detected. | Sharp singlet at -63.1 ppm. No other signals detected. |
Interpretation and Discussion: A Deeper Look at Quality
The data reveals a nuanced picture that would be missed by relying on a single purity figure.
-
Supplier A: At first glance, the HPLC data suggests this is the highest purity material (99.85%). However, the GC-MS analysis uncovers a significant amount (0.8%) of a likely starting material, m-Chlorobenzotrifluoride. For a researcher performing a sensitive organometallic coupling reaction, this reactive impurity could interfere significantly. The HPLC method, while good for general purity, was not optimized to resolve this volatile starting material from the solvent front.
-
Supplier B: This sample is clearly the least pure by all methods. The HPLC shows multiple non-volatile impurities. More critically, the ¹⁹F NMR analysis detected a second trifluoromethyl-containing species, likely a positional isomer. Isomeric impurities are often the most challenging to remove and can have drastically different reactivity and biological profiles, making this batch unsuitable for most applications.
-
Supplier C: While its HPLC purity (99.65%) is slightly lower than Supplier A's, the orthogonal data shows it is superior in overall quality. It is free from volatile contaminants as confirmed by GC-MS and shows no evidence of isomeric or other structural impurities by NMR. The single minor impurity detected by HPLC is likely a non-volatile, process-related byproduct that is structurally distinct from the main compound.
This comparative analysis demonstrates the potential impact of different impurity profiles on research outcomes.
Caption: Impact of impurity profile on experimental success.
Conclusion and Recommendations
The rigorous benchmarking of this compound from different suppliers reveals that a single purity number is insufficient for making an informed purchasing decision. A comprehensive quality assessment requires an orthogonal analytical approach.
Key Recommendations for Researchers:
-
Trust but Verify: Do not rely solely on the supplier's Certificate of Analysis. When beginning work with a new batch of a critical reagent, perform at least one secondary analytical check.
-
Employ Orthogonal Methods: For critical applications, especially in drug development, a multi-technique approach (HPLC, GC-MS, NMR) is essential to build a complete impurity profile.
-
Consider the Application: The "best" supplier may depend on your specific needs. For a synthesis sensitive to volatile halides, Supplier C is the superior choice despite Supplier A having a slightly higher HPLC purity value.
By investing in a thorough analytical evaluation upfront, researchers can ensure the reliability and reproducibility of their results, saving significant time and resources in the long run.
References
- United States Pharmacopeia. (2022).
- Agilent Technologies.
- Profound Pharma. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]
- MHRA. Guidance for the validation of pharmaceutical quality control analytical methods. [Link]
- LCGC International. (2024). Are You Sure You Understand USP <621>?[Link]
- Altabrisa Group. (2024). Analytical Method Validation: Complete Guide for Intended Use. [Link]
- Avomeen. (2025). EP Organic Impurity Testing. [Link]
- Chromatography Online. (2014). Validation of Impurity Methods, Part II. [Link]
- GSC Online Press. (2019).
- Royal Society of Chemistry.
- ACS Publications.
- SIELC Technologies. HPLC Method for Analysis of Benzonitrile, Toluene, Benzylamine. [Link]
- European Pharmaceutical Review. (2005). Analysing the monographs. [Link]
- EDQM, Council of Europe. (2019). Impurity Control in the European Pharmacopoeia. [Link]
- SIELC Technologies. Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column. [Link]
- SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. [Link]
- Agilent Technologies. (2022).
- ResearchGate. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. [Link]
- National Institutes of Health (NIH).
- Beilstein Journals.
- European Medicines Agency (EMA). (2022). Guideline on control of impurities of pharmacopoeial substances. [Link]
- ResearchGate. (2014). Analysis of halogenated flame retardants by gas chromatography coupled to LRMS, HRMS, MS-MS, and TOF-MS. [Link]
- EDQM, Council of Europe. Content of the dossier for chemical purity and microbiological quality. [Link]
- LabRulez GCMS. Analysis of Halogenated Polycyclic Aromatic Hydrocarbons in Atmosphere around Metallurgical Plants by 7250 High-resolution GC/Q-TOF. [Link]
- Semantic Scholar. Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. [Link]
- Google Patents. Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. testinglab.com [testinglab.com]
- 3. edqm.eu [edqm.eu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. particle.dk [particle.dk]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. usp.org [usp.org]
- 13. <621> CHROMATOGRAPHY [drugfuture.com]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. 2-氯-4-(三氟甲基)苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. | Semantic Scholar [semanticscholar.org]
- 18. rsc.org [rsc.org]
- 19. rsc.org [rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Chloro-4-(trifluoromethyl)benzonitrile
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the safe disposal of 2-Chloro-4-(trifluoromethyl)benzonitrile, a halogenated aromatic nitrile. Adherence to these protocols is essential for mitigating risks associated with its handling and ensuring full compliance with regulatory standards.
Hazard Assessment & Immediate Safety Precautions
Before initiating any disposal procedures, a thorough understanding of the chemical's hazard profile is imperative. Based on data from structurally similar compounds, this compound should be treated as a hazardous substance.[1]
Assumed Hazard Profile:
-
Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[1][2][3]
-
Irritation: Causes skin, eye, and respiratory system irritation.[1][4]
-
Environmental Hazard: Toxic to aquatic organisms with potentially long-lasting effects.[1]
-
Reactivity: Contact with strong acids or bases may produce highly toxic gases, such as hydrogen cyanide.[1]
Required Personal Protective Equipment (PPE)
All handling and disposal operations must be conducted while wearing the appropriate PPE to prevent exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact and absorption, as the compound is harmful upon dermal exposure.[5][6] |
| Eye Protection | Safety goggles or a face shield. | Protects against splashes that can cause serious eye irritation.[1][7] |
| Body Protection | Chemical-resistant lab coat. | Shields skin and personal clothing from contamination.[5][6] |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges. | Required when handling the solid outside of a chemical fume hood or if dust/aerosols may be generated.[4][6][8] |
Handling Environment
To minimize inhalation risk, all procedures involving this compound, including weighing, transfer, and waste collection, must be performed in a properly functioning chemical fume hood.[6][9][10]
Waste Characterization & Segregation
Proper disposal begins with correct waste characterization and meticulous segregation. This is not only a regulatory mandate but a critical safety measure to prevent dangerous chemical reactions.
-
Waste Classification: this compound is classified as a halogenated organic hazardous waste .[11][12] This classification is due to the presence of both chlorine and fluorine atoms in its structure.
-
The Critical Importance of Segregation: This waste stream must not be mixed with other types of chemical waste.[5][10]
-
Non-Halogenated Solvents: Mixing halogenated and non-halogenated waste streams dramatically increases disposal costs and complexity.[13]
-
Acids and Bases: Co-mingling with strong acids or bases can lead to violent reactions or the liberation of toxic gases.[1]
-
Oxidizing Agents: Mixing with strong oxidizers presents a significant reactivity hazard.[1][7]
-
Step-by-Step Disposal Protocol
The following protocols provide a clear methodology for managing waste containing this compound.
Protocol A: Unused Product & Contaminated Solid Waste
This procedure applies to expired reagents, excess material, and contaminated disposable labware (e.g., weigh boats, pipette tips, gloves).
-
Designate a Waste Container: Select a clearly labeled, sealable, and chemically compatible container for "Halogenated Organic Solid Waste." A high-density polyethylene (HDPE) container is a suitable choice.
-
Transfer Waste: Carefully transfer the solid waste into the designated container, minimizing the generation of dust.[2]
-
Seal and Store: Securely close the container lid after each addition. Store the container in a designated satellite accumulation area or a central hazardous waste storage facility. The storage area must be cool, dry, well-ventilated, and away from incompatible materials.[1]
-
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[10]
Protocol B: Contaminated Solutions (Liquid Waste)
This procedure applies to solutions containing dissolved this compound.
-
Designate a Waste Container: Use a dedicated, labeled container for "Halogenated Organic Liquid Waste." Ensure the container is equipped with a screw cap and is made of a compatible material.
-
Segregate Aqueous vs. Organic: Do not mix aqueous solutions with organic solvent solutions in the same waste container unless explicitly permitted by your EHS department.[5]
-
Transfer Waste: Carefully pour the liquid waste into the designated container using a funnel to prevent spills.
-
Seal and Store: Keep the container sealed at all times except when adding waste.[14] Store according to the same requirements as solid waste.
-
Arrange for Disposal: Follow the same procedure as for solid waste to arrange for collection by an authorized disposal service.[6][9]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[5]
-
Secure the Area: Restrict access to the spill area. If volatile solvents are involved, eliminate all ignition sources.
-
Don PPE: Before attempting cleanup, don the full PPE detailed in Section 1.
-
Contain the Spill: For solid spills, gently cover the material with an absorbent pad to prevent dust from becoming airborne. For liquid spills, surround the area with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[5][15]
-
Collect Waste: Carefully sweep or scoop the absorbed material into your designated halogenated hazardous waste container.[9] All materials used for cleanup (gloves, absorbent pads, etc.) must also be disposed of as hazardous waste.[9]
-
Decontaminate: Clean the spill surface with an appropriate solvent, followed by soap and water. Collect all decontamination materials as hazardous waste.[9]
Decision Workflow for Disposal
The following diagram outlines the logical steps for managing this compound waste from generation to final disposal.
Caption: Disposal workflow for this compound.
Quantitative Data Summary
| Property | Value (for 2-Chloro-5-(trifluoromethyl)benzonitrile) | Source |
| Physical State | Solid | [1] |
| Water Solubility | Does not mix well with water. | [1] |
| Incompatibilities | Strong acids, bases, oxidizing agents, reducing agents. | [1] |
| US EPA Waste Number | D003 (Reactivity) may be applicable. | [1] |
| Aquatic Toxicity | Toxic to aquatic organisms. | [1] |
Conclusion
The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By adhering to the principles of correct hazard assessment, segregation, containment, and licensed disposal, scientific professionals can ensure the safety of their personnel, protect the environment, and maintain regulatory compliance. Always consult your institution's specific EHS guidelines and the compound's Safety Data Sheet before handling.
References
- Benchchem. Proper Disposal of 3-(Trifluoromethyl)
- Benchchem. Proper Disposal of 6-(Trifluoromethyl)isoquinolin-1(2H)
- Benchchem. Proper Disposal of 3-(Trifluoromethyl)
- Benchchem. Proper Disposal of 3-(3-(Trifluoromethyl)phenyl)
- Santa Cruz Biotechnology. 2-Chloro-5-(trifluoromethyl)
- Sigma-Aldrich. Safety Data Sheet.
- Combi-Blocks, Inc.
- Fisher Scientific.
- Fisher Scientific. Safety Data Sheet - 4-(Trifluoromethyl)benzonitrile. URL
- Fisher Scientific. Safety Data Sheet - 3-Chloro-5-(trifluoromethyl)benzonitrile. URL
- Chem-Impex International. 2-Chloro-4-(trifluoromethyl)
- U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides. URL
- ChemicalBook.
- Fisher Scientific. Safety Data Sheet - 2-Chloro-4-fluorobenzonitrile. URL
- Washington State University.
- Fluorochem.
- NIOSH. NIOSH Pocket Guide to Chemical Hazards - P2 InfoHouse. URL
- Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards. URL
- Cornell University EHS. 7.2 Organic Solvents. URL
- NIOSH. NIOSH Pocket Guide to Chemical Hazards (Full Document). URL
- University of Wisconsin-Milwaukee.
- NIOSH. NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. URL
- Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - Ronnel. URL
- Clean Management Environmental Group.
- Braun Research Group, Northwestern University.
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. bucknell.edu [bucknell.edu]
- 13. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Mastering the Safe Handling of 2-Chloro-4-(trifluoromethyl)benzonitrile: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development and organic synthesis, the ability to handle reactive and potentially hazardous compounds with confidence is paramount. 2-Chloro-4-(trifluoromethyl)benzonitrile is one such critical intermediate, valued for its role in creating novel pharmaceuticals and agrochemicals.[1] Its unique molecular structure, featuring a trifluoromethyl group, enhances its reactivity, but also necessitates a robust and well-understood safety protocol.[1] This guide moves beyond a simple checklist, providing a deep, scientifically-grounded framework for the safe and effective use of this compound, ensuring both the integrity of your research and the safety of your team.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any container is opened, a thorough understanding of the inherent hazards of this compound is crucial. This compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It is also a skin and serious eye irritant.[2] A key aspect of its toxicology, characteristic of many aromatic nitriles, is its potential to cause systemic effects. While not all nitriles release cyanide in the body, the risk of nitrile poisoning, which presents symptoms similar to cyanide exposure, must be considered.[3]
A comprehensive risk assessment is the first line of defense. This is not a mere formality but a critical scientific exercise to identify potential exposure scenarios in your specific laboratory setup and to implement tailored control measures. Consider the quantity of the chemical being used, the frequency of handling, and the specific procedures being performed (e.g., weighing, dissolution, reaction quenching).
Hazard Summary Table:
| Hazard Classification | Category | GHS Pictogram | Signal Word |
| Acute Toxicity, Oral | Category 4 | опасность | Warning |
| Acute Toxicity, Dermal | Category 4 | опасность | Warning |
| Acute Toxicity, Inhalation | Category 4 | опасность | Warning |
| Skin Corrosion/Irritation | Category 2 | опасность | Warning |
| Serious Eye Damage/Eye Irritation | Category 2 | опасность | Warning |
This table is a summary of primary hazards. Always refer to the specific Safety Data Sheet (SDS) for the most current and detailed information.
Personal Protective Equipment (PPE): Your Essential Barrier
Engineering controls, such as fume hoods, are the primary method for minimizing exposure. However, appropriate PPE is a mandatory secondary layer of protection. The selection of PPE should be based on a thorough risk assessment of the planned procedures.[4][5]
PPE Selection Guide:
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solution Preparation (in a chemical fume hood) | Chemical splash goggles | Double-gloving with nitrile gloves (minimum 5-mil thickness)[6] | Flame-resistant lab coat | Not typically required if work is performed correctly within a certified fume hood. |
| Conducting Reactions and Purifications (in a chemical fume hood) | Chemical splash goggles and a full-face shield | Double-gloving with nitrile or neoprene gloves. For extended handling, consult the glove manufacturer's chemical resistance guide.[7] | Flame-resistant lab coat | Not typically required if work is performed correctly within a certified fume hood. |
| Handling Outside of a Fume Hood (Strongly discouraged) | Chemical splash goggles and a full-face shield | Double-gloving with chemically resistant gloves (e.g., neoprene or butyl rubber) | Chemical-resistant apron over a flame-resistant lab coat | A NIOSH-approved respirator with organic vapor cartridges is required.[8] |
Causality of PPE Choices:
-
Double-Gloving: This technique provides an extra layer of protection against tears and rapid permeation. It also allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.[6]
-
Face Shield over Goggles: While goggles protect from splashes, a face shield provides an additional barrier for the entire face from unexpected reactions or splashes, particularly during transfers of larger volumes.[5]
-
Nitrile Gloves: Nitrile offers good resistance to a range of chemicals and is a suitable choice for incidental contact. However, for prolonged exposure or immersion, more robust gloves like neoprene or butyl rubber are necessary. Always check the manufacturer's compatibility data.[6][7]
Step-by-Step Handling and Operational Plan
A well-defined operational plan minimizes the risk of exposure and ensures the experiment proceeds smoothly.
Preparation and Weighing
-
Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.[9]
-
Pre-weighing Checks: Before handling the compound, ensure that a chemical spill kit is readily accessible and that the safety shower and eyewash station have been recently tested.
-
Safe Weighing Practices:
-
Wear the appropriate PPE as outlined in the table above.[10]
-
To prevent contamination of the balance, weigh the solid compound on disposable weighing paper or in a tared, sealed container.[8]
-
Never handle weights with bare hands; use forceps.[1]
-
Close the balance door during weighing to prevent air currents from affecting the measurement.[11]
-
Add solvents to the solid in a controlled manner to prevent splashing.
-
Securely cap the container before removing it from the fume hood.
-
Conducting Reactions
-
Apparatus Setup: Assemble all reaction apparatus within the chemical fume hood.
-
Controlled Transfers: When transferring solutions, use techniques that minimize aerosol generation, such as cannula transfer for air-sensitive reactions.
-
Constant Monitoring: Never leave a reaction unattended. Be aware of any changes in temperature, pressure, or color that could indicate a deviation from the expected reaction pathway.
Emergency Procedures: A Plan for the Unexpected
Even with meticulous planning, accidents can happen. A clear and practiced emergency response plan is crucial.
Exposure Response
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]
-
Skin Contact: Promptly remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[13]
-
Inhalation: Move the affected person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
In all cases of exposure, provide the attending medical personnel with the Safety Data Sheet (SDS) for this compound.
Spill Response
For minor spills within a chemical fume hood:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.
-
Collect the contaminated absorbent material into a sealable, labeled container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
For large spills or spills outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.[14]
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and associated waste is essential to prevent environmental contamination. As a chlorinated organic compound, it is classified as hazardous waste.[15][16]
-
Solid Waste: All solid waste, including contaminated weighing paper, gloves, and absorbent materials, must be placed in a clearly labeled, sealed hazardous waste container. The label should read "Hazardous Waste: Chlorinated Organic Compound."
-
Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Never mix incompatible waste streams.[17]
-
Sharps Waste: Any needles or other sharps contaminated with the compound must be disposed of in a designated sharps container.
All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[18]
Visual Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
By integrating these principles of hazard assessment, proper PPE selection, meticulous operational planning, and robust emergency preparedness, you can confidently and safely utilize this compound in your critical research endeavors. This commitment to a culture of safety not only protects individuals but also upholds the integrity and reproducibility of your scientific work.
References
- Lab Weighing Safety Guidelines. (n.d.). Weighing Review.
- International Enviroguard. (2019, April 8). OSHA Regulations for Chemical Protective Clothing.
- Environment, Health & Safety, University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory.
- MJ Hughes Construction. (n.d.). OSHA Training Toolbox Talk: Personal Protective Equipment – Hand Protection / Chemicals.
- Lab Manager. (2025, September 22). Analytical Balances and Proper Weighing Practices.
- Safety + Compliance. (n.d.). Understanding OSHA Requirements for Personal Protective Equipment (PPE).
- Action Services Group. (2024, April 8). Navigating OSHA Chemical Safety Rules for a Safer Workplace.
- Chemistry LibreTexts. (2022, August 17). Proper Use of Balances.
- LSU Health Shreveport. (n.d.). SOP for the safe use of Acetonitrile.
- Environmental Health and Safety, Florida State University. (n.d.). Chemical Emergencies, Exposures, and Spills.
- Mettler Toledo. (n.d.). Stay Safe When Weighing Hazardous Materials: Get a Free White Paper.
- Environmental Safety, Sustainability and Risk, University of Maryland. (n.d.). EPA Hazardous Waste Codes.
- New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures.
- Centers for Disease Control and Prevention. (2024, April 10). What to Do in a Chemical Emergency.
- The National Institute for Occupational Safety and Health (NIOSH). (n.d.). First Aid Procedures for Chemical Hazards.
- GOV.UK. (2024, October 10). What to do in a chemical emergency.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Criteria for a Recommended Standard: Occupational Exposure to Nitriles.
- Lab Manager. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab.
- PennEHRS, University of Pennsylvania. (2023, May 15). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs.
- My Alfred University. (n.d.). EPA Hazardous Waste Codes.
- Capot Chemical. (2013, September 2). Material Safety Data Sheet.
- National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- U.S. Environmental Protection Agency. (n.d.). Learn about Hazardous Waste Cleanups.
Sources
- 1. Analytical Balances and Proper Weighing Practices | Lab Manager [labmanager.com]
- 2. fishersci.com [fishersci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. int-enviroguard.com [int-enviroguard.com]
- 5. Understanding OSHA Requirements for Personal Protective Equipment (PPE) | HUB Industrial Supply [hubindustrial.com]
- 6. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 7. mjhughes.com [mjhughes.com]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. lsuhsc.edu [lsuhsc.edu]
- 10. Lab Weighing Safety Guidelines | Weighing Review - the main source for Weighing Industry News [weighingreview.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 14. safety.fsu.edu [safety.fsu.edu]
- 15. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 16. epa.gov [epa.gov]
- 17. my.alfred.edu [my.alfred.edu]
- 18. epa.gov [epa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
